Product packaging for Ambuic Acid(Cat. No.:CAS No. 340774-69-8)

Ambuic Acid

Cat. No.: B1665953
CAS No.: 340774-69-8
M. Wt: 350.4 g/mol
InChI Key: UDSQZJMGPSRCEM-HDKVZZTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ambuic acid has been reported in Monochaetia and Pestalotiopsis with data available.
a highly functionalized cyclohexenone, isolated from Pestalotiopsis sp. and Monochaetia sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O6 B1665953 Ambuic Acid CAS No. 340774-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSQZJMGPSRCEM-HDKVZZTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318126
Record name Ambuic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340774-69-8
Record name Ambuic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340774-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambuic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ambuic Acid: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Origin, and Scientific Exploration of Ambuic Acid

This document provides an in-depth overview of this compound, a significant secondary metabolite produced by endophytic fungi. Tailored for researchers, scientists, and professionals in drug development, this guide details its discovery, biological origin, proposed biosynthetic pathway, and the experimental methodologies employed in its study.

Discovery and Origin

This compound was first reported in 2001 as a highly functionalized cyclohexenone with notable antifungal properties.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia.[1] These fungi are known to reside within the tissues of various plants, often in a symbiotic relationship. Subsequent research has led to the isolation of this compound and its derivatives from various species of Pestalotiopsis, including Pestalotiopsis neglecta and other endophytic and endolichenic strains.[2][3] The producing organisms have been isolated from diverse geographical locations, indicating a widespread distribution.

Biological Activities

This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development. Its primary reported activities include antifungal, anti-inflammatory, and quorum sensing inhibitory effects.

Antifungal Activity

The initial discovery of this compound was driven by its antifungal properties against various plant pathogenic fungi.[1]

Anti-inflammatory Activity

Subsequent studies revealed that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[3][4]

Quorum Sensing Inhibition

This compound has emerged as a potent inhibitor of quorum sensing in Gram-positive bacteria, particularly in Methicillin-resistant Staphylococcus aureus (MRSA).[5] It is believed to inhibit the biosynthesis of autoinducing peptides (AIPs), which are key signaling molecules in bacterial communication and virulence.[5][6]

Anti-proliferative Activity

More recent investigations have highlighted the anti-proliferative potential of this compound and its derivatives against human cancer cell lines.[7][8]

Table 1: Quantitative Biological Activity of this compound

Activity TypeTargetMeasurementValueReference
Anti-inflammatoryNitric Oxide Production (LPS-induced macrophages)IC₅₀20.80 ± 1.41 µM[3]
Quorum Sensing InhibitionAutoinducing Peptide (AIP) Biosynthesis (MRSA)IC₅₀2.5 ± 0.1 µM[5][6]
Anti-proliferativeA2780 Human Ovarian Cancer Cell LineIC₅₀10.1 µM[7]
Anti-proliferativeA2780CisR (Cisplatin-resistant) Cell LineIC₅₀17.0 µM[7]
Anti-proliferativeMDA-MB-231 Breast Cancer Cells (Derivative)IC₅₀26 µM[9]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing fungi and the subsequent isolation and purification of this compound, as synthesized from various published studies.

Fungal Fermentation

The production of this compound is typically achieved through solid-state or liquid fermentation of the Pestalotiopsis species.

Solid-State Fermentation Protocol:

  • Media Preparation: A solid substrate, commonly rice, is prepared in Erlenmeyer or Fernbach flasks. For example, 80 g of rice and 100 ml of distilled water are added to 500 ml flasks.[3] Another protocol uses 200 g of rice with a nutrient solution containing NaNO₃, KH₂PO₄, MgSO₄·7H₂O, KCl, and FeSO₄.[10]

  • Sterilization: The prepared flasks with the solid media are autoclaved to ensure sterility.

  • Inoculation: Each flask is inoculated with a mycelial suspension of the Pestalotiopsis strain.

  • Incubation: The inoculated flasks are incubated under static conditions at room temperature (approximately 25°C) for a period ranging from 30 to 40 days.[3][10]

Liquid Fermentation Protocol:

  • Media Preparation: A liquid medium is prepared containing mannitol, glucose, monosodium glutamate, KH₂PO₄, MgSO₄·7H₂O, yeast extract, and corn steep liquor in distilled water, with the pH adjusted to 6.5 before sterilization.[7]

  • Inoculation and Incubation: The fungus is grown under static conditions at room temperature for 30 days in conical flasks containing the liquid medium.[7]

G cluster_fermentation Fungal Fermentation Workflow Media Preparation Media Preparation Sterilization Sterilization Media Preparation->Sterilization Autoclave Inoculation Inoculation Sterilization->Inoculation Introduce Fungal Culture Incubation Incubation Inoculation->Incubation Static, 25°C, 30-40 days

Diagram 1: Generalized workflow for the fermentation of this compound-producing fungi.

Extraction and Isolation

Following fermentation, the fungal biomass and culture medium are processed to extract and purify this compound.

  • Extraction: The fermented substrate is extracted exhaustively with an organic solvent, typically ethyl acetate.[4] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity (e.g., dichloromethane-methanol) to separate the extract into several fractions.[4]

  • Intermediate Fractionation (ODS Chromatography): Fractions containing this compound, identified by preliminary analysis (e.g., TLC), are further purified using octadecylsilane (ODS) column chromatography. A gradient of methanol in water is typically used as the mobile phase.[3][4]

  • Final Purification (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water.[3][4][7]

G cluster_isolation This compound Isolation Workflow Fermented Culture Fermented Culture Extraction Ethyl Acetate Extraction Fermented Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Silica Gel CC Silica Gel Column Chromatography Crude Extract->Silica Gel CC Fractions Fractions Silica Gel CC->Fractions ODS CC ODS Column Chromatography Fractions->ODS CC Enriched Fractions Enriched Fractions ODS CC->Enriched Fractions RP-HPLC Reversed-Phase HPLC Enriched Fractions->RP-HPLC Pure this compound Pure this compound RP-HPLC->Pure this compound

Diagram 2: A typical multi-step workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound and its derivatives is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2][4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.[2][4][7]

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral centers can be determined by comparing experimental and simulated electronic circular dichroism (ECD) spectra.[4][7]

Biosynthesis

The biosynthesis of this compound is proposed to proceed through a polyketide pathway. While the complete enzymatic machinery and genetic basis are still under investigation, a plausible pathway has been suggested.

The proposed biosynthesis starts with the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). This is followed by a series of modifications including cyclization, oxidation, and reduction steps to form the characteristic cyclohexenone core of this compound. The side chains are likely incorporated through subsequent enzymatic reactions. The isolation of various this compound derivatives provides insights into the potential late-stage modifications in the biosynthetic pathway.

G cluster_biosynthesis Proposed Biosynthetic Logic for this compound Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS)->Linear Polyketide Chain Cyclization Cyclization Linear Polyketide Chain->Cyclization Cyclized Intermediate Cyclized Intermediate Cyclization->Cyclized Intermediate Oxidations/Reductions Oxidations/Reductions Cyclized Intermediate->Oxidations/Reductions This compound Core This compound Core Oxidations/Reductions->this compound Core Tailoring Enzymes Tailoring Enzymes This compound Core->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Diagram 3: A simplified logical flow of the proposed polyketide biosynthetic pathway for this compound.

Conclusion

This compound represents a fascinating natural product with a diverse range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides a comprehensive summary of the current knowledge on its discovery, origin, biological activities, and the experimental methodologies used in its study. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore the full potential of this promising fungal metabolite. Further research into its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel derivatives with enhanced therapeutic properties.

References

An In-depth Technical Guide to Ambuic Acid Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a highly functionalized cyclohexenone natural product that has garnered significant attention in the scientific community. First isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, this polyketide displays a range of compelling biological activities.[1][2] Its primary mode of action as a quorum sensing inhibitor in Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), positions it as a promising lead compound for the development of antivirulence therapeutics.[3][4][5][6] By disrupting bacterial communication rather than causing cell death, this compound offers a strategy that may circumvent the rapid development of antibiotic resistance.[4]

Beyond its antibacterial potential, this compound and its derivatives have demonstrated antifungal, anti-inflammatory, and anti-proliferative properties.[1][7][8] This multifaceted bioactivity makes the compound and its producing organisms a fertile ground for natural product discovery and drug development. This guide provides a comprehensive overview of the fungi that produce this compound, its biosynthesis, mechanisms of action, and the experimental protocols required for its study.

This compound Producing Fungi

This compound is primarily produced by endophytic fungi, which reside within the tissues of living plants without causing apparent disease. This symbiotic relationship is a rich source of novel secondary metabolites.[9] The compound has also been isolated from fungi in other environments, such as those associated with lichens and marine organisms.[10][11]

Fungal GenusSpeciesIsolation SourceReference(s)
PestalotiopsisPestalotiopsis spp.Endophytic fungi from tropical plants[1]
P. microsporaEndophytic fungus from Corylus chinensis[12][13]
P. neglectaEndophytic fungus from Camellia sinensis[7]
P. trachicarpicolaEndophytic fungus from the fern Blechnum orientale[14]
Pestalotiopsis sp. FT172Endophytic fungus from Myrsine sandwicensis[8]
Pestalotiopsis sp.Endolichenic fungus from Clavaroids sp.[10]
Pestalotiopsis sp. 4A11Marine fungus from the ascidian Didemnum perlucidum[11]
MonochaetiaMonochaetia sp.Endophytic fungus from tropical plants[1]
TalaromycesT. flavusMarine algal endophytic fungus[15]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway. While the precise enzymatic steps are still under investigation, a plausible pathway has been proposed based on the structures of isolated intermediates and derivatives.[9][16] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by cyclization and a series of oxidative modifications to form the characteristic highly functionalized cyclohexenone core.

Ambuic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Reductive Steps Polyketide->Cyclization Cyclohexenone_Core Cyclohexenone Core Structure Cyclization->Cyclohexenone_Core Oxidative_Mod Oxidative Modifications (e.g., P450 enzymes) Cyclohexenone_Core->Oxidative_Mod Ambuic_Acid This compound Oxidative_Mod->Ambuic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Quorum Sensing Inhibition

The most well-characterized activity of this compound is its ability to inhibit the accessory gene regulator (agr) quorum sensing (QS) system in Gram-positive bacteria.[4][5] The agr system controls the expression of virulence factors in a cell-density-dependent manner. It relies on the production and detection of small signaling molecules called autoinducing peptides (AIPs).[4] this compound functions as a signal biosynthesis inhibitor, specifically targeting the activity of the AgrB protein, a transmembrane endopeptidase responsible for processing the AgrD pro-peptide into the mature AIP.[4][5] By preventing AIP production, this compound effectively silences virulence gene expression without killing the bacteria, thus reducing pathogenicity.[4][6]

Quorum_Sensing_Inhibition cluster_cell S. aureus Cell agrD agrD (gene) AgrD_pro AgrD (pro-peptide) agrD->AgrD_pro Transcription/ Translation AgrB AgrB (transporter/ protease) AgrD_pro->AgrB AIP AIP (autoinducing peptide) AgrB->AIP Processing & Export Ambuic_Acid This compound Ambuic_Acid->AgrB INHIBITS AgrC AgrC (receptor) AIP_out Extracellular AIP Pool AIP->AIP_out P2_promoter P2 Promoter AgrC->P2_promoter Activates P3_promoter P3 Promoter AgrC->P3_promoter Activates RNAIII RNAIII P3_promoter->RNAIII Transcription Virulence Virulence Factors (e.g., toxins) RNAIII->Virulence Upregulates AIP_out->AgrC Binds & Activates

Caption: this compound inhibits the S. aureus agr quorum sensing system.

Anti-inflammatory and Other Activities

This compound also exhibits notable anti-inflammatory effects. Studies have shown it can significantly suppress the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-induced macrophages.[7] This activity is mediated by blocking the phosphorylation, and thus activation, of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Additionally, this compound and its derivatives have shown antifungal activity against various plant pathogenic fungi and cytotoxic activity against human cancer cell lines.[1][8]

Quantitative Bioactivity Data

The biological activities of this compound and its derivatives have been quantified in various assays. The following table summarizes key inhibitory concentrations.

ActivityTargetCompoundValueReference(s)
Quorum Sensing Inhibition AIP Biosynthesis in MRSA (USA300)This compoundIC₅₀ = 2.5 µM[3][6][17]
AIP Biosynthesis in Enterococcus faecalisThis compoundIC₅₀ = 1.8 µM[4]
LPS-induced NO production in RAW264.7 cellsThis compoundIC₅₀ = 20.8 µM[7]
Antifungal Activity Pythium ultimumThis compoundMIC = 7.5 µg/mL[18]
Anti-proliferative Activity A2780 human ovarian cancer cells(+)-Ambuic AcidIC₅₀ = 10.1 µM[8]
A2780CisR (cisplatin-resistant) cells(+)-Ambuic AcidIC₅₀ = 17.0 µM[8]
A549, HeLa, HepG2, MCF-7 cellsPestallic Acid TIC₅₀ = 3.6 - 12.5 µM[14]
Antibacterial Activity Staphylococcus aureus & MRSAPestallic Acid TMIC = 20 µg/mL[14]

Experimental Protocols

Fungal Cultivation and Fermentation

Solid-state fermentation is a common method for producing this compound. The following protocol is a synthesis of methods reported for Pestalotiopsis species.[7][10]

1. Strain Maintenance and Inoculum Preparation:

  • Maintain the fungal strain (e.g., Pestalotiopsis neglecta) on Potato Dextrose Agar (PDA) slants at 25°C for 10 days.[7]

  • To prepare a liquid inoculum, transfer agar plugs of the mycelium into 500 mL Erlenmeyer flasks containing 120 mL of seed medium (e.g., 0.4% glucose, 1% malt extract, 0.4% yeast extract, pH 6.5).[7]

  • Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 4 days.[7]

2. Large-Scale Solid-State Fermentation:

  • Use 500 mL Fernbach flasks or similar vessels, each containing 80 g of rice and 100 mL of distilled water. Autoclave to sterilize.[7]

  • Inoculate each flask with 10.0 mL of the liquid seed culture.

  • Incubate the flasks under static conditions at 25°C for 30-40 days.[7]

Fermentation_Workflow PDA 1. PDA Slant Culture (10 days, 25°C) Seed_Culture 2. Liquid Seed Culture (4 days, 25°C, 180 rpm) PDA->Seed_Culture Inoculation Solid_Ferment 3. Solid-State Fermentation (Rice medium, 30-40 days, 25°C) Seed_Culture->Solid_Ferment Inoculation Extraction 4. Extraction (Ethyl Acetate) Solid_Ferment->Extraction Crude_Extract 5. Crude Extract (Evaporation) Extraction->Crude_Extract Purification 6. Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Ambuic Acid: A Potent Inhibitor of Quorum Sensing in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a cell-to-cell communication mechanism, orchestrates virulence factor production and biofilm formation in a wide range of bacterial pathogens. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with QS inhibition emerging as a promising anti-virulence approach. This technical guide provides a comprehensive overview of ambuic acid, a fungal metabolite, as a potent inhibitor of quorum sensing, primarily in Gram-positive bacteria. We delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and visualize relevant biological pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other quorum sensing inhibitors.

Introduction

This compound is a naturally occurring cyclohexenone derivative originally isolated from endophytic fungi. It has garnered significant attention in the scientific community for its ability to disrupt bacterial communication, a process known as quorum sensing (QS).[1] In Gram-positive bacteria, QS systems, such as the accessory gene regulator (agr) system in Staphylococcus aureus, play a pivotal role in regulating the expression of virulence factors, including toxins and enzymes that contribute to pathogenesis.[2] this compound has been shown to effectively inhibit these systems, not by killing the bacteria, but by silencing their ability to coordinate virulent behaviors. This anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[3] This guide will explore the multifaceted role of this compound as a quorum sensing inhibitor, providing detailed insights into its mechanism, efficacy, and methods for its investigation.

Mechanism of Action: Inhibition of Signal Biosynthesis

This compound's primary mechanism of action is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules that mediate quorum sensing in many Gram-positive bacteria.[1] In the well-studied agr system of S. aureus, the AgrD pro-peptide is processed and cyclized by the membrane-bound protease AgrB to produce the mature AIP. This compound is believed to interfere with the function of AgrB or homologous proteins in other bacteria, thereby preventing the formation of the AIP signal. This disruption of signal production effectively blocks the entire QS cascade, leading to the downregulation of virulence gene expression.[2]

The specificity of this compound for the QS regulon has been demonstrated through quantitative real-time PCR, which shows a significant decrease in the expression of QS-related genes, such as RNAIII, and a corresponding increase in the expression of genes repressed by the agr system, like protein A (spa).

dot

cluster_s_aureus Staphylococcus aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Processing & Export) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Biosynthesis AgrC AgrC (Receptor) AIP->AgrC Extracellular Signal AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Transcription Activation Virulence Virulence Factor Production RNAIII->Virulence Upregulation AmbuicAcid This compound AmbuicAcid->AgrB Inhibition caption Figure 1. Mechanism of action of this compound.

Caption: Figure 1. Mechanism of action of this compound.

Quantitative Data on Quorum Sensing Inhibition

The efficacy of this compound as a quorum sensing inhibitor has been quantified against a range of Gram-positive pathogens. The 50% inhibitory concentration (IC50) values for the inhibition of AIP biosynthesis are summarized in the table below.

Bacterial SpeciesStrainIC50 (µM)Reference
Staphylococcus aureusUSA300 MRSA2.5 ± 0.1[4]
Enterococcus faecalis1.8 ± 0.7
Listeria monocytogenes<25
Staphylococcus epidermidisagr type I<25
Staphylococcus epidermidisagr type II>200
Staphylococcus epidermidisagr type III>200
Staphylococcus lugdunensisagr type I>200
Staphylococcus saprophyticus<25

Table 1: IC50 Values of this compound for AIP Biosynthesis Inhibition.

These data highlight the potent activity of this compound against clinically relevant pathogens like MRSA and Enterococcus faecalis. It is also noteworthy that the efficacy of this compound can be dependent on the specific strain and agr type, as seen with Staphylococcus epidermidis.

Effect on Virulence Factor Production and Biofilm Formation

By inhibiting quorum sensing, this compound effectively reduces the production of a variety of virulence factors. In S. aureus, treatment with this compound leads to a dose-dependent decrease in the production of alpha-toxin (Hla), a key virulence factor responsible for tissue damage. Furthermore, it has been shown to inhibit the production of gelatinase in Enterococcus faecalis, another important factor in its pathogenicity.[1]

While the direct effect of this compound on biofilm formation has been less extensively studied, its mechanism of action suggests a strong potential for biofilm inhibition. Quorum sensing is a critical regulator of biofilm development in many bacterial species. By disrupting the signaling pathways that control biofilm maturation and the production of extracellular matrix components, this compound is likely to prevent the formation of robust biofilms, thereby rendering bacteria more susceptible to host immune clearance and conventional antibiotics.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a murine model of MRSA skin infection. Administration of a 5 µg dose of this compound at the time of infection significantly reduced MRSA-induced abscess formation and attenuated skin ulceration in a dose-dependent manner.[4][5] In vivo imaging using a bioluminescent reporter strain confirmed that this compound effectively prevents the activation of the agr quorum sensing system during infection.[4][5] These findings underscore the potential of this compound as a lead compound for the development of anti-virulence therapies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on quorum sensing.

Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry

This protocol outlines the general steps for measuring the inhibition of AIP biosynthesis using quantitative mass spectrometry.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus USA300) to the desired optical density in a suitable growth medium.

  • Treatment: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the bacterial cultures.

  • Incubation: Incubate the cultures for a defined period to allow for AIP production.

  • Sample Preparation: Centrifuge the cultures to pellet the cells. Collect the supernatant, which contains the secreted AIPs.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate and concentrate the AIPs from the culture supernatant.

  • Mass Spectrometry Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS). Use a standard curve of synthetic AIP to quantify the amount of AIP produced in each sample.

  • Data Analysis: Calculate the percentage of AIP inhibition for each concentration of this compound and determine the IC50 value.

dot

Start Bacterial Culture Treatment Treatment with this compound Start->Treatment Incubation Incubation Treatment->Incubation SamplePrep Sample Preparation (Centrifugation & Supernatant Collection) Incubation->SamplePrep Extraction AIP Extraction SamplePrep->Extraction LCMS LC-MS Analysis Extraction->LCMS DataAnalysis Data Analysis (IC50 Determination) LCMS->DataAnalysis caption Figure 2. Workflow for AIP biosynthesis inhibition assay.

Caption: Figure 2. Workflow for AIP biosynthesis inhibition assay.

Analysis of Virulence Gene Expression by qRT-PCR

This protocol describes the steps to measure changes in virulence gene expression in response to this compound treatment.

  • Bacterial Culture and Treatment: Grow bacteria and treat with this compound as described in section 6.1.

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA purification kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target virulence genes (e.g., hla, rnaIII) and a housekeeping gene for normalization (e.g., gyrB). A typical thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Detection of Alpha-Toxin Production by Western Blot

This protocol details the detection of alpha-toxin protein levels.

  • Sample Preparation: Prepare protein lysates from bacterial cultures treated with this compound.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for alpha-toxin (e.g., rabbit polyclonal anti-alpha-hemolysin antibody).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of alpha-toxin in each sample.

Murine Model of MRSA Skin Infection

This protocol describes an in vivo model to assess the efficacy of this compound.

  • Animal Model: Use BALB/c mice.

  • Bacterial Inoculum: Prepare a suspension of S. aureus USA300 to a concentration of approximately 1 x 10⁸ colony-forming units (CFU) per 50 µL.

  • Infection: Anesthetize the mice and administer the bacterial suspension via intradermal injection into the shaved flank.

  • Treatment: Co-administer this compound (e.g., 5 µg) or a vehicle control with the bacterial inoculum.

  • Monitoring: Monitor the mice daily for signs of infection, including lesion size (measured with calipers) and changes in body weight.

  • Endpoint: At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice and excise the skin lesions for bacterial enumeration (CFU counting) and histological analysis.

Biosynthesis of this compound

This compound is a fungal secondary metabolite, and its biosynthesis is thought to proceed through a polyketide pathway. While the specific gene cluster and enzymes have not been fully elucidated, a plausible pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclizations, reductions, and oxidations, catalyzed by tailoring enzymes, to yield the final complex structure of this compound.

dot

AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization/Reduction Polyketide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Tailoring Tailoring Enzymes (Oxidation, etc.) Intermediate->Tailoring AmbuicAcid This compound Tailoring->AmbuicAcid caption Figure 3. Postulated biosynthetic pathway of this compound.

Caption: Figure 3. Postulated biosynthetic pathway of this compound.

Activity Against Gram-Negative Bacteria

Current research has primarily focused on the activity of this compound against Gram-positive bacteria. Extensive searches of the scientific literature reveal a lack of significant evidence for its efficacy as a quorum sensing inhibitor in Gram-negative bacteria such as Pseudomonas aeruginosa. The quorum sensing systems in Gram-negative bacteria, which typically utilize acyl-homoserine lactones (AHLs) as signaling molecules, are fundamentally different from the peptide-based systems of Gram-positive bacteria. This difference in the signaling machinery likely accounts for the observed specificity of this compound.

Future Directions and Conclusion

This compound represents a promising lead compound in the development of novel anti-virulence therapies to combat infections caused by Gram-positive pathogens. Its ability to inhibit quorum sensing and disarm bacteria without killing them offers a potential solution to the growing problem of antibiotic resistance. Future research should focus on elucidating the precise molecular interactions between this compound and its target, identifying the complete biosynthetic pathway to enable synthetic biology approaches for analog production, and further evaluating its efficacy and safety in more advanced preclinical models. The in-depth understanding of this compound's mode of action and its biological effects, as outlined in this guide, will be instrumental in advancing the development of this and other quorum sensing inhibitors as the next generation of antibacterial agents.

References

Ambuic Acid's Effect on Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of ambuic acid on Staphylococcus aureus, a significant human pathogen. This compound has emerged as a promising antivirulence lead compound that targets the pathogen's cell-to-cell communication system, known as quorum sensing (QS), rather than directly killing the bacteria. This approach may offer a sustainable therapeutic strategy with a lower propensity for developing resistance.

Core Mechanism of Action: Inhibition of the Accessory Gene Regulator (Agr) System

The primary mechanism by which this compound exerts its effect on S. aureus is through the inhibition of the accessory gene regulator (agr) quorum sensing system. The agr system is a master regulator of virulence, controlling the expression of a wide array of toxins and degradative enzymes in a cell-density-dependent manner.

The agr system operates via a signaling molecule, a macrocyclic thiolactone peptide known as the autoinducing peptide (AIP). The system comprises four key proteins encoded by the agrBDCA operon:

  • AgrD: A precursor peptide that is processed to form the mature AIP.

  • AgrB: A membrane-bound endopeptidase responsible for processing AgrD and cyclizing it into the active AIP.

  • AgrC: A membrane-bound histidine kinase that acts as the receptor for extracellular AIP.

  • AgrA: A cytoplasmic response regulator that, upon phosphorylation by activated AgrC, upregulates the transcription of the agr operon and the effector molecule, RNAIII.

This compound functions as a signal biosynthesis inhibitor. Evidence strongly suggests that it targets the enzymatic activity of AgrB, thereby preventing the maturation and secretion of AIP. By inhibiting AIP production, this compound effectively disrupts the entire agr signaling cascade. This leads to a significant downregulation of virulence factors controlled by RNAIII, such as alpha-hemolysin (Hla), and an upregulation of surface-associated proteins like Protein A (spa), a phenotype consistent with an agr-deficient state.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on S. aureus and other Gram-positive bacteria.

Table 1: In Vitro Inhibitory Activity of this compound on AIP Biosynthesis
Bacterial Strain/Species IC50 (µM)
Staphylococcus aureus (USA300 MRSA)2.5 ± 0.1
Enterococcus faecalis1.8 ± 0.7
S. epidermidis (agr types II & III)>200
S. lugdunensis (agr type I)>200
Other Gram-positive strains<25 (in 8 of 11 strains tested)
Table 2: In Vivo Efficacy of this compound in a Murine Skin Abscess Model
Parameter Observation
Animal Model BALB/c mice
Pathogen S. aureus USA300 MRSA (1 x 108 CFU)
Treatment Single intradermal dose at time of infection
Dosage 5 µg or 25 µg
Outcome Dose-dependent attenuation of skin ulcer formation
Toxicity No overt signs of cutaneous injury or irritation from this compound

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry

This protocol is used to directly measure the inhibition of AIP production by S. aureus in the presence of this compound.

  • Bacterial Culture: Culture S. aureus (e.g., USA300 MRSA) overnight in a suitable medium like Tryptic Soy Broth (TSB).

  • Subculturing and Treatment: Dilute the overnight culture into fresh media to a starting OD600 of 0.05. Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cultures for a defined period (e.g., 8-16 hours) at 37°C with shaking.

  • Supernatant Collection: Pellet the bacterial cells by centrifugation. Collect the supernatant, which contains the secreted AIPs.

  • Sample Preparation: Perform a solid-phase extraction (SPE) of the supernatant to concentrate the AIPs and remove interfering media components.

  • LC/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC/MS). Monitor for the specific mass-to-charge ratio (m/z) corresponding to the AIP of the tested S. aureus strain.

  • Data Analysis: Quantify the AIP peak area in the treated samples relative to the vehicle control. Calculate the IC50 value, which is the concentration of this compound required to inhibit AIP production by 50%.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol assesses how this compound affects the transcription of key agr-regulated genes.

  • Bacterial Culture and Treatment: Grow and treat S. aureus with this compound as described in section 3.1.

  • RNA Extraction: Harvest bacterial cells from the cultures at a specific growth phase (e.g., mid-exponential). Lyse the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: Perform the real-time PCR using a thermocycler. The reaction mixture should contain the synthesized cDNA, forward and reverse primers for target genes (RNAIII, spa) and a housekeeping gene (e.g., gyrB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated samples compared to the vehicle control using the ΔΔCt method.

Murine Skin Abscess Model of Infection

This in vivo protocol evaluates the efficacy of this compound in reducing the severity of a S. aureus skin infection.

  • Animal Model: Use a suitable mouse strain, such as BALB/c mice.

  • Inoculum Preparation: Grow S. aureus USA300 MRSA to the mid-exponential phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a final concentration of ~1 x 109 CFU/mL.

  • Infection and Treatment: Anesthetize the mice and shave a small area on their flank. Co-administer the bacterial inoculum (e.g., 1 x 108 CFU in 100 µL) and this compound (e.g., 5 µg or 25 µg) or vehicle control via intradermal injection.

  • Monitoring: Monitor the mice daily for health status and body weight. Measure the size of the resulting skin abscess or ulcer using calipers for a period of several days (e.g., up to 10 days).

  • Statistical Analysis: Compare the abscess sizes, body weight changes, and bacterial loads between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations of Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental evaluation of this compound.

agr_pathway cluster_cell Staphylococcus aureus agrD agrD gene AgrD_pep AgrD (Precursor) agrD->AgrD_pep Transcription & Translation agrB_gene agrB gene AgrB AgrB (Protease) agrB_gene->AgrB agrC_gene agrC gene AgrC AgrC (Receptor) agrC_gene->AgrC agrA_gene agrA gene AgrA AgrA (Regulator) agrA_gene->AgrA AgrD_pep->AgrB AIP_out AIP AgrB->AIP_out Processing & Export AgrC->AgrA Phosphorylation AgrA_P AgrA-P AgrA->AgrA_P RNAIII RNAIII AgrA_P->RNAIII Upregulates Transcription Virulence Toxin Production (e.g., Hla) RNAIII->Virulence Regulates AIP_out->AgrC Binds & Activates

Caption: The S. aureus Agr quorum sensing pathway.

ambuic_acid_inhibition cluster_cell Staphylococcus aureus AgrD_pep AgrD (Precursor) AgrB AgrB (Protease) AgrD_pep->AgrB AIP_out AIP (Production Blocked) AgrB->AIP_out Processing & Export AgrC AgrC (Receptor) AgrA AgrA (Regulator) AmbuicAcid This compound AmbuicAcid->Inhibition

Caption: this compound inhibits the AgrB-mediated biosynthesis of AIP.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start S. aureus Culture + this compound supernatant Collect Supernatant start->supernatant cells Harvest Cells start->cells inoculum Prepare Inoculum start->inoculum lcms LC/MS Analysis of AIP Levels supernatant->lcms rna RNA Extraction cells->rna result1 result1 lcms->result1 Determine IC50 qrtpcr qRT-PCR for Gene Expression rna->qrtpcr result2 result2 qrtpcr->result2 Measure Fold Change infection Murine Skin Abscess Model inoculum->infection monitoring Monitor Lesion Size & Animal Health infection->monitoring result3 result3 monitoring->result3 Assess Efficacy

Ambuic Acid as a Quorum Sensing Inhibitor Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health due to its resistance to a broad spectrum of antibiotics. A promising alternative to conventional bactericidal or bacteriostatic agents is the development of anti-virulence therapies that disarm pathogens without exerting selective pressure for resistance. This technical guide delves into the mechanism and efficacy of ambuic acid, a fungal metabolite, as a potent inhibitor of the S. aureus accessory gene regulator (agr) quorum sensing (QS) system, a critical regulator of virulence in MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with the anti-MRSA activity of this compound.

Mechanism of Action: Inhibition of Quorum Sensing Signal Biosynthesis

This compound's primary mechanism of action against MRSA is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr QS system.[1][2][3] By targeting the production of these signals, this compound effectively disrupts cell-to-cell communication, leading to the downregulation of a wide array of virulence factors, including toxins and degradative enzymes, without directly killing the bacteria.[1][3] This anti-virulence approach has been demonstrated to be effective in both in vitro and in vivo models of MRSA infection.[1][2]

The agr Quorum Sensing System in S. aureus

The agr system is a complex signaling network that controls the expression of virulence factors in a cell-density-dependent manner. The system is comprised of four key components encoded by the agr locus: agrB, agrD, agrC, and agrA.

  • agrD encodes the precursor peptide for the AIP.

  • agrB is a transmembrane endopeptidase that processes the AgrD precursor into the mature AIP.

  • agrC is a membrane-bound histidine kinase receptor that detects the extracellular AIP concentration.

  • agrA is a response regulator that, upon activation by AgrC, upregulates the transcription of the agr locus and the effector molecule, RNAIII.

This compound is believed to exert its inhibitory effect by targeting the function of AgrB, thereby preventing the maturation and secretion of AIP.[4]

agr_pathway cluster_cell S. aureus Cell cluster_extracellular Extracellular Space cluster_inhibition Inhibition by this compound AgrD AgrD (Precursor) AgrB AgrB (Processing) AgrD->AgrB AIP_immature Immature AIP AgrB->AIP_immature Processing AIP_mature Mature AIP AIP_immature->AIP_mature Maturation AIP_ext Extracellular AIP AIP_mature->AIP_ext Export AgrC AgrC (Receptor) AgrA AgrA (Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII AgrA->RNAIII Upregulation Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence Expression AIP_ext->AgrC Binding Ambuic_Acid This compound Ambuic_Acid->AgrB

Figure 1: The S. aureus agr Quorum Sensing Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound against MRSA.

ParameterStrainValueReference
IC50 (AIP Signal Biosynthesis Inhibition)S. aureus USA300 (MRSA)2.5 ± 0.1 µM[1][2][3][5]

Table 1: In Vitro Efficacy of this compound against MRSA.

ParameterDosingOutcomeReference
Abscess Formation (Murine Skin Infection Model)5 µg single doseSignificant reduction in abscess size[1][2][3]
Morbidity (Murine Skin Infection Model)5 µg and 25 µg single dosesReduced weight loss in a dose-dependent manner[1][4]

Table 2: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Determination of IC50 for AIP Signal Biosynthesis Inhibition

This protocol is adapted from studies measuring the inhibition of AIP production in MRSA cultures.[1][2]

  • Bacterial Strain and Culture Conditions:

    • Use a clinically relevant MRSA strain, such as USA300.

    • Grow overnight cultures in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

  • Preparation of this compound Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

  • Inhibition Assay:

    • Inoculate fresh culture medium with the overnight MRSA culture to a starting OD600 of approximately 0.05.

    • Add the different concentrations of this compound to the cultures. Include a vehicle control (e.g., DMSO) without this compound.

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 8-12 hours) to allow for bacterial growth and AIP production.

  • AIP Extraction and Quantification:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Collect the supernatant, which contains the secreted AIPs.

    • Extract the AIPs from the supernatant using a suitable method, such as solid-phase extraction.

    • Quantify the amount of AIP in each sample using quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Normalize the AIP levels to the bacterial growth (e.g., final OD600) to account for any minor effects of this compound on bacterial viability.

    • Plot the percentage of AIP inhibition against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits AIP production by 50%, using non-linear regression analysis.

Murine Skin Infection Model

This protocol is based on the methodology used to evaluate the in vivo efficacy of this compound against MRSA.[1][4]

  • Animal Model:

    • Use a suitable mouse strain, such as BALB/c mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the MRSA strain (e.g., USA300).

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend them to the desired concentration (e.g., 1 x 108 CFU in 50 µL).

  • Infection and Treatment:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Administer the bacterial inoculum intradermally.

    • Immediately after infection, administer a single dose of this compound (e.g., 5 µg or 25 µg) or the vehicle control (e.g., DMSO) at the site of infection.

  • Monitoring and Assessment:

    • Monitor the mice daily for signs of morbidity, including weight loss and changes in behavior.

    • Measure the size of the resulting skin abscesses daily using a caliper.

    • At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice.

  • Bacterial Load Determination (Optional):

    • Excise the skin lesions.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the abscess sizes and body weight changes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) A1 Prepare MRSA Culture A3 Incubate MRSA with this compound A1->A3 A2 Prepare this compound Dilutions A2->A3 A4 Extract and Quantify AIP A3->A4 A5 Determine IC50 A4->A5 End End A5->End B1 Prepare MRSA Inoculum B2 Intradermal Infection of Mice B1->B2 B3 Administer this compound B2->B3 B4 Monitor Abscess Size and Morbidity B3->B4 B5 Assess Bacterial Load (Optional) B4->B5 B5->End Start Start Start->A1 Start->B1

Figure 2: General Experimental Workflow for Assessing the Anti-MRSA Activity of this compound.

Future Directions and Considerations

The findings on this compound's anti-MRSA activity are promising, but further research is warranted. Key areas for future investigation include:

  • Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of clinical MRSA isolates, including those with different genetic backgrounds and resistance profiles.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is used in combination with conventional antibiotics. This could potentially restore the efficacy of antibiotics to which MRSA has developed resistance.

  • Pharmacokinetics and Toxicology: Conducting comprehensive pharmacokinetic and toxicology studies to assess the safety and bioavailability of this compound for potential clinical development.

  • Resistance Development: Investigating the potential for MRSA to develop resistance to the quorum sensing inhibitory effects of this compound over time.

Conclusion

This compound represents a promising lead compound in the development of novel anti-virulence strategies to combat MRSA infections. Its targeted inhibition of the agr quorum sensing system offers a mechanism to disarm the pathogen without imposing direct selective pressure, potentially mitigating the development of resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other quorum sensing inhibitors as a new class of therapeutics against MRSA.

References

A Technical Guide to the Anti-inflammatory Effects of Ambuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a fungal metabolite originally isolated from the endophytic fungus Pestalotiopsis neglecta.[1][2] While initially investigated for its antimicrobial and quorum-sensing inhibition properties, recent studies have unveiled its potent anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action, summarizes key quantitative data, and details the experimental protocols used for its evaluation. The primary focus is on its activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation research.[1][5]

Core Mechanism of Action: Selective Inhibition of the MAPK Pathway

The anti-inflammatory properties of this compound are primarily attributed to its specific modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] In LPS-stimulated macrophages, this compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1] This targeted action disrupts the downstream signaling cascade that leads to the expression of key pro-inflammatory mediators.

Crucially, this compound's mechanism is highly specific. It does not affect the phosphorylation of p38, another key kinase in the MAPK pathway.[1][2] Furthermore, it does not interfere with the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway; the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit remain unaffected by this compound treatment.[1] This specificity suggests a refined mechanism of action, making this compound a valuable tool for studying inflammatory pathways and a promising lead for targeted therapeutic development.

Ambuic_Acid_Signaling_Pathway Figure 1. Proposed Anti-inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Upstream Upstream Kinases (MEKK, MKKs) TLR4->MAPK_Upstream IKK IKK TLR4->IKK Unaffected Pathway ERK ERK1/2 MAPK_Upstream->ERK Phosphorylates JNK JNK MAPK_Upstream->JNK Phosphorylates p38 p38 MAPK_Upstream->p38 Unaffected AP1 AP-1 ERK->AP1 JNK->AP1 AmbuicAcid This compound AmbuicAcid->ERK Inhibits Phosphorylation AmbuicAcid->JNK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB p65/p50 IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Unaffected) AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_Expression Gene Transcription (iNOS, COX-2, IL-6) AP1_nuc->Gene_Expression NFkB_nuc->Gene_Expression iNOS iNOS Protein Gene_Expression->iNOS COX2 COX-2 Protein Gene_Expression->COX2 IL6 IL-6 Protein Gene_Expression->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Figure 1. Proposed Anti-inflammatory Signaling Pathway of this compound.

Effects on Pro-inflammatory Mediators

By blocking the ERK/JNK signaling axis, this compound effectively suppresses the production of several key inflammatory molecules in a dose-dependent manner.[1][2]

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound significantly inhibits the overproduction of both NO and PGE2.[1][2] This is achieved by downregulating the expression and enzymatic activity of their respective synthases, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

  • Pro-inflammatory Cytokines: The compound effectively reduces the release of interleukin-6 (IL-6).[2] However, it does not show any significant inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α), further highlighting its selective mechanism of action.[1][2]

Data Presentation

The quantitative effects of this compound on various inflammatory markers and signaling proteins are summarized in the tables below.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

Mediator Metric Value Cell Model Reference
Nitric Oxide (NO) IC₅₀ 20.80 ± 1.41 µM LPS-stimulated RAW264.7 [1]
Prostaglandin E2 (PGE2) Effect Dose-dependent inhibition LPS-stimulated RAW264.7 [1][2]
Interleukin-6 (IL-6) Effect Dose-dependent inhibition LPS-stimulated RAW264.7 [1][2]

| TNF-α | Effect | No significant inhibition | LPS-stimulated RAW264.7 |[1][2] |

Table 2: Effect of this compound on Inflammatory Signaling Proteins in LPS-Stimulated RAW264.7 Cells

Protein Target Effect Observed Pathway Reference
Phosphorylation of ERK1/2 Suppressed MAPK [1][2]
Phosphorylation of JNK Suppressed MAPK [1][2]
Phosphorylation of p38 No Inhibition MAPK [1][2]
Degradation of IκB-α No Inhibition NF-κB [1]

| Nuclear Translocation of NF-κB p65 | No Inhibition | NF-κB |[1] |

Experimental Protocols

The following section details the methodologies for the key in vitro experiments used to characterize the anti-inflammatory effects of this compound.

Experimental_Workflow Figure 2. General Experimental Workflow for In Vitro Analysis cluster_analysis Sample Processing & Analysis cluster_supernatant_assays cluster_lysate_assays start Start: RAW264.7 Cell Culture pretreatment Pre-treatment with This compound (1h) start->pretreatment stimulation Stimulation with LPS (1 µg/mL) pretreatment->stimulation incubation Incubation (6-24h) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cell_lysis Perform Cell Lysis incubation->cell_lysis griess Griess Assay (for NO) collect_supernatant->griess elisa ELISA (for PGE2, IL-6, TNF-α) collect_supernatant->elisa western Western Blot (for iNOS, COX-2, p-ERK, p-JNK) cell_lysis->western

Figure 2. General Experimental Workflow for In Vitro Analysis.
Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

  • Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability, 24-well or 6-well for protein/RNA analysis) at a density that allows for approximately 80% confluency at the time of treatment.[6][7]

  • Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.125 to 100 µM). Cells are incubated for 1-2 hours.[1][6]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.[1][6]

  • Incubation: Cells are incubated for a specified period (e.g., 6 hours for cytokine release, 24 hours for NO production and protein expression).[1]

Nitric Oxide (NO) Production Assay
  • Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected.[8]

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[9]

  • Incubation & Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[8]

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with sodium nitrite.[8][9]

Cytokine and Prostaglandin Measurement (ELISA)
  • Sample Collection: Cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Protocol: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, IL-6, and TNF-α are used according to the manufacturer's instructions.[10][11]

  • General Steps:

    • Standards and samples are added to microplate wells pre-coated with a capture antibody.

    • A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).

    • A substrate solution is added, which develops a color in proportion to the amount of analyte bound.

    • The reaction is stopped, and the absorbance is read at 450 nm.[12][13]

  • Quantification: Analyte concentrations are calculated based on the standard curve.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6][14]

  • Quantification: Protein concentration is determined using a BCA assay.[14]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15]

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-JNK, and total-JNK.[14][16]

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Normalization: Band intensities for phosphorylated proteins are normalized to their respective total protein levels to determine the extent of activation.

Summary and Future Directions

This compound presents a compelling profile as a selective anti-inflammatory agent. Its ability to potently inhibit NO, PGE2, and IL-6 production by specifically targeting the ERK/JNK MAPK signaling pathway, while leaving the p38 MAPK and NF-κB pathways untouched, distinguishes it from broader-acting anti-inflammatory compounds.[1][2] The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and its derivatives.

Future research should focus on:

  • In vivo Efficacy: Translating these in vitro findings into animal models of inflammation to assess therapeutic potential, safety, and pharmacokinetics.

  • Direct Target Identification: Elucidating the precise molecular target upstream of ERK/JNK through which this compound exerts its inhibitory effect.

  • Structural Optimization: Exploring structure-activity relationships of this compound derivatives to potentially enhance potency and selectivity.

References

Literature review on Ambuic acid research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ambuic Acid Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a highly functionalized cyclohexenone first isolated from endophytic fungi, has emerged as a molecule of significant scientific interest.[1][2] Initially recognized for its antifungal properties against plant pathogens, its primary therapeutic potential now lies in its novel mechanism as a quorum sensing inhibitor in Gram-positive bacteria and its notable anti-inflammatory effects.[2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, biological activities, and mechanisms of action. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a foundational resource for researchers in microbiology, pharmacology, and drug development.

Discovery and Isolation

This compound was first discovered in 2001 by Strobel and coworkers.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, found in tropical rainforest plants.[1][2] Subsequent studies have successfully isolated this compound and its derivatives from other fungal sources, including Pestalotiopsis neglecta and endolichenic Pestalotiopsis species.[3][5]

General Isolation Protocol

The isolation of this compound from fungal cultures typically follows a multi-step extraction and purification process. The following is a generalized protocol based on methodologies described in the literature.[3]

  • Fermentation and Extraction: The fungus (e.g., Pestalotiopsis neglecta) is cultured on a solid substrate like rice medium. After a sufficient incubation period, the fermented substrate is extracted using an organic solvent, commonly ethyl acetate. The solvent is then concentrated under reduced pressure to yield a crude extract.[3]

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, such as n-hexane-ethyl acetate followed by dichloromethane-methanol, is used to separate the extract into several fractions.[3]

  • Fraction Purification: Fractions showing biological activity are further purified. This often involves additional chromatography steps, such as on an ODS (octadecylsilane) column with a methanol-water gradient.[3]

  • Final Purification: The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), to yield pure this compound.[3]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-quorum sensing and anti-inflammatory properties being the most extensively studied.

Anti-Quorum Sensing Activity

This compound is a potent inhibitor of the accessory gene regulator (agr) quorum sensing (QS) system, which controls virulence factor expression in many Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

Mechanism of Action: Unlike most identified QS inhibitors that target the AgrC receptor, this compound uniquely functions by inhibiting signal biosynthesis.[1] It specifically targets AgrB (and its homologue FsrB in Enterococcus faecalis), a transmembrane endopeptidase responsible for processing the pro-peptide AgrD into the mature autoinducing peptide (AIP).[1][7][8] By inhibiting AgrB, this compound prevents the production and release of AIPs, thereby disrupting cell-to-cell communication and downregulating the expression of virulence factors like alpha-toxin (Hla).[1] This targeted action makes it a promising candidate for an antivirulence therapeutic, which may limit the development of drug resistance.[1]

In Vivo Efficacy: In a murine model of intradermal MRSA infection, a single dose of this compound was shown to significantly attenuate the formation of skin ulcers in a dose-dependent manner, demonstrating its efficacy in vivo.[1][9] Doses as low as 5 µg were effective in reducing abscess formation and inhibiting QS signaling during infection.[6][9][10]

Target Organism/SystemAssayIC₅₀ ValueReference
MRSA (USA300)AIP-I Signal Biosynthesis Inhibition2.5 ± 0.1 µM[1][6]
Enterococcus faecalisAIP (GBAP) Signal Biosynthesis Inhibition1.8 ± 0.7 µM[1]
Enterococcus faecalisGelatinase Production Inhibition~10 µM[8]
Staphylococcus aureus (ATCC 6538)Antimicrobial Activity43.9 µM[5]
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways in macrophages.[3][11]

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[3][11] Mechanistically, this compound blocks the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][11] Notably, it does not affect the p38 MAPK or the NF-κB signaling pathways.[11]

Target/AssayCell LineIC₅₀ ValueReference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.720.80 ± 1.41 µM[3]
Antifungal Activity

This compound was initially identified for its inhibitory effects against a variety of plant pathogenic fungi.[2][3]

Target OrganismAssayMIC ValueReference
Pythium ultimumAntifungal Activity7.5 µg/mL[12]
Anticancer Activity

Preliminary research has indicated potential anticancer properties for derivatives of this compound. An this compound derivative isolated from the marine fungus Talaromyces flavus induced apoptosis in MDA-MB-231 breast cancer cells.[13]

Target/AssayCell LineIC₅₀ ValueReference
CytotoxicityMDA-MB-231 (Breast Cancer)26 µM[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Quorum Sensing Inhibition Assay (AIP Biosynthesis)

This protocol is based on the quantitative mass spectrometric method used to determine the IC₅₀ of this compound against AIP production.[1]

  • Bacterial Culture: Grow MRSA strains (e.g., USA300) in culture medium to the desired optical density.

  • Inhibitor Treatment: Aliquot the bacterial culture and treat with varying concentrations of this compound or a vehicle control (DMSO). Incubate for a defined period to allow for AIP production.

  • AIP Extraction: Pellet the bacterial cells by centrifugation. Collect the supernatant and extract the AIPs using a solid-phase extraction (SPE) method.

  • Mass Spectrometry (MS) Analysis: Quantify the extracted AIPs using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the AIP signal intensity against the this compound concentration. Calculate the IC₅₀ value using a suitable dose-response curve fitting model.

Anti-inflammatory Assay (NO Production)

This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.[3]

  • Cell Culture: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours. A positive control (e.g., hydrocortisone) and a vehicle control should be included.

  • Griess Assay: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period, measure the absorbance at ~540 nm using a microplate reader. The nitrite concentration, an indicator of NO production, is determined by comparison to a standard curve of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to this compound's activity.

ambuic_acid_qs_inhibition cluster_bacterium Staphylococcus aureus agrD agrD gene AgrD AgrD (Pro-peptide) agrD->AgrD Transcription & Translation AgrB AgrB (Processing Enzyme) AgrD->AgrB AIP AIP (Signal Molecule) AgrB->AIP Processing & Export AgrC AgrC (Receptor) AIP->AgrC Extracellular binding P3 P3 Promoter AgrC->P3 Signal Transduction (activates) Virulence Virulence Factors (e.g., Hla) P3->Virulence Upregulates Transcription AmbuicAcid This compound AmbuicAcid->AgrB INHIBITS

Caption: Mechanism of this compound as a Quorum Sensing Inhibitor.

ambuic_acid_inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 (Unaffected) iNOS_COX2 iNOS / COX-2 Expression ERK->iNOS_COX2 JNK->iNOS_COX2 NO_PGE2 NO / PGE₂ Production iNOS_COX2->NO_PGE2 AmbuicAcid This compound AmbuicAcid->ERK Blocks Phosphorylation AmbuicAcid->JNK Blocks Phosphorylation

Caption: Anti-inflammatory Mechanism of this compound via MAPK Pathway.

ambuic_acid_isolation_workflow Start Fungal Culture on Solid Substrate Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaCC Silica Gel Column Chromatography CrudeExtract->SilicaCC Fractions Fractions SilicaCC->Fractions ODSCC ODS Column Chromatography Fractions->ODSCC Subfractions Sub-fractions ODSCC->Subfractions HPLC RP-HPLC Purification Subfractions->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: General Experimental Workflow for this compound Isolation.

Synthesis

The total synthesis of (+)-ambuic acid has been successfully accomplished, confirming its absolute configuration.[14] One notable synthesis starts from a stereocontrolled Diels-Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal, proceeding through an efficient series of steps.[15][16] The development of synthetic routes is crucial for producing analogues to explore structure-activity relationships (SAR) and enhance biological activity.[7][17]

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential. Its unique mechanism of inhibiting quorum sensing signal biosynthesis, rather than signal reception, positions it as a promising lead for developing antivirulence drugs to combat antibiotic-resistant bacteria. Furthermore, its ability to suppress inflammation by selectively targeting the ERK/JNK MAPK pathways highlights its potential as an anti-inflammatory agent.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key functional groups and improve potency and selectivity.[17]

  • In Vivo Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Biosynthetic Pathway Elucidation: Fully characterizing the biosynthetic gene cluster responsible for this compound production to enable biosynthetic engineering and novel derivative generation.[18]

  • Clinical Trials: Advancing the most promising candidates into preclinical and clinical development to assess their therapeutic efficacy in human diseases.

References

Ambuic Acid Derivatives: A Technical Guide to Bioactivities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ambuic acid, a natural product first isolated from endophytic fungi of the Pestalotiopsis genus, has emerged as a significant lead compound in drug discovery.[1][2][3] This highly functionalized cyclohexenone and its growing class of synthetic and naturally occurring derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anti-inflammatory, and anti-proliferative properties. This technical guide provides an in-depth overview of the bioactivities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivities of this compound and its derivatives, facilitating a comparative analysis of their potency and spectrum of action.

Table 1: Antibacterial and Quorum Sensing Inhibitory Activity

CompoundOrganismActivityIC50 (µM)Reference
This compoundStaphylococcus aureus (MRSA)AIP Signal Biosynthesis Inhibition2.5[4]
This compoundEnterococcus faecalisQuorum Sensing Inhibition1.8 ± 0.7[5][6]
This compoundStaphylococcus aureus (ATCC 6538)Antimicrobial Activity43.9[7]
This compound Derivative (Compound 2)Staphylococcus aureus (ATCC 6538)Antimicrobial Activity27.8[7]
This compoundEnterococcus faecalisGelatinase Production Inhibition~10[8]

Table 2: Anti-inflammatory Activity

CompoundCell LineActivityIC50 (µM)Reference
This compoundRAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition20.80 ± 1.41[3]
This compound Derivative (Compound 4)RAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition88.66[9]
This compound Derivative (Compound 6)RAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition11.20[9]
This compound (Compound 7)RAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition20.80[9]

Table 3: Anti-proliferative Activity

CompoundCell LineActivityIC50 (µM)Reference
Pestallic Acid EA2780Anti-proliferative3.3[10][11]
Pestallic Acid EA2780CisRAnti-proliferative5.1[10][11]
(+)-Ambuic AcidA2780Anti-proliferative10.1[10][11]
(+)-Ambuic AcidA2780CisRAnti-proliferative17.0[10][11]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Bacterial Quorum Sensing Inhibition

A primary mechanism of antibacterial action for this compound is the inhibition of the agr quorum sensing system in Gram-positive bacteria, such as Staphylococcus aureus.[5][12][13] This system regulates the expression of virulence factors in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr system.[4][6]

QuorumSensingInhibition cluster_bacterium Gram-Positive Bacterium AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Secretion AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding & Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation VirulenceFactors Virulence Factor Expression (e.g., toxins, hemolysins) AgrA->VirulenceFactors Transcriptional Activation AmbuicAcid This compound AmbuicAcid->AgrB Inhibition of AIP Biosynthesis

Caption: Inhibition of the agr quorum sensing pathway by this compound.

Anti-inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[3] This effect is mediated, at least in part, through the inhibition of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3]

AntiInflammatoryPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK1_2 MKK1/2 MAPKKK->MKK1_2 JNK JNK MKK4_7->JNK ERK ERK MKK1_2->ERK AP1 AP-1 JNK->AP1 ERK->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 AmbuicAcid This compound AmbuicAcid->JNK Inhibition AmbuicAcid->ERK Inhibition

Caption: Inhibition of the ERK/JNK MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments cited in the literature on this compound derivatives.

Quorum Sensing Inhibition Assay

This protocol is a generalized procedure for assessing the inhibition of AIP biosynthesis.

  • Bacterial Strain and Culture Conditions: A suitable reporter strain of Staphylococcus aureus (e.g., a strain with a fluorescent or luminescent reporter fused to an agr-regulated promoter) is grown in an appropriate medium (e.g., Tryptic Soy Broth) to early exponential phase.

  • Compound Treatment: The bacterial culture is aliquoted into a 96-well plate. This compound or its derivatives are added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Quantification of Reporter Activity: The reporter signal (fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This protocol outlines the measurement of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound derivatives for 1-2 hours. Subsequently, lipopolysaccharide (LPS; e.g., 1 µg/mL) is added to stimulate NO production. Control wells include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified CO2 incubator.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then calculated.

MTT Assay for Cytotoxicity

This assay is commonly used to assess the effect of compounds on cell viability.[3]

  • Cell Seeding: The target cell line (e.g., RAW264.7, A2780) is seeded in a 96-well plate and incubated overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can then be determined.

Experimental Workflow

The discovery and development of novel this compound derivatives often follow a structured workflow. The following diagram illustrates a typical screening cascade.

ExperimentalWorkflow Start Start: Library of This compound Derivatives PrimaryScreen Primary Screening (e.g., Quorum Sensing Inhibition Assay) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active End End HitIdentification->End Inactive SecondaryAssays Secondary Assays (e.g., MIC, Anti-inflammatory) DoseResponse->SecondaryAssays Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) SecondaryAssays->Cytotoxicity LeadSelection Lead Candidate Selection Cytotoxicity->LeadSelection InVivo In Vivo Efficacy Studies LeadSelection->InVivo Favorable Profile LeadSelection->End Unfavorable Profile InVivo->End

Caption: A typical experimental workflow for the screening of this compound derivatives.

References

Methodological & Application

Ambuic acid synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a fungal metabolite originally isolated from endophytic fungi of the Pestalotiopsis species. It has garnered significant interest within the scientific community due to its potent and selective biological activities. Structurally, it is a highly functionalized cyclohexenone. This compound has demonstrated promising therapeutic potential as both an anti-infective and an anti-inflammatory agent. Its primary mechanisms of action include the inhibition of quorum sensing in Gram-positive bacteria and the modulation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway. These application notes provide a detailed protocol for the total synthesis of (+)-Ambuic acid, a standard method for its purification from fungal culture, and an overview of the experimental protocols used to elucidate its biological activity.

Data Presentation

Table 1: Biological Activity of this compound
Biological TargetAssayTest Organism/Cell LineKey Result (IC₅₀)Reference
Quorum SensingAutoinducing Peptide (AIP) Biosynthesis InhibitionMethicillin-resistant Staphylococcus aureus (MRSA)2.5 µM[1]
InflammationNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-stimulated RAW264.7 macrophages20.80 ± 1.41 µM
Table 2: Overview of a Reported Total Synthesis Yield
StepDescriptionYield
1Asymmetric Diels-Alder Reaction94%
2Allylation and Hydrolysis86% (over 2 steps)
3Epoxidation93%
4Hydroxymethylation90%
5Diastereoselective Reduction87%
6Silylation and Bromination93% (over 2 steps)

Experimental Protocols

Total Synthesis of (+)-Ambuic Acid

The total synthesis of (+)-Ambuic acid has been achieved from a stereocontrolled Diels-Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal.[2] The following protocol is a summary of a reported synthetic route.

Materials:

  • Cyclopentadiene

  • Iodo-1,4-benzoquinone monoketal

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Catecholborane

  • Allyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Hydrogen peroxide (30%)

  • Sodium carbonate

  • Formalin (37% wt)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diisobutylaluminium hydride (DIBAL-H)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • 1,2-Dibromotetrachloroethane

  • (E)-4-(tributylstannyl)-2-methylbut-2-enoic acid

  • Hydrofluoric acid (HF) in acetonitrile

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Asymmetric Diels-Alder Reaction: Perform an asymmetric Diels-Alder reaction between cyclopentadiene and iodo-1,4-benzoquinone monoketal using a chiral Lewis acid catalyst such as (S)-2-Methyl-CBS-oxazaborolidine with catecholborane to establish the core stereochemistry.

  • Allylation: The resulting adduct is subjected to a Stille coupling with allyltributyltin in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to introduce the allyl group.

  • Hydrolysis: The ketal protecting group is removed under acidic conditions to yield the corresponding ketone.

  • Epoxidation: The enone is treated with hydrogen peroxide and a base like sodium carbonate to stereoselectively form the epoxide.

  • Hydroxymethylation: A hydroxymethyl group is introduced via an aldol-type reaction with formaldehyde (formalin) in the presence of a base such as DBU.

  • Diastereoselective Reduction: The ketone is reduced with a bulky reducing agent like DIBAL-H to afford the corresponding alcohol with high diastereoselectivity.

  • Protection and Bromination: The primary alcohol is protected as a silyl ether using TBSCl and imidazole. Subsequent α-bromination of the enone is achieved using 1,2-dibromotetrachloroethane and DBU.

  • Stille Coupling for Side Chain Installation: The second side chain is introduced via another Stille coupling reaction with (E)-4-(tributylstannyl)-2-methylbut-2-enoic acid.

  • Deprotection: The silyl protecting group is removed using a fluoride source, such as HF in acetonitrile, to yield (+)-Ambuic acid.

  • Purification: Each intermediate and the final product should be purified using standard techniques such as column chromatography on silica gel.

Purification of this compound from Pestalotiopsis neglecta Culture

The following is a general protocol for the isolation and purification of this compound from a solid culture of Pestalotiopsis neglecta.

Materials:

  • Solid culture of Pestalotiopsis neglecta on a suitable medium (e.g., rice)

  • Ethyl acetate

  • n-Hexane

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • ODS (C18) silica gel for reversed-phase column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

Procedure:

  • Extraction: The fermented solid culture is extracted exhaustively with ethyl acetate. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase (ODS) Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by reversed-phase (ODS) column chromatography. A gradient of decreasing polarity, such as methanol in water (e.g., 10% to 100% methanol), is used for elution.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC. The fraction containing this compound from the ODS column is injected onto a C18 HPLC column. An isocratic or gradient elution with a mobile phase such as methanol or acetonitrile in water is used to obtain pure this compound.[3] The purity of the final product should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (NMR, MS).

Experimental Protocol for Determining Anti-inflammatory Activity

This protocol describes how to assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kit for prostaglandin E2 (PGE₂) measurement

  • Cell lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-iNOS, anti-COX-2)

Procedure:

  • Cell Culture and Treatment: RAW264.7 cells are cultured in DMEM supplemented with FBS and antibiotics. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Measurement of NO and PGE₂ Production: After incubation (e.g., 24 hours), the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The concentration of PGE₂ is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with this compound and LPS for a shorter duration (e.g., 30 minutes for phosphorylation events). Cells are then lysed, and total protein is extracted. Protein expression and phosphorylation of key signaling molecules (e.g., ERK, JNK) and inflammatory enzymes (iNOS, COX-2) are analyzed by Western blotting using specific antibodies.[3]

Signaling Pathway and Workflow Diagrams

Ambuic_Acid_Synthesis_Workflow start Cyclopentadiene + Iodo-1,4-benzoquinone monoketal diels_alder Asymmetric Diels-Alder Reaction start->diels_alder adduct Chiral Adduct diels_alder->adduct allylation Stille Coupling (Allylation) adduct->allylation ketone Allylated Ketone allylation->ketone epoxidation Epoxidation ketone->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide hydroxymethylation Hydroxymethylation epoxide->hydroxymethylation alcohol Hydroxymethylated Intermediate hydroxymethylation->alcohol reduction Diastereoselective Reduction alcohol->reduction diol Diol Intermediate reduction->diol protection Silylation diol->protection protected_diol Protected Diol protection->protected_diol bromination α-Bromination protected_diol->bromination bromo_enone Bromo-enone bromination->bromo_enone stille_side_chain Stille Coupling (Side Chain) bromo_enone->stille_side_chain protected_ambuic Protected this compound stille_side_chain->protected_ambuic deprotection Deprotection protected_ambuic->deprotection end (+)-Ambuic Acid deprotection->end

Caption: Total Synthesis Workflow of (+)-Ambuic Acid.

Ambuic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 Downstream Signaling MKK4_7 MKK4/7 TLR4->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK AP1 AP-1 ERK1_2->AP1 JNK->AP1 Ambuic_Acid This compound Ambuic_Acid->MEK1_2 Ambuic_Acid->MKK4_7 Inflammation Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) AP1->Inflammation LPS LPS LPS->TLR4

Caption: Anti-inflammatory Signaling Pathway of this compound.

References

Application Notes and Protocols: Ambuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ambuic Acid

This compound is a naturally occurring cyclohexenone derivative originally isolated from the endophytic fungus Pestalotiopsis neglecta and species of Monochaetia. It has garnered significant interest within the scientific community due to its diverse biological activities. Primarily, this compound is recognized as a potent inhibitor of quorum sensing in Gram-positive bacteria, a mechanism crucial for bacterial virulence and biofilm formation.[1][2][3] This activity makes it a promising candidate for the development of anti-virulence agents to combat antibiotic-resistant infections, such as those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4]

Furthermore, recent studies have unveiled its anti-inflammatory properties. This compound has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking specific mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] These dual activities in antimicrobial and anti-inflammatory pathways position this compound as a valuable lead compound in drug discovery and development.

This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with a standardized protocol for solubility determination and an overview of its key signaling pathways.

Solubility of this compound

Proper solubilization is a critical first step for any in vitro or in vivo experimental work. This compound is an off-white solid compound that is soluble in several organic solvents.[7] The solubility in Dimethyl Sulfoxide (DMSO) and ethanol is summarized below.

Quantitative Solubility Data

The following table outlines the known solubility of this compound in DMSO and ethanol. It is recommended to prepare stock solutions at these concentrations, which can then be further diluted in aqueous media for final experimental concentrations.

Solvent Reported Solubility Molar Concentration (approx.) *Reference
DMSOSoluble to 1 mg/mL~2.85 mM[2]
EthanolSoluble to 1 mg/mL~2.85 mM[2]
MethanolSolubleNot Quantified[7][8]

*Calculated based on a molecular weight of 350.41 g/mol .[2]

Protocol for Solubility Determination and Stock Solution Preparation

This protocol provides a standardized method for determining the solubility of this compound and preparing stock solutions for experimental use.

Materials and Equipment
  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Microcentrifuge

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes and sterile tips

Experimental Workflow for Solubility Testing

The following diagram illustrates the workflow for systematically determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_solubilization Solubilization Process cluster_assessment Solubility Assessment weigh Weigh this compound (e.g., 1 mg) add_solvent Add Solvent Incrementally (e.g., start with 100 µL) weigh->add_solvent vortex Vortex Vigorously (1-2 minutes) add_solvent->vortex sonicate Sonicate if Necessary (5-10 minutes) vortex->sonicate observe1 Visually Inspect (Check for particulates) sonicate->observe1 soluble Completely Dissolved? (Clear Solution) observe1->soluble add_more Add More Solvent (Increase volume by 100 µL) soluble->add_more No record Record Final Concentration (mg/mL) soluble->record Yes add_more->vortex not_soluble Max Concentration Reached (Note insolubility) add_more->not_soluble

Caption: Workflow for determining compound solubility.

Step-by-Step Protocol
  • Preparation of this compound : Using an analytical balance, accurately weigh a small amount of this compound (e.g., 1.0 mg) and place it into a sterile microcentrifuge tube or glass vial.

  • Initial Solvent Addition : Add a small, precise volume of the chosen solvent (DMSO or ethanol) to the vial to achieve a high starting concentration (e.g., add 100 µL for a 10 mg/mL initial test).

  • Mechanical Agitation : Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional) : If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication can help break up aggregates and enhance solubility.

  • Visual Inspection : After agitation, visually inspect the solution against a light source. A completely dissolved compound will result in a clear solution with no visible particulates.

  • Iterative Dilution :

    • If the compound is not fully dissolved, add another measured volume of solvent to decrease the concentration (e.g., add another 100 µL to reach 5 mg/mL) and repeat steps 3-5.

    • Continue this process until the compound is fully dissolved.

  • Determining Solubility Limit : The highest concentration at which the compound forms a clear solution is the determined solubility. For this compound, this is reported to be approximately 1 mg/mL.[2]

  • Stock Solution Preparation :

    • To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and add 1 mL of DMSO or ethanol.

    • Follow steps 3-5 to ensure complete dissolution.

  • Storage : Store the resulting stock solution at -20°C to maintain stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate key biological pathways in both bacteria and mammalian cells.

Inhibition of Bacterial Quorum Sensing

This compound acts as a signal biosynthesis inhibitor in Gram-positive bacteria like S. aureus. It targets the accessory gene regulator (agr) system, which controls the expression of virulence factors. This compound inhibits the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr system, thereby preventing the activation of virulence genes.[1][3][4]

G cluster_bacterium Gram-Positive Bacterium AgrD AgrD (Precursor Peptide) AgrB AgrB (Processing Enzyme) AgrD->AgrB AIP AIP (Signal Molecule) AgrB->AIP Biosynthesis AgrC AgrC (Receptor) AIP->AgrC Binds & Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates Virulence Virulence Gene Expression (e.g., toxins, proteases) AgrA->Virulence Activates AmbuicAcid This compound AmbuicAcid->inhibition inhibition->AgrB Inhibits

Caption: this compound inhibiting the agr quorum sensing system.

Anti-Inflammatory Signaling Pathway

In mammalian cells, such as macrophages, this compound exhibits anti-inflammatory effects by targeting the MAPK signaling cascade. It specifically inhibits the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[5][6] This blockade prevents the downstream production of key inflammatory mediators. Notably, it does not appear to affect the p38 MAPK or NF-κB pathways.[5][6]

G cluster_pathways MAPK Signaling Pathways LPS LPS (Inflammatory Stimulus) ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-6) ERK->Inflammation JNK->Inflammation p38->Inflammation AmbuicAcid This compound AmbuicAcid->inhibit_ERK AmbuicAcid->inhibit_JNK inhibit_ERK->ERK Inhibits Phosphorylation inhibit_JNK->JNK Inhibits Phosphorylation

Caption: Anti-inflammatory action of this compound via MAPK pathway.

References

Application Notes and Protocols for In Vitro Assays of Ambuic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ambuic acid, a cyclohexenone-containing fungal metabolite, has garnered significant interest for its diverse biological activities. Initially identified as an antifungal agent, its repertoire has expanded to include potent anti-virulence, anti-inflammatory, and anti-proliferative properties.[1][2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the multifaceted activities of this compound, facilitating further research and drug development efforts.

Quorum Sensing Inhibition Activity

This compound has been identified as an inhibitor of the agr quorum sensing (QS) system in Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][5] It functions as a signal biosynthesis inhibitor, preventing the production of autoinducing peptides (AIPs) that regulate virulence factor expression.[1][6][7] This anti-virulence approach is a promising strategy to combat bacterial infections without exerting selective pressure that leads to drug resistance.[1][8]

Quantitative Data: Quorum Sensing Inhibition
Target OrganismAssayIC50 ValueReference
Staphylococcus aureus (USA300 MRSA)AIP Signal Biosynthesis Inhibition2.5 ± 0.1 µM[1][6]
Staphylococcus aureus (ATCC 6538)Antimicrobial Activity43.9 µM[9][10]
Enterococcus faecalisGelatinase Production Inhibition~10 µM[5]
Various Gram-positive bacteriaAIP Production Inhibition<25 µM in 8 of 11 strains[1]
Experimental Protocol: AIP Signal Biosynthesis Inhibition Assay

This protocol details the measurement of AIP production by S. aureus in the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Staphylococcus aureus strain (e.g., USA300 MRSA)

  • Tryptic Soy Broth (TSB)

  • This compound

  • DMSO (vehicle control)

  • 0.22-µm pore filters

  • Centrifuge

  • Shaking incubator

  • LC-MS system

Procedure:

  • Culture Preparation: Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with shaking (200 rpm).

  • Subculturing: Dilute the overnight culture 1:200 in fresh TSB.

  • Treatment: Add varying concentrations of this compound (or DMSO for control) to the subcultures.

  • Incubation: Incubate the treated cultures for 16 hours at 37°C with shaking (200 rpm).

  • Sample Preparation:

    • Pellet the bacterial cells by centrifugation at 6,000 × g for 5 minutes.

    • Filter the supernatant through a 0.22-µm pore filter to remove any remaining cells. This spent medium filtrate contains the AIPs.

  • LC-MS Analysis:

    • Directly analyze the spent medium filtrate using an LC-MS system to detect and quantify the specific AIP produced by the strain.

    • Use a previously established method for AIP quantification.[1]

  • Data Analysis: Compare the AIP levels in this compound-treated samples to the vehicle control to determine the extent of inhibition and calculate the IC50 value.

Diagram: this compound Inhibition of agr Quorum Sensing

agr_pathway cluster_cell S. aureus Cell agrD agrD pro_AIP Pro-AIP agrD->pro_AIP translates AgrB AgrB (Processing & Export) pro_AIP->AgrB AIP_out AIP (extracellular) AgrB->AIP_out exports AmbuicAcid This compound AmbuicAcid->inhibition inhibition->AgrB AgrC AgrC (Receptor) AIP_out->AgrC binds & activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P3 P3 Promoter AgrA->P3 activates RNAIII RNAIII P3->RNAIII transcribes Virulence Virulence Factors (e.g., toxins, hemolysins) RNAIII->Virulence upregulates

Caption: this compound inhibits the AgrB protein, blocking the processing and export of AIP.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by suppressing key inflammatory mediators in macrophages.[2] Studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophages show that this compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the release of the pro-inflammatory cytokine IL-6.[2] The mechanism involves the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and activity, mediated by blocking the ERK/JNK MAPK signaling pathway.[2][11]

Quantitative Data: Anti-inflammatory and Cytotoxic Effects
Cell LineAssayEffectConcentrationReference
RAW264.7Cytotoxicity (MTT Assay)No significant cytotoxicity0.78–25 µM[2]
RAW264.7NO Production InhibitionDose-dependent inhibition3.125-100 µM[2]
RAW264.7PGE2 Production InhibitionWeak inhibition3.125-100 µM[2]
RAW264.7iNOS Enzymatic ActivitySignificant inhibition12.5-100 µM[2]
Experimental Protocol: Measurement of NO Production (Griess Assay)

This protocol describes how to measure nitrite, a stable product of NO, in macrophage culture supernatants.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (supplemented with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1×10⁶ cells/ml and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 3.125 to 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/ml) and incubate for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µl of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µl of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µl of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Diagram: this compound Inhibition of LPS-Induced Inflammation

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 iNOS_COX2 iNOS / COX-2 Expression ERK->iNOS_COX2 JNK->iNOS_COX2 AmbuicAcid This compound AmbuicAcid->inhibition inhibition->ERK inhibition->JNK Inflammation Inflammatory Mediators (NO, PGE2, IL-6) iNOS_COX2->Inflammation

Caption: this compound blocks the phosphorylation of ERK and JNK in the MAPK pathway.

Anti-proliferative and Cytotoxic Activity

Preliminary studies have shown that this compound possesses anti-proliferative activity against certain cancer cell lines, including cisplatin-resistant ovarian cancer cells.[4] This suggests a potential application for this compound in oncology research.

Quantitative Data: Anti-proliferative Activity
Cell LineAssayIC50 ValueReference
A2780 (Ovarian Cancer)Anti-proliferative10.1 µM[4]
A2780CisR (Cisplatin-Resistant)Anti-proliferative17.0 µM[4]
Experimental Protocol: Cell Proliferation Assay (CyQuant/MTT)

This protocol provides a general workflow for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., A2780)

  • Appropriate cell culture medium

  • This compound

  • DMSO

  • Cell proliferation assay kit (e.g., CyQuant™ Cell Proliferation Assay Kit or MTT reagent)

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 6,000 cells per well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay Execution (Example using CyQuant):

    • Remove the treatment medium.

    • Freeze the plate at -80°C and thaw at room temperature to ensure cell lysis.

    • Add the CyQuant GR dye/cell-lysis buffer solution to each well according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence with a microplate reader using appropriate excitation/emission wavelengths (e.g., ~480/520 nm).

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Diagram: General Workflow for In Vitro Cytotoxicity Assay

workflow_cytotoxicity start Start: Seed Cells in 96-well Plate incubation1 Incubate Overnight (Allow Attachment) start->incubation1 treatment Treat Cells with This compound Concentrations incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 assay_reagent Add Viability Reagent (e.g., MTT, CyQuant) incubation2->assay_reagent incubation3 Incubate as per Kit Protocol assay_reagent->incubation3 read_plate Measure Signal (Absorbance/Fluorescence) incubation3->read_plate analysis Data Analysis: Calculate % Viability & IC50 read_plate->analysis

Caption: Workflow for determining the cytotoxic or anti-proliferative effects of this compound.

Anti-biofilm Activity

While specific studies on this compound's anti-biofilm activity are less detailed in the initial findings, its role as a quorum sensing inhibitor strongly suggests it would interfere with biofilm formation, a process often regulated by QS. The following is a general protocol for assessing anti-biofilm activity.

Experimental Protocol: Crystal Violet Biofilm Assay

This method quantifies the total biofilm biomass after treatment with an antimicrobial or anti-biofilm agent.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Appropriate growth medium (e.g., TSB with 1% glucose)

  • This compound

  • 96-well flat-bottom polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh medium.

  • Treatment and Incubation:

    • Add 100 µl of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µl of medium containing various concentrations of this compound (to achieve desired final concentrations). Include a no-treatment control.

    • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells twice with 200 µl of PBS to remove loosely attached cells.

  • Fixation (Optional but Recommended): Add 200 µl of methanol to each well and incubate for 15 minutes. Remove methanol and let the plate air dry.

  • Staining:

    • Add 125 µl of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells (without biofilm) are colorless.

  • Solubilization:

    • Air dry the plate completely.

    • Add 200 µl of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes with gentle shaking.

  • Measurement: Transfer 125 µl of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570 nm.

  • Data Analysis: A lower absorbance value in treated wells compared to the control indicates biofilm inhibition.

References

Ambuic Acid: A Potent Inhibitor of Quorum Sensing in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a secondary fungal metabolite, has emerged as a significant lead compound in the development of anti-virulence therapeutics.[1] This molecule effectively inhibits quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner.[2][3] In many pathogenic Gram-positive bacteria, QS systems regulate the expression of virulence factors, making them an attractive target for novel antimicrobial strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance.[4][5]

This compound's primary mechanism of action is the inhibition of the biosynthesis of cyclic peptide autoinducers, also known as quormones.[1][2][6] This has been demonstrated in several clinically relevant pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes.[2][3][7] By targeting the production of these signaling molecules, this compound disrupts the entire QS cascade, leading to a downstream reduction in the expression of virulence factors such as toxins and exoenzymes.[1][7]

These application notes provide detailed protocols for assays to evaluate the quorum sensing inhibitory activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various Gram-positive bacteria. This data highlights its potent and broad-spectrum activity.

Target OrganismQuorum Sensing SystemMeasured EffectIC50 Value (µM)Reference
Staphylococcus aureus (USA300 MRSA)Agr systemInhibition of Autoinducing Peptide (AIP) biosynthesis2.5 ± 0.1[7][8][9][10]
Enterococcus faecalisFsr systemInhibition of Gelatinase Biosynthesis-Activating Pheromone (GBAP) production1.8 ± 0.7[7]
Staphylococcus aureusAgr systemInhibition of hemolysin production-[1]
Enterococcus faecalisFsr systemInhibition of gelatinase production-[1][2]
Listeria innocua-Inhibition of putative cyclic peptide quormone biosynthesis-[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.

QS_Pathway_Inhibition cluster_bacterium Gram-Positive Bacterium cluster_extracellular Extracellular Space AgrD Pro-peptide (e.g., AgrD) AgrB Biosynthesis & Transport (e.g., AgrB) AgrD->AgrB AIP Autoinducing Peptide (AIP) AgrB->AIP Processing & Export AIP_out AIP AIP->AIP_out AgrC Receptor Kinase (e.g., AgrC) AgrA Response Regulator (e.g., AgrA) AgrC->AgrA Phosphorylates Virulence Virulence Gene Expression AgrA->Virulence Activates Toxins Toxins, Hemolysins, Proteases Virulence->Toxins Leads to AIP_out->AgrC Binds Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition

Caption: this compound inhibits the biosynthesis of autoinducing peptides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Culture (e.g., S. aureus, E. faecalis) incubation Incubate bacteria with This compound at various concentrations start->incubation compound Prepare this compound (or test compound) dilutions compound->incubation reporter_assay Reporter Strain Assay (e.g., agr-P3-lux) Measure luminescence/fluorescence incubation->reporter_assay phenotype_assay Phenotypic Assay (e.g., Hemolysin, Gelatinase) Measure zone of activity incubation->phenotype_assay mass_spec Direct AIP Quantification (LC-MS) Measure AIP levels in supernatant incubation->mass_spec data Collect and analyze data reporter_assay->data phenotype_assay->data mass_spec->data ic50 Determine IC50 values data->ic50

Caption: General workflow for assessing quorum sensing inhibition.

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the quorum sensing inhibitory activity of this compound.

Protocol 1: Staphylococcus aureus Hemolysin Inhibition Assay

This assay qualitatively and quantitatively assesses the inhibition of alpha-hemolysin production, a virulence factor regulated by the agr quorum sensing system.[1]

Materials:

  • Staphylococcus aureus strain (e.g., RN6390 or a clinical isolate)

  • Tryptic Soy Broth (TSB)

  • Sheep Blood Agar plates

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Solvent control (e.g., DMSO or ethanol)

  • Sterile paper discs or 96-well plate

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Lawn Preparation: Spread 100 µL of the overnight culture evenly onto the surface of a sheep blood agar plate to create a bacterial lawn.

  • Compound Application:

    • Disc Diffusion Method: Aseptically place sterile paper discs onto the agar surface. Pipette a known amount (e.g., 10 µL) of different concentrations of this compound onto each disc. Include a solvent-only control disc.

    • Agar Well Diffusion Method: Create wells in the agar using a sterile cork borer. Add a known volume (e.g., 50 µL) of different concentrations of this compound into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Observe the zones of clearing (hemolysis) around the bacterial growth. Measure the diameter of the zone of hemolysis inhibition around the discs/wells containing this compound. The absence of a clear zone indicates inhibition of hemolysin production. Also, measure any zone of growth inhibition to assess bactericidal/bacteriostatic effects.

Expected Results: this compound should produce a zone of inhibited hemolysis without a corresponding zone of growth inhibition, indicating a specific effect on quorum sensing-regulated virulence factor production.

Protocol 2: Enterococcus faecalis Gelatinase Inhibition Assay

This assay is used to screen for inhibitors of the fsr quorum sensing system by measuring the activity of gelatinase, an extracellular protease.[1][2]

Materials:

  • Enterococcus faecalis strain (e.g., OG1RF)

  • Brain Heart Infusion (BHI) broth supplemented with gelatin (e.g., 3% w/v)

  • This compound stock solution

  • Solvent control

  • 96-well microtiter plate

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of E. faecalis in BHI broth at 37°C.

  • Assay Setup: In a 96-well plate, add 180 µL of BHI-gelatin broth to each well. Add 20 µL of the overnight E. faecalis culture (diluted to a starting OD600 of ~0.05).

  • Compound Addition: Add 2 µL of various concentrations of this compound to the test wells. Add 2 µL of solvent to the control wells. Include a negative control with no bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours without shaking.

  • Gelatinase Activity Measurement: After incubation, centrifuge the plate to pellet the bacteria. Transfer 100 µL of the supernatant to a new 96-well plate. Add 50 µL of 15% TCA to each well to precipitate the undigested gelatin.

  • Data Collection: Measure the optical density at 600 nm (OD600) of the resulting turbidity. A lower OD600 value corresponds to higher gelatinase activity (less undigested gelatin).

  • Data Analysis: Calculate the percentage of gelatinase inhibition relative to the solvent control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Protocol 3: Reporter Gene Assay for agr System Inhibition

This method provides a quantitative measure of agr system activity using a reporter strain, such as S. aureus carrying a plasmid with a fluorescent or luminescent reporter gene (e.g., GFP or luciferase) under the control of an agr-responsive promoter (e.g., P3).[7]

Materials:

  • S. aureus reporter strain (e.g., RN6390 with pSB2035)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • Solvent control

  • 96-well black, clear-bottom microtiter plate (for fluorescence) or white plate (for luminescence)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the S. aureus reporter strain in TSB containing the appropriate antibiotic for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.

  • Compound Addition: In the 96-well plate, add 198 µL of the diluted bacterial culture to each well. Add 2 µL of various concentrations of this compound. Include solvent controls.

  • Incubation: Incubate the plate at 37°C with shaking in a plate reader.

  • Data Collection: Measure the OD600 and the reporter signal (fluorescence or luminescence) at regular intervals (e.g., every 30 minutes) for 8-12 hours.

  • Data Analysis: Normalize the reporter signal to the cell density (OD600). Plot the normalized reporter signal against the this compound concentration at a specific time point (e.g., when the control signal is maximal) to determine the IC50 value.

Protocol 4: Direct Quantification of Autoinducing Peptide (AIP) by LC-MS

This is a highly specific and quantitative method to confirm that this compound inhibits the biosynthesis of the AIP signal molecule.[7][8]

Materials:

  • S. aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • Solvent control

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN), Trifluoroacetic acid (TFA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Culture and Treatment: Grow S. aureus in TSB to an early exponential phase (OD600 ~0.5). Add various concentrations of this compound and continue incubation for a set period (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant.

  • AIP Extraction:

    • Acidify the supernatant with TFA.

    • Perform solid-phase extraction using a C18 cartridge to capture the AIPs.

    • Wash the cartridge with a low concentration of ACN in water with TFA.

    • Elute the AIPs with a higher concentration of ACN in water with TFA.

    • Dry the eluate and resuspend in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the extracted sample into the LC-MS system.

    • Separate the AIPs using a C18 column with a gradient of ACN and water (both with TFA or formic acid).

    • Detect and quantify the specific AIP mass-to-charge ratio (m/z) using the mass spectrometer.

  • Data Analysis: Compare the peak areas of the AIP from this compound-treated samples to the solvent control to determine the extent of inhibition and calculate the IC50.

Conclusion

This compound represents a promising scaffold for the development of anti-virulence drugs targeting quorum sensing in Gram-positive pathogens. The protocols outlined above provide robust methods for evaluating its inhibitory activity, from initial screening using phenotypic assays to precise quantification of its effect on signal molecule biosynthesis. These assays are crucial tools for researchers in the fields of microbiology, infectious diseases, and drug discovery who are working to develop novel strategies to combat bacterial infections.

References

Measuring the Bioactivity of Ambuic Acid: Application Notes and Protocols for Determining IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a fungal metabolite originally isolated from Pestalotiopsis species, has garnered significant interest in the scientific community for its diverse biological activities.[1] This highly functionalized cyclohexenone has demonstrated a range of effects, including antimicrobial, anti-inflammatory, and anti-proliferative properties. Understanding the potency of this compound in these different biological contexts is crucial for its potential development as a therapeutic agent. A key parameter for quantifying this potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process by 50%.

This document provides detailed application notes and experimental protocols for determining the IC50 values of this compound in various assays. It is intended to guide researchers in the accurate assessment of this promising natural product's bioactivity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against a variety of biological targets.

Biological Target/ProcessCell Line/OrganismIC50 ValueReference
Autoinducing Peptide (AIP) Signal BiosynthesisMethicillin-resistant Staphylococcus aureus (MRSA) USA3002.5 ± 0.1 µM[2][3]
Quorum Sensing InhibitionEnterococcus faecalis~10 µM[4]
Anti-proliferative ActivityA2780 (Ovarian Cancer)10.1 µM
Anti-proliferative ActivityA2780CisR (Cisplatin-resistant Ovarian Cancer)17.0 µM
Nitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-induced RAW264.7 Macrophages20.80 µM[5][6]
Antimicrobial ActivityStaphylococcus aureus (ATCC 6538)43.9 µM[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Macrophages

This compound has been shown to exert its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. Specifically, it blocks the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and certain cytokines.

Ambuic_Acid_Signaling_Pathway Inhibitory Action of this compound on the ERK/JNK MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates Inflammatory_Response Inflammatory Response (e.g., NO production) ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response Ambuic_Acid This compound Ambuic_Acid->ERK inhibits Ambuic_Acid->JNK inhibits

Caption: this compound inhibits the LPS-induced inflammatory response by blocking the ERK and JNK signaling pathways.

General Experimental Workflow for IC50 Determination

The determination of an IC50 value typically involves a series of steps, from preparing the compound and cells to data analysis. The following diagram illustrates a general workflow for a cell-based assay.

IC50_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Serial Dilutions Treatment Treat Cells with Different Concentrations of this compound Compound_Prep->Treatment Cell_Culture Culture and Seed Cells in a Microplate Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay_Step Perform Viability/Inhibition Assay (e.g., MTT, Griess Assay) Incubation->Assay_Step Measurement Measure Signal (e.g., Absorbance, Fluorescence) Assay_Step->Measurement Data_Processing Process Data and Calculate Percent Inhibition Measurement->Data_Processing Curve_Fitting Fit Data to a Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: A generalized workflow for determining the IC50 value of a compound in a cell-based assay.

Experimental Protocols

This section provides detailed protocols for determining the IC50 value of this compound in two common applications: inhibition of nitric oxide production in macrophages and inhibition of cancer cell proliferation.

Protocol 1: Determination of IC50 for Nitric Oxide Production Inhibition in RAW264.7 Macrophages

This protocol is based on the Griess assay, which measures nitrite, a stable product of NO.

Materials:

  • This compound

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture RAW264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known inhibitor of NO production).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Induction of Nitric Oxide Production:

    • After the pre-incubation period, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL to stimulate NO production.

    • Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a nitrite standard curve by serially diluting sodium nitrite in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of IC50 for Anti-proliferative Activity in A2780 Ovarian Cancer Cells

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

  • This compound

  • A2780 human ovarian cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture A2780 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM).

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a versatile natural product with significant potential in various therapeutic areas. The protocols and data presented in this application note provide a framework for researchers to accurately and reproducibly measure the IC50 values of this compound, enabling further investigation into its mechanisms of action and potential for drug development. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and comparable results.

References

Application Notes and Protocols for Utilizing Ambuic Acid in MRSA Biofilm Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ambuic acid in the study of Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. This compound has been identified as a potent inhibitor of the MRSA quorum sensing system, offering a promising antivirulence strategy.

Introduction

Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form robust biofilms that are notoriously resistant to conventional antibiotics. Biofilm formation in MRSA is intricately regulated by the accessory gene regulator (agr) quorum sensing (QS) system. This system relies on the production and detection of autoinducing peptides (AIPs) to coordinate gene expression in a cell-density-dependent manner, leading to the expression of virulence factors and biofilm maturation.

This compound, a fungal secondary metabolite, has emerged as a significant inhibitor of the agr QS system. It functions by targeting and inhibiting the biosynthesis of the AIP signal molecule, thereby disrupting cell-to-cell communication and attenuating MRSA virulence.[1][2][3][4] This targeted mode of action makes this compound a valuable tool for investigating the role of quorum sensing in MRSA biofilm development and a potential lead compound for novel anti-biofilm therapeutics.

Mechanism of Action of this compound

This compound specifically inhibits the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr quorum sensing system in Gram-positive bacteria, including MRSA.[1][2][3] By disrupting AIP synthesis, this compound effectively downregulates the entire agr regulon, leading to decreased production of virulence factors such as toxins and degradative enzymes that are crucial for biofilm formation and pathogenesis.[1] Quantitative mass spectrometric analysis has demonstrated that this compound inhibits AIP-I production in a clinically relevant USA300 MRSA strain.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound against MRSA.

ParameterValueMRSA StrainReference
IC50 (AIP Signal Biosynthesis Inhibition) 2.5 ± 0.1 µMUSA300[1][2][3]
Effective In Vivo Dose 5 µgUSA300 (in a mouse skin infection model)[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effect of this compound on MRSA biofilms are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic MRSA.

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial suspension of MRSA in TSB or CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in fresh broth.

  • Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be from 0.1 µM to 200 µM, based on the known IC50.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only). Also, include a vehicle control with the highest concentration of DMSO used.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: MRSA Biofilm Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of MRSA biofilms.

Materials:

  • MRSA strain

  • TSB supplemented with 1% glucose (TSBg)

  • This compound stock solution

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a MRSA suspension as described in Protocol 1 and dilute it to 1 x 106 CFU/mL in TSBg.

  • In a 96-well plate, prepare serial dilutions of this compound in TSBg.

  • Add 100 µL of the bacterial suspension to each well.

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm (OD570) using a microplate reader. The percentage of biofilm inhibition can be calculated using the formula: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Protocol 3: Quantification of Biofilm Viability using MTT Assay

This protocol quantifies the metabolic activity of viable cells within the biofilm after treatment with this compound.

Materials:

  • Pre-formed MRSA biofilms (from Protocol 2)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare MRSA biofilms in a 96-well plate as described in Protocol 2 (steps 1-5).

  • After 24 hours of biofilm formation, discard the planktonic culture and wash the wells with PBS.

  • Add fresh TSBg containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate at 37°C for another 24 hours.

  • After treatment, discard the medium and wash the wells with PBS.

  • Add 100 µL of MTT solution (diluted 1:10 in TSBg) to each well and incubate in the dark at 37°C for 3 hours.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance indicates a reduction in biofilm viability.

Protocol 4: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (CBD) or similar peg-lid 96-well plate system

  • MRSA strain

  • TSB

  • This compound

  • Sonicator

Procedure:

  • Inoculate a 96-well plate with 150 µL of MRSA suspension (1 x 106 CFU/mL in TSB) and place the peg lid on top.

  • Incubate at 37°C for 24 hours to allow biofilm formation on the pegs.

  • After incubation, gently rinse the peg lid in a plate containing PBS to remove planktonic cells.

  • Prepare a new 96-well plate with serial dilutions of this compound in fresh TSB.

  • Transfer the peg lid with the biofilms to the plate containing the this compound dilutions.

  • Incubate for a further 24 hours at 37°C.

  • After treatment, rinse the peg lid again in PBS.

  • Place the peg lid in a new 96-well plate containing 200 µL of fresh TSB in each well.

  • Sonicate the plate for 5-10 minutes to dislodge the biofilm cells from the pegs.

  • Incubate this recovery plate at 37°C for 24 hours.

  • The MBEC is the minimum concentration of this compound that prevents regrowth of the bacteria from the treated biofilm.

Visualizations

Signaling Pathway

MRSA_Agr_Quorum_Sensing cluster_cell MRSA Cell cluster_extracellular Extracellular Space AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase/Transporter) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Secretion AIP_out AIP AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activates Transcription P3 P3 Promoter AgrA->P3 Activates Transcription RNAII RNAII (agrBDCA) P2->RNAII RNAIII RNAIII (Effector Molecule) P3->RNAIII Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence Upregulates AIP_out->AgrC Binds and Activates Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits AIP Biosynthesis

Caption: this compound inhibits the agr quorum sensing system in MRSA by targeting AgrB.

Experimental Workflow

Biofilm_Inhibition_Workflow start Start: Prepare MRSA Inoculum prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_bacteria Add MRSA suspension to plates prepare_plates->add_bacteria incubate Incubate at 37°C for 24 hours add_bacteria->incubate wash Wash plates to remove planktonic cells incubate->wash quantify Quantify Biofilm wash->quantify crystal_violet Crystal Violet Staining quantify->crystal_violet Staining mtt_assay MTT Assay for Viability quantify->mtt_assay Metabolic Activity read_absorbance Measure Absorbance crystal_violet->read_absorbance mtt_assay->read_absorbance analyze Analyze Data & Calculate % Inhibition read_absorbance->analyze

Caption: Workflow for assessing MRSA biofilm inhibition by this compound.

Logical Relationship

Ambuic_Acid_Effect_Logic Ambuic_Acid This compound (QS Inhibitor) Inhibit_AIP Inhibition of AIP Biosynthesis Ambuic_Acid->Inhibit_AIP Disrupt_QS Disruption of agr Quorum Sensing Inhibit_AIP->Disrupt_QS Reduce_Virulence Reduced Virulence Factor Expression Disrupt_QS->Reduce_Virulence Inhibit_Biofilm Inhibition of Biofilm Formation Reduce_Virulence->Inhibit_Biofilm Increase_Susceptibility Potential for Increased Antibiotic Susceptibility Inhibit_Biofilm->Increase_Susceptibility

Caption: The logical cascade of this compound's effect on MRSA.

References

Ambuic Acid for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a natural product isolated from the endophytic fungus Pestalotiopsis neglecta, has garnered significant interest for its diverse biological activities.[1][2] Initially recognized for its antifungal properties, recent research has illuminated its potential as a potent anti-inflammatory and anti-virulence agent, making it a compelling candidate for in vivo animal studies.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in preclinical animal models, focusing on its demonstrated efficacy in treating antibiotic-resistant bacterial infections and its potential in modulating inflammatory responses.

I. Anti-Virulence Activity: Quorum Sensing Inhibition

This compound has been shown to be a powerful inhibitor of the agr quorum sensing system in Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8][9] By inhibiting the biosynthesis of autoinducing peptides (AIPs), this compound disrupts bacterial communication, thereby reducing the expression of virulence factors and attenuating pathogenicity without exerting direct bactericidal effects.[6][10] This anti-virulence approach is a promising strategy to combat antibiotic-resistant infections while potentially minimizing the development of further resistance.[6]

Quantitative Data: In Vitro and In Vivo Efficacy
ParameterOrganism/ModelValueReference
IC₅₀ (AIP Signal Biosynthesis Inhibition) USA300 MRSA2.5 ± 0.1 μM[6][7][8][9]
In Vivo Efficacy (Abscess Reduction) Murine Skin Infection Model (MRSA)Significant reduction with 5 μg and 25 μg doses[7]
In Vivo Quorum Sensing Inhibition Murine Skin Infection Model (agr-P3-lux reporter strain)Confirmed at a 5 μg dose[6][7][11]
Signaling Pathway: Inhibition of Quorum Sensing in S. aureus

The diagram below illustrates the mechanism by which this compound inhibits the agr quorum sensing system.

G cluster_bacteria Staphylococcus aureus AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Biosynthesis & Export AgrC AgrC (Receptor) AIP->AgrC Extracellular Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P3_promoter P3 Promoter AgrA->P3_promoter Activation Virulence_Factors Virulence Factors (e.g., toxins) P3_promoter->Virulence_Factors Expression Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition

This compound inhibits the AgrB-mediated biosynthesis of AIP.
Experimental Protocol: Murine Model of MRSA Skin Infection

This protocol is based on methodologies reported for evaluating the in vivo efficacy of this compound against MRSA-induced skin abscesses.[7]

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Housing: Standard specific-pathogen-free (SPF) conditions.

2. Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • MRSA strain (e.g., USA300 isolate AH1263)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Insulin syringes with 28-30 gauge needles

  • Calipers for measurement

  • Anesthetic (e.g., isoflurane)

3. Experimental Workflow:

G cluster_workflow Experimental Workflow start Start: Acclimatize Mice prep Prepare MRSA Inoculum (Overnight culture, wash, resuspend in PBS) start->prep anesthetize Anesthetize Mice prep->anesthetize shave Shave and Sanitize Back Flank anesthetize->shave inject Intradermal Injection (MRSA + this compound/Vehicle) shave->inject monitor Daily Monitoring (Weight, Abscess Size) inject->monitor end Endpoint: Euthanasia and Tissue Collection (e.g., Day 4) monitor->end

Workflow for the murine MRSA skin infection model.

4. Detailed Procedure:

  • MRSA Preparation: Culture MRSA overnight in TSB at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to a final concentration of approximately 1 x 10⁸ CFU in 50 µL.
  • Dosing Solution: Prepare solutions of this compound in the vehicle at desired concentrations (e.g., for a 5 µg or 25 µg dose per 50 µL injection).
  • Injection: Anesthetize the mice. Shave a small area on the back flank. Administer a single 50 µL intradermal injection containing the MRSA inoculum mixed with either the this compound solution or the vehicle control.
  • Monitoring and Endpoint: Monitor the animals daily for weight loss and overall health. Measure the size of the resulting abscess/ulcer daily using calipers. At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and excise the skin lesions for further analysis (e.g., bacterial load determination, histology).

II. Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Quantitative Data: In Vitro Anti-Inflammatory Effects
ParameterCell LineTreatmentEffectReference
Nitric Oxide (NO) Production RAW264.7 MacrophagesLPS + this compound (12.5-100 µM)Dose-dependent suppression[1][2]
Prostaglandin E₂ (PGE₂) Production RAW264.7 MacrophagesLPS + this compound (12.5-100 µM)Dose-dependent suppression[1][2]
Interleukin-6 (IL-6) Release RAW264.7 MacrophagesLPS + this compoundInhibition[1]
Tumor Necrosis Factor-α (TNF-α) Release RAW264.7 MacrophagesLPS + this compoundNo inhibition observed[1]
iNOS and COX-2 Protein Expression RAW264.7 MacrophagesLPS + this compoundDownregulation[1]
iNOS Enzymatic Activity RAW264.7 MacrophagesLPS + this compound (12.5-100 µM)Dose-dependent inhibition[2]
Signaling Pathway: Anti-Inflammatory Mechanism

This compound exerts its anti-inflammatory effects by selectively targeting the MAPK signaling pathway.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkappaB IκB-α Degradation NFkB_pathway->IkappaB p65 p65 Translocation NFkB_pathway->p65 Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, IL-6) ERK->Inflammatory_Mediators Upregulation JNK->Inflammatory_Mediators Upregulation Ambuic_Acid This compound Ambuic_Acid->ERK Inhibition of Phosphorylation Ambuic_Acid->JNK Inhibition of Phosphorylation

This compound blocks ERK and JNK phosphorylation.

It is important to note that this compound does not inhibit the phosphorylation of p38 MAPK or affect the NF-κB signaling pathway (IκB-α degradation and p65 nuclear translocation).[1][2]

Experimental Protocol: In Vivo Anti-Inflammatory Studies (Proposed)

While in vivo data for the anti-inflammatory effects of this compound is not yet extensively published, standard models of inflammation can be employed to investigate its potential.

1. Potential Animal Models:

  • LPS-Induced Endotoxemia: Systemic inflammation model in mice or rats.

  • Carrageenan-Induced Paw Edema: Acute, localized inflammation model in rats.

  • Collagen-Induced Arthritis: Model for chronic autoimmune inflammatory disease in mice.

2. General Protocol Outline (Carrageenan-Induced Paw Edema):

  • Acclimatization: Acclimatize rats for at least one week.
  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound treatment groups (various doses).
  • Drug Administration: Administer this compound or controls via an appropriate route (e.g., intraperitoneal or oral) at a set time before the inflammatory insult.
  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
  • Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
  • Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control. At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., cytokines, MPO activity).

Conclusion

This compound presents a dual-pronged therapeutic potential, acting as both an anti-virulence agent against pathogenic bacteria and a modulator of inflammation. The provided protocols and data serve as a foundation for researchers to further explore its efficacy and mechanisms in relevant in vivo animal models. The established success in a murine MRSA infection model highlights its immediate applicability for studies on anti-infectives, while its in vitro anti-inflammatory profile strongly supports the rationale for initiating in vivo studies in models of inflammatory disease.

References

Application Notes and Protocols for Testing Ambuic Acid in a Murine Model of Skin Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a natural product isolated from the endophytic fungus Pestalotiopsis neglecta, has emerged as a promising antivirulence agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Unlike traditional antibiotics that directly kill bacteria, this compound disrupts bacterial communication, a process known as quorum sensing (QS).[1][3][4] Specifically, it inhibits the biosynthesis of auto-inducing peptides (AIPs), which are crucial signaling molecules in the S. aureus accessory gene regulator (agr) system.[1][5] This system controls the expression of a wide array of virulence factors. By quenching the QS system, this compound can attenuate the pathogenicity of bacteria, reducing tissue damage and abscess formation, as demonstrated in murine models of skin and soft tissue infections.[1][6][7]

These application notes provide a detailed protocol for establishing a murine model of skin infection to evaluate the in vivo efficacy of this compound. The model is based on the intradermal injection of a clinically relevant MRSA strain, USA300, which is a leading cause of skin and soft tissue infections.[8][9] Additionally, this document outlines the mechanism of action of this compound and presents its known anti-inflammatory properties.

Mechanism of Action of this compound

This compound's primary antibacterial strategy is the inhibition of the agr quorum sensing system in S. aureus. It specifically targets the biosynthesis of AIPs, with a reported 50% inhibitory concentration (IC₅₀) of 2.5 ± 0.1 μM against a USA300 MRSA strain.[1] This inhibition leads to a downstream reduction in the production of virulence factors such as alpha-toxin (Hla).[1]

Furthermore, this compound exhibits anti-inflammatory effects by blocking the activation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[2][10] It has been shown to suppress the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and inhibit the release of the proinflammatory cytokine interleukin-6 (IL-6) in macrophages.[2][10] This dual action of virulence attenuation and inflammation modulation makes this compound a compelling candidate for the treatment of bacterial skin infections.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound in a murine MRSA skin infection model.

ParameterValueReference StrainMouse StrainReference
In Vitro Efficacy
IC₅₀ (AIP Biosynthesis Inhibition)2.5 ± 0.1 µMUSA300 MRSAN/A[1]
IC₅₀ (S. aureus ATCC 6538)43.9 µMATCC 6538N/A[11]
In Vivo Efficacy
Effective Dose5 µg and 25 µg (single dose)USA300 MRSA (AH1263)BALB/c[6][7]
Bacterial Inoculum1 x 10⁸ CFUUSA300 MRSA (AH1263)BALB/c[6][7]
Route of AdministrationIntradermal InjectionUSA300 MRSA (AH1263)BALB/c[6][7]

Experimental Protocols

Preparation of Bacterial Inoculum

This protocol is adapted from established methods for preparing S. aureus for skin infection models.[9]

  • Bacterial Strain: Use a virulent S. aureus strain, such as the community-associated MRSA strain USA300 (e.g., isolate AH1263).

  • Culture Conditions:

    • Streak the bacterial strain from a frozen stock onto a tryptic soy agar (TSA) plate and incubate at 37°C overnight.

    • Inoculate a single colony into 5 mL of tryptic soy broth (TSB) and grow overnight at 37°C with shaking (200 rpm).

    • Subculture the overnight culture in 50 mL of fresh TSB and grow to mid-exponential phase (OD₆₀₀ of approximately 0.7).

  • Inoculum Preparation:

    • Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.

    • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the final pellet in sterile PBS to a concentration of 2 x 10⁹ CFU/mL. The final inoculum for injection will be 1 x 10⁸ CFU in 50 µL.

Murine Model of Skin Infection

This protocol is based on a well-established subcutaneous/intradermal infection model.[6][8][12]

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Anesthesia and Hair Removal:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

    • Shave a small area on the dorsum of each mouse and disinfect the skin with 70% ethanol.

  • Intradermal Injection:

    • Inject 50 µL of the prepared bacterial suspension (1 x 10⁸ CFU) intradermally into the shaved area.

  • Treatment Administration:

    • Immediately following infection, administer a single dose of this compound (e.g., 5 µg or 25 µg) or the vehicle control (e.g., DMSO) in a small volume (e.g., 10 µL) at the infection site.

  • Post-Infection Monitoring:

    • Monitor the mice daily for signs of morbidity, including weight loss and changes in activity.

    • Measure the size of the resulting skin lesion or abscess daily using a caliper.

    • At predetermined time points (e.g., day 4 post-infection), euthanize the mice.

  • Outcome Measures:

    • Bacterial Load: Excise the skin lesion, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU enumeration on TSA plates.

    • Histopathology: Fix a portion of the skin lesion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Cytokine Analysis: Homogenize a portion of the skin lesion to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or other immunoassays.

Visualizations

Experimental_Workflow cluster_prep Bacterial Inoculum Preparation cluster_animal Murine Skin Infection and Treatment cluster_analysis Endpoint Analysis B1 Streak S. aureus USA300 B2 Overnight Culture in TSB B1->B2 B3 Subculture to Mid-Exponential Phase B2->B3 B4 Harvest and Wash Bacteria B3->B4 B5 Resuspend in PBS to 2x10^9 CFU/mL B4->B5 A2 Intradermal Injection of 1x10^8 CFU S. aureus B5->A2 Inoculum A1 Anesthetize and Shave BALB/c Mice A1->A2 A3 Administer this compound or Vehicle A2->A3 A4 Daily Monitoring (Weight, Lesion Size) A3->A4 C1 Euthanize Mice A4->C1 At Endpoint C2 Bacterial Load Determination (CFU) C1->C2 C3 Histopathological Examination C1->C3 C4 Cytokine Profiling C1->C4

Caption: Experimental workflow for testing this compound in a murine skin infection model.

Ambuic_Acid_Mechanism cluster_QS Quorum Sensing Inhibition cluster_Inflammation Anti-inflammatory Pathway AA This compound AgrB AgrB (AIP Biosynthesis) AA->AgrB Inhibits AIP Auto-inducing Peptide (AIP) AgrB->AIP Blocks Production AgrC AgrC (Receptor) AIP->AgrC Activates Virulence Virulence Factor Expression (e.g., Hla) AgrC->Virulence Induces LPS LPS (Bacterial Toxin) Cell Macrophage LPS->Cell ERK_JNK ERK/JNK MAPK Pathway Cell->ERK_JNK Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6) ERK_JNK->Inflammatory_Mediators Induces AA2 This compound AA2->ERK_JNK Inhibits

References

Application Note: Quantitative Analysis of Ambuic Acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid is a fungal secondary metabolite originally isolated from Pestalotiopsis spp. and Monochaetia sp. It has garnered significant interest in the scientific community due to its potent biological activities, including antifungal, anti-inflammatory, and, most notably, as a quorum sensing (QS) inhibitor. By disrupting cell-to-cell communication in pathogenic bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), this compound presents a promising alternative to traditional antibiotics by targeting virulence rather than bacterial growth. This application note provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method crucial for pharmacokinetic studies, formulation development, and in vitro biological assays.

Biological Context: Inhibition of Quorum Sensing

In many Gram-positive bacteria, such as S. aureus, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr system.[1][2] This disruption of signaling prevents the bacteria from coordinating the production of toxins and other virulence factors, thereby reducing their pathogenicity.[1][2]

agr_pathway cluster_cell Staphylococcus aureus Cell agrD agrD AgrB AgrB (Transporter/Protease) agrD->AgrB pre-AIP AIP_out AIP AgrB->AIP_out Mature AIP AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII RNAIII RNAIII (Virulence Factors) P3->RNAIII Virulence Virulence Factor Production RNAIII->Virulence Ambuic_acid This compound Ambuic_acid->AgrB Inhibition AgrC_out AgrC AIP_out->AgrC_out Binding experimental_workflow Sample Bacterial Culture Supernatant or Tissue Homogenate Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

References

Application Note: Measuring Ambuic Acid's Effects on Gene Expression Using Real-time PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a secondary metabolite produced by endophytic fungi, has garnered significant interest for its potent biological activities.[1][2] Primarily known as an inhibitor of quorum sensing in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, it effectively disrupts bacterial communication and virulence.[1][3] this compound functions as a signal biosynthesis inhibitor, preventing the production of autoinducing peptides (AIPs) that regulate the expression of virulence factors.[1][4][5] Additionally, this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[2][6] This anti-inflammatory action is mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[2][6]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. It is an invaluable tool for elucidating the molecular mechanisms of action of compounds like this compound. This application note provides detailed protocols for utilizing qPCR to quantify the effects of this compound on gene expression in both bacterial and mammalian cell models.

Key Applications

  • Antivirulence Drug Discovery: Quantify the downregulation of key virulence genes in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) to assess the efficacy of this compound as a quorum sensing inhibitor.[1][4]

  • Anti-inflammatory Research: Measure the reduction in expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[2]

  • Mechanism of Action Studies: Elucidate the specific signaling pathways affected by this compound by analyzing the expression of downstream target genes.

Signaling Pathways and Experimental Workflow

Quorum Sensing Inhibition in S. aureus

This compound inhibits the accessory gene regulator (Agr) quorum sensing system in S. aureus. It is proposed to inhibit FsrB, an analog of the AgrB protein, which is responsible for processing the AgrD pro-peptide into the mature autoinducing peptide (AIP) signal.[1] This inhibition prevents the activation of the AgrA response regulator, leading to the downregulation of virulence genes.

G cluster_cell S. aureus Cell cluster_extracellular Extracellular cluster_target_cell Neighboring S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Processing Enzyme) AgrD->AgrB Processing AIP AIP (Signal) AgrB->AIP AIP_out AIP AIP->AIP_out AgrC AgrC (Receptor) AIP_out->AgrC Binding & Activation AgrA AgrA (Regulator) AgrC->AgrA Phosphorylation Virulence Virulence Gene Expression (e.g., hla, rnaIII) AgrA->Virulence Upregulation AmbuicAcid This compound AmbuicAcid->AgrB Inhibition G cluster_mapk MAP Kinases LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Signaling Cascade TLR4->MAPK_cascade ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation Genes Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->Genes Upregulation AmbuicAcid This compound AmbuicAcid->ERK Inhibition of Phosphorylation AmbuicAcid->JNK G A 1. Cell Culture (e.g., S. aureus or RAW264.7 macrophages) B 2. Treatment - this compound (various concentrations) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., LPS for macrophages) A->B C 3. RNA Isolation (Total RNA extraction and quality control) B->C D 4. cDNA Synthesis (Reverse transcription of RNA to cDNA) C->D E 5. Real-time PCR (qPCR) (Amplification with target and reference gene primers) D->E F 6. Data Analysis (Relative quantification using 2-ΔΔCt method) E->F

References

Application Note: Analysis of Ambuic Acid's Effect on Bacterial Virulence Factors Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ambuic acid, a fungal metabolite originally isolated from Pestalotiopsis spp., has garnered significant interest as a potential antivirulence agent.[1][2] Unlike traditional antibiotics that aim to kill bacteria, this compound disrupts bacterial communication, a process known as quorum sensing (QS).[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the efficacy of this compound in reducing the expression of key virulence factors in Gram-positive bacteria, with a particular focus on Staphylococcus aureus.

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-positive pathogens, including S. aureus, the expression of virulence factors is tightly regulated by the accessory gene regulator (agr) quorum-sensing system.[5][6] This system relies on the production and detection of small signaling molecules called autoinducing peptides (AIPs) to coordinate gene expression in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of these AIPs.[3][7] Specifically, it is thought to target AgrB, a membrane endopeptidase responsible for processing the AgrD propeptide into the mature, active AIP.[5][7] By preventing the formation of AIP, this compound effectively disrupts the entire agr signaling cascade, leading to a significant reduction in the transcription and subsequent translation of major virulence factors, such as alpha-toxin (Hla), delta-hemolysin, and various proteases.[3][5][8]

Application: Western Blot for Virulence Factor Quantification

Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins in a complex biological sample.[9][10] In the context of this compound research, it serves as a direct method to visualize and measure the downstream effects of quorum sensing inhibition. By treating S. aureus cultures with varying concentrations of this compound, researchers can prepare cell lysates or secreted protein fractions and perform a Western blot using antibodies specific to virulence factors like Hla. A dose-dependent decrease in the target protein band intensity provides strong evidence for the antivirulence activity of this compound.[5][8][11]

Data Presentation: Effect of this compound on Alpha-Toxin (Hla) Expression

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on the expression of the alpha-toxin (Hla) virulence factor in Staphylococcus aureus. Band intensities were quantified using densitometry and normalized to a loading control (e.g., a housekeeping protein like SigA or total protein stain) to ensure equal protein loading across all lanes.

Treatment GroupThis compound Conc. (µM)Normalized Hla Band Intensity (Arbitrary Units)Standard Deviation% Inhibition of Hla Expression (vs. Vehicle)
Vehicle Control0 (DMSO)1.000.080%
Treatment 12.50.650.0535%
Treatment 250.320.0468%
Treatment 3100.110.0289%
Treatment 4250.040.0196%

Experimental Protocols

Protocol 1: Treatment of Staphylococcus aureus with this compound

This protocol details the culturing and treatment of S. aureus to assess the impact of this compound on protein expression.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus (e.g., strain USA300) into 5 mL of Tryptic Soy Broth (TSB).

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Sub-culturing and Treatment:

    • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.

    • Prepare stock solutions of this compound in DMSO.

    • Aliquot the diluted bacterial culture into separate flasks. Add this compound to achieve the desired final concentrations (e.g., 2.5, 5, 10, 25 µM).

    • Include a vehicle control flask containing an equivalent volume of DMSO.

    • Incubate the cultures at 37°C with shaking at 200 rpm for a period that allows for robust virulence factor expression (typically 8-12 hours, into the post-exponential growth phase where the agr system is highly active).

  • Sample Collection:

    • After the incubation period, measure the optical density at 600 nm (OD₆₀₀) of each culture to ensure that this compound did not significantly inhibit bacterial growth.

    • Collect 1 mL of each culture. For secreted proteins like Hla, centrifuge the culture at 13,000 x g for 10 minutes to pellet the cells. The supernatant contains the secreted proteins.

    • For cellular proteins, proceed directly with the cell pellet for lysis.

Protocol 2: Western Blot Analysis of Alpha-Toxin (Hla)

This protocol provides a step-by-step guide for protein separation and immunodetection.[9][10][12][13]

  • Protein Sample Preparation:

    • Secreted Proteins (Supernatant): Add trichloroacetic acid (TCA) to the collected supernatant to a final concentration of 10% and incubate on ice for 30 minutes to precipitate proteins.[14] Centrifuge at 15,000 x g for 15 minutes at 4°C. Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet and resuspend in an appropriate volume of 1X Laemmli sample buffer.

    • Cellular Proteins (Pellet): Wash the cell pellet with ice-cold PBS. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors). Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic lysis (e.g., lysostaphin).[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal loading.[10]

  • SDS-PAGE:

    • Normalize all samples with lysis buffer and 4X Laemmli sample buffer to the same final protein concentration (e.g., 20 µg per well).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]

    • Load the prepared samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.

    • Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9] Ensure good contact between the gel and membrane.

    • Confirm successful transfer by observing the pre-stained ladder on the membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[9]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for alpha-toxin (Hla) (e.g., rabbit anti-Hla) diluted in blocking buffer. Incubation times and concentrations should be optimized according to the antibody manufacturer's datasheet (typically 1-2 hours at room temperature or overnight at 4°C).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[15]

    • Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.[13]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Analyze the resulting bands using densitometry software to quantify the relative protein levels. Normalize the Hla band intensity to a loading control.

Visualizations

agr_quorum_sensing cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AgrB AgrB (Endopeptidase) AIP AIP Signal AgrB->AIP Export AgrC AgrC (Receptor) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AIP->AgrC Binding AgrD AgrD (Propeptide) AgrD->AgrB Processing AgrA_P AgrA-P RNAIII RNAIII AgrA_P->RNAIII Activates Transcription Virulence Virulence Factors (e.g., Hla) RNAIII->Virulence Upregulates Translation Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition

Caption: The agr quorum-sensing pathway in S. aureus and the inhibitory action of this compound.

western_blot_workflow start S. aureus Culture + this compound Treatment harvest Harvest Cells/Supernatant (Centrifugation) start->harvest lysis Protein Extraction (Lysis / Precipitation) harvest->lysis quantify Protein Quantification (BCA / Bradford Assay) lysis->quantify sds_page SDS-PAGE (Protein Separation by Size) quantify->sds_page transfer Electrotransfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Hla) blocking->primary_ab secondary_ab Secondary Antibody Incubation (e.g., anti-Rabbit HRP) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Imaging & Densitometry (Quantification of Bands) detection->analysis

Caption: Experimental workflow for Western blot analysis of virulence factors.

References

Ambuic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a fungal secondary metabolite, has emerged as a promising lead compound in drug discovery.[1][2] Initially identified for its antifungal properties, recent research has highlighted its potential as a novel antivirulence agent and a potent anti-inflammatory compound.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. Its primary mechanisms of action include the inhibition of quorum sensing in Gram-positive bacteria and the modulation of inflammatory signaling pathways.[3][4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₂₆O₆
Molecular Weight 350.41 g/mol
CAS Number 340774-69-8
Purity ≥95% (HPLC)
Solubility Soluble to 1 mg/ml in DMSO and ethanol
Storage Store at -20°C

Applications in Drug Discovery

This compound presents two primary avenues for therapeutic development:

  • Antivirulence Therapy: By inhibiting quorum sensing, this compound can disarm pathogenic bacteria without killing them, which may reduce the selective pressure for developing resistance.[4] It specifically targets the biosynthesis of autoinducing peptides (AIPs), the signaling molecules that regulate virulence factor production in many Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][4]

  • Anti-inflammatory Therapy: this compound has been shown to suppress the production of key inflammatory mediators, suggesting its utility in treating inflammatory conditions.[3][5] It exerts its anti-inflammatory effects by blocking the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound as a Quorum Sensing Inhibitor
Target OrganismAssayIC₅₀ (µM)Reference
Staphylococcus aureus (USA300 MRSA)AIP Signal Biosynthesis Inhibition2.5 ± 0.1[4][6]
Enterococcus faecalisGelatinase Production Inhibition~10[1]
Enterococcus faecalisAIP Signal Biosynthesis Inhibition1.8 ± 0.7[4]
Staphylococcus aureus (ATCC 6538)Antimicrobial Activity43.9[7]
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
Inhibited MoleculeAssayConcentration of this compoundInhibitionReference
Nitric Oxide (NO)Griess AssayDose-dependentSignificant suppression[3][5]
Prostaglandin E₂ (PGE₂)ELISADose-dependentSignificant suppression[3][5]
Interleukin-6 (IL-6)ELISANot specifiedInhibition of release[3][5]
iNOS Protein ExpressionWestern BlotNot specifiedDownregulation[3][5]
COX-2 Protein ExpressionWestern BlotNot specifiedDownregulation[3][5]
iNOS Enzymatic ActivityFluorimetric Method12.5 - 100 µMSignificant, dose-dependent[5]

Signaling Pathways

Quorum Sensing Inhibition in Gram-Positive Bacteria

This compound inhibits the biosynthesis of cyclic peptide quormones, such as autoinducing peptides (AIPs) in S. aureus and gelatinase biosynthesis-activating pheromone (GBAP) in E. faecalis.[1][2] This is thought to occur through the inhibition of the FsrB protein (an AgrB analog), which is responsible for processing the propeptide (FsrD, an AgrD analog) into the mature signaling molecule.[4]

Quorum_Sensing_Inhibition cluster_bacterium Gram-Positive Bacterium AgrD AgrD/FsrD (Propeptide) AgrB AgrB/FsrB (Processing Enzyme) AgrD->AgrB AIP AIP/GBAP (Signaling Molecule) AgrB->AIP Processing Export Export AIP->Export AgrC AgrC (Receptor) Export->AgrC Extracellular Signaling Virulence Virulence Gene Expression AgrC->Virulence Signal Transduction Cascade Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits

Fig. 1: this compound inhibits the Agr/Fsr quorum sensing pathway.
Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in the MAPK signaling cascade, without affecting the p38 MAPK or NF-κB pathways.[3]

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IκBα IκB-α Degradation TLR4->IκBα Ambuic_Acid This compound Ambuic_Acid->ERK Inhibits Phosphorylation Ambuic_Acid->JNK Inhibits Phosphorylation iNOS_COX2 iNOS & COX-2 Expression ERK->iNOS_COX2 JNK->iNOS_COX2 p38->iNOS_COX2 NFκB NF-κB Nuclear Translocation IκBα->NFκB NFκB->iNOS_COX2 Inflammatory_Mediators NO, PGE₂, IL-6 iNOS_COX2->Inflammatory_Mediators

Fig. 2: this compound blocks the ERK/JNK MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Quorum Sensing Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on quorum sensing-mediated gelatinase production in Enterococcus faecalis.[1]

Materials:

  • Enterococcus faecalis OG1RF

  • Brain Heart Infusion (BHI) broth

  • Skim milk agar plates (BHI agar with 3% skim milk)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Culture E. faecalis OG1RF overnight in BHI broth at 37°C.

  • Dilute the overnight culture 1:100 in fresh BHI broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 37°C for 24 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Spot 5 µL of each culture onto skim milk agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Measure the diameter of the clear zone (halo) around each spot, which indicates gelatinase activity.

  • Compare the halo diameters of the this compound-treated groups to the control groups to determine the inhibition of gelatinase production.

Quorum_Sensing_Assay_Workflow start Start: Overnight Culture of E. faecalis dilute Dilute Culture 1:100 in BHI Broth start->dilute plate Aliquot into 96-well Plate dilute->plate add_ambuic Add this compound (Varying Concentrations) & Controls plate->add_ambuic incubate1 Incubate at 37°C for 24h add_ambuic->incubate1 measure_od Measure OD₆₀₀ for Growth incubate1->measure_od spot Spot Cultures onto Skim Milk Agar measure_od->spot incubate2 Incubate at 37°C for 24-48h spot->incubate2 measure_halo Measure Halo Diameter (Gelatinase Activity) incubate2->measure_halo analyze Analyze Data: Compare Halo Sizes to Controls measure_halo->analyze end End analyze->end

Fig. 3: Workflow for in vitro quorum sensing inhibition assay.
Protocol 2: In Vivo Murine Skin Infection Model

This protocol details an in vivo model to evaluate the efficacy of this compound in reducing MRSA-induced abscess formation.[4][8]

Materials:

  • BALB/c mice (age-matched)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Isoflurane (anesthetic)

  • Calipers

Procedure:

  • Inoculum Preparation: Culture MRSA overnight in TSB. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/50 µL).

  • Animal Preparation: Anesthetize mice with isoflurane. Shave the abdominal skin and cleanse with an alcohol prep pad.

  • Infection and Treatment: Intradermally inject 50 µL of the bacterial suspension. For the treatment group, the inoculum can be prepared with a specific dose of this compound (e.g., 5 µg). The control group receives the inoculum with the vehicle (DMSO).

  • Monitoring: Monitor the mice daily for weight loss and general health.

  • Abscess Measurement: Measure the area of the resulting skin lesion or abscess daily using calipers.

  • Data Analysis: Compare the abscess sizes and weight loss between the this compound-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

For in vivo quorum sensing monitoring, an agr-P3-lux reporter strain can be used, and bioluminescence can be measured using an in vivo imaging system (IVIS). [4][9]

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol is for assessing the effect of this compound on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW264.7 macrophages.[5]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess reagent

  • PGE₂ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 3.125 to 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS, no this compound).

  • NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO₂⁻ concentration.

  • PGE₂ Measurement: Collect the cell culture supernatant. Determine the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.[5]

  • Data Analysis: Compare the levels of NO and PGE₂ in the this compound-treated groups to the LPS-only control group.

Conclusion

This compound is a versatile molecule with significant potential in both infectious disease and inflammation research. The protocols and data presented here provide a foundation for further investigation into its mechanisms of action and therapeutic applications. As a lead compound, this compound and its analogs warrant further exploration in the development of novel antivirulence and anti-inflammatory drugs.[1]

References

Application Notes and Protocols: Investigating the Effect of Ambuic Acid on AIP Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a fungal secondary metabolite, has emerged as a significant inhibitor of quorum sensing (QS) in a range of Gram-positive bacteria.[1][2] This compound disrupts the production of autoinducing peptides (AIPs), which are crucial signaling molecules in the accessory gene regulator (agr) system. The agr system is a master regulator of virulence in pathogens like Staphylococcus aureus, controlling the expression of toxins and other virulence factors in a cell-density-dependent manner.[1] this compound's mechanism of action involves the inhibition of AIP biosynthesis, a process mediated by the membrane protease AgrB.[3] By targeting this pathway, this compound effectively reduces the production of virulence factors without directly killing the bacteria, presenting a promising anti-virulence strategy to combat antibiotic-resistant infections.[1][4]

These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for key experiments to investigate its effects on AIP biosynthesis and downstream virulence gene expression.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against AIP Production
Bacterial Species/StrainAssay TypeIC50 (µM)Reference
Staphylococcus aureus (MRSA USA300)AIP-I Quantification (LC-MS)2.5 ± 0.1[1][4][5]
Enterococcus faecalisGBAP Biosynthesis Inhibition1.8 ± 0.7[1]
Staphylococcus lugdunensis (agr type I)AIP Production Inhibition>200[1]
Staphylococcus epidermidis (agr types II & III)AIP Production Inhibition>200[1]
Listeria monocytogenesPutative Quormone InhibitionInhibition observed[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelBacterial StrainTreatment DoseOutcomeReference
Mouse Skin Abscess ModelS. aureus (MRSA USA300)5 µg (single dose)Reduced abscess formation and morbidity[1][4][5]
Mouse Skin Infection ModelS. aureus (agr-P3-lux reporter)5 µgPrevention of agr system activation[1]

Signaling Pathway and Experimental Workflow

agr_pathway cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane cluster_response Quorum Sensing Response AgrD AgrD (precursor peptide) AgrB AgrB (protease) AgrD->AgrB Processing AIP_intra AIP (intracellular) AgrB->AIP_intra Cleavage & Cyclization Exporter Exporter AIP_intra->Exporter AgrB_mem AgrB AgrC_mem AgrC (receptor) AgrC_active AgrC-P AgrC_mem->AgrC_active Autophosphorylation AIP_extra AIP (extracellular) Exporter->AIP_extra Export AIP_extra->AgrC_mem Binding AgrA AgrA AgrC_active->AgrA Phosphotransfer AgrA_active AgrA-P AgrA->AgrA_active P3_promoter agr P3 promoter AgrA_active->P3_promoter Binding RNAIII RNAIII P3_promoter->RNAIII Transcription Virulence Virulence Factors (e.g., hla, toxins) RNAIII->Virulence Upregulation Ambuic_acid This compound Ambuic_acid->AgrB Inhibition experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis cluster_evaluation Evaluation culture S. aureus Culture + this compound (various conc.) lcms LC-MS/MS for AIP Quantification culture->lcms reporter agr Reporter Assay (lux/gfp) culture->reporter qpcr qRT-PCR for Virulence Genes (rnaIII, hla, spa) culture->qpcr ic50 ic50 lcms->ic50 Determine IC50 qs_inhibition qs_inhibition reporter->qs_inhibition Measure QS Inhibition gene_expression gene_expression qpcr->gene_expression Quantify Gene Expression animal_model Mouse Skin Abscess Model infection Infect with S. aureus + this compound Treatment animal_model->infection lesion Measure Lesion Size infection->lesion bioluminescence In Vivo Imaging (for reporter strains) infection->bioluminescence efficacy efficacy lesion->efficacy Assess Efficacy qs_quenching qs_quenching bioluminescence->qs_quenching Confirm QS Quenching

References

Application Note: In Vitro Anti-inflammatory Assay Protocol for Ambuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuic acid, a natural organic acid isolated from the endophytic fungus Pestalotiopsis neglecta, has demonstrated notable biological activities, including antimicrobial properties.[1][2] Recent studies have highlighted its potential as an anti-inflammatory agent. This application note provides a comprehensive set of protocols to assess the anti-inflammatory effects of this compound in an in vitro model using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The methodologies detailed herein are designed to quantify the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanism.

Mechanism of Action Overview

In macrophages, the bacterial endotoxin Lipopolysaccharide (LPS) is a potent inflammatory stimulus. It binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the expression and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

This compound exerts its anti-inflammatory effects by selectively intervening in this process. It has been shown to suppress the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK pathway.[1][2] However, it does not appear to affect the p38 MAPK pathway or the NF-κB signaling cascade, indicating a specific mechanism of action.[1][2] This targeted inhibition leads to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent decrease in the production of NO, PGE2, and IL-6.[1][2]

G This compound Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_path MAPK Pathway TLR4->MAPK_path NFkB_path NF-κB Pathway TLR4->NFkB_path ERK ERK1/2 MAPK_path->ERK JNK JNK MAPK_path->JNK p38 p38 MAPK_path->p38 Transcription Gene Transcription ERK->Transcription JNK->Transcription p38->Transcription Ikk IKK NFkB_path->Ikk NFkB_IkB IκBα-NF-κB Complex Ikk->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB AmbuicAcid This compound AmbuicAcid->inhibit_ERK AmbuicAcid->inhibit_JNK NFkB_nuc->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 IL6 IL-6 Transcription->IL6 TNFa TNF-α Transcription->TNFa LPS LPS LPS->TLR4 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 G A 1. Cell Culture (RAW264.7 Macrophages) B 2. Cell Viability Assay (MTT) Determine non-cytotoxic concentrations of this compound A->B C 3. Cell Treatment Pre-treat cells with this compound, then stimulate with LPS (1 µg/mL) B->C D 4. Incubation Incubate for 24 hours C->D E 5. Sample Collection Collect supernatant for mediator analysis Lyse cells for protein analysis D->E F 6. Downstream Assays E->F G Griess Assay (Nitric Oxide) F->G H ELISA (IL-6, TNF-α, PGE2) F->H I Western Blot (iNOS, COX-2, p-ERK, p-JNK) F->I

References

Troubleshooting & Optimization

Ambuic acid stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Ambuic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound should be dissolved in 100% cell culture grade dimethyl sulfoxide (DMSO) to create a stock solution. A concentration of 50 mM is a common starting point. This stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.[1]

Q2: How do I prepare working concentrations of this compound in cell culture media?

A2: Before use, the frozen stock solution should be thawed and then diluted to the desired concentration in your specific cell culture medium.[1] It is crucial to ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells, typically well below 0.5%.

Q3: What is the recommended storage condition for this compound?

A3: this compound powder and stock solutions in DMSO should be stored at -20°C.[1]

Q4: What is the stability of this compound in cell culture media at 37°C?

A4: There is currently no readily available data on the specific degradation kinetics or half-life of this compound in cell culture media at 37°C. As a general practice for antibiotics and other small molecules in cell culture, it is recommended to prepare fresh media with the compound for each experiment, or at least every few days, to ensure its potency.[2] Some antibiotics are known to be stable for about three days at 37°C and can be sensitive to light.[2] Given the lack of specific data for this compound, similar precautions should be taken.

Q5: At what concentrations is this compound effective and non-toxic to cells?

A5: this compound has been shown to be non-cytotoxic to RAW264.7 macrophages at concentrations up to 25 µM for 24 hours.[1] Weak cytotoxicity was observed at 50 µM and 100 µM.[1] Its effective concentration for inhibiting the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells is in the range of 3.125 to 100 µM.[1] The IC50 for inhibiting auto-inducing peptide (AIP) signal biosynthesis in MRSA is 2.5 µM.[3]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable biological effect of this compound. Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in media at 37°C.Prepare a fresh dilution of this compound from a properly stored stock solution. For long-term experiments, replenish the media with fresh this compound every 2-3 days.
Incorrect concentration: The concentration of this compound may be too low to elicit a response.Refer to published literature for effective concentrations in your specific cell type or assay. A dose-response experiment is recommended to determine the optimal concentration.
Cell type resistance: The targeted pathway may not be active or sensitive to this compound in your specific cell line.Confirm that the cellular target of this compound is present and functional in your cell line.
Observed cytotoxicity at expected non-toxic concentrations. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess its effect.
Incorrect stock solution concentration: An error in the calculation of the stock solution concentration could lead to higher than intended working concentrations.Re-verify the calculations and consider preparing a fresh stock solution.
Cell line sensitivity: The specific cell line you are using may be more sensitive to this compound.Perform a dose-response cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.

Quantitative Data Summary

Table 1: Properties and Storage of this compound

ParameterValue/RecommendationSource
Molecular Weight 350.41 g/mol
Formula C19H26O6
Purity ≥95% (HPLC)
Stock Solution Solvent DMSO[1][4]
Stock Solution Storage -20°C[1]
Working Solution Storage Prepare fresh for each experiment.General Practice

Table 2: Effective Concentrations of this compound in Biological Assays

Cell Line/Organism Assay Effective Concentration / IC50 Source
RAW264.7 macrophagesCytotoxicity (24h)Non-toxic up to 25 µM[1]
RAW264.7 macrophagesNO Production Inhibition3.125 - 100 µM[1]
MRSA (USA300)AIP Signal Biosynthesis InhibitionIC50 = 2.5 µM[3][5]
E. faecalisGelatinase Production Inhibition~10 µM (50% inhibition)[6]
MDA-MB-231 (breast cancer)CytotoxicityIC50 = 26 µM[7]

Experimental Protocols & Visualizations

Experimental Workflow for Cell Culture Treatment

The following diagram outlines a standard workflow for preparing and applying this compound to cell cultures.

experimental_workflow cluster_prep Preparation cluster_exp Experiment stock Prepare 50 mM Stock in DMSO aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Media to Working Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 24h) treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound Cell Culture Experiments.

This compound Signaling Pathway in Macrophages

This diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway in RAW264.7 macrophages.[1]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS ERK p-ERK LPS->ERK JNK p-JNK LPS->JNK p38 p-p38 LPS->p38 IkB IκB-α Degradation LPS->IkB Ambuic_Acid This compound Ambuic_Acid->ERK Ambuic_Acid->JNK iNOS_COX2 iNOS & COX-2 Expression ERK->iNOS_COX2 JNK->iNOS_COX2 p65 p65 Nuclear Translocation IkB->p65 p65->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2

Caption: this compound's Inhibition of ERK/JNK Signaling.

References

Potential off-target effects of Ambuic acid research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambuic acid. The information addresses potential off-target effects to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of quorum sensing in Gram-positive bacteria.[1][2][3] It achieves this by inhibiting signal biosynthesis, specifically targeting the accessory gene regulator (Agr) system.[1] In Staphylococcus aureus, it inhibits the AgrB protein, and in Enterococcus faecalis, it targets the homologous FsrB protein, which are involved in the processing of autoinducing peptides (AIPs).[1]

Q2: What are the known on-target quantitative parameters of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of AIP signal biosynthesis in a clinically relevant USA300 methicillin-resistant Staphylococcus aureus (MRSA) strain is 2.5 ± 0.1 μM.[1][4][5]

Q3: Are there any known off-target effects of this compound?

A3: Yes, research has identified off-target effects for this compound. Notably, it has been shown to possess anti-inflammatory properties by selectively blocking the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway in RAW264.7 macrophages.[2][6][7] It does not, however, inhibit the p38 MAPK or NF-κB signaling pathways.[6][7] Additionally, minor off-target effects on the Sae two-component system in S. aureus have been suggested, as evidenced by modest changes in nuc gene expression.[1]

Q4: What is the IC50 value for the anti-inflammatory effect of this compound?

A4: this compound exhibits an IC50 value of 20.80 ± 1.41 µM for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[2]

Q5: Should I be concerned about this compound affecting cell viability in my experiments?

A5: At concentrations effective for quorum sensing inhibition, this compound has not been shown to have a marked inhibitory effect on the growth of E. faecalis.[2] In mammalian cells (RAW264.7 macrophages), no significant cytotoxicity was observed at concentrations up to 25 µM.[2][3] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line or model system.

Troubleshooting Guides

Issue 1: Unexpected phenotypic changes in bacterial cultures unrelated to quorum sensing.

  • Possible Cause: This could be due to the minor off-target effects of this compound on other regulatory systems, such as the Sae system in S. aureus.[1]

  • Troubleshooting Steps:

    • Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on bacterial cultures treated with this compound versus a vehicle control to identify differentially expressed genes or proteins outside of the Agr regulon.

    • Targeted Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to specifically measure the expression of genes regulated by alternative two-component systems that might be affected.

    • Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly different from those required for quorum sensing inhibition.

Issue 2: Unanticipated anti-inflammatory or immunomodulatory effects in cellular or animal models.

  • Possible Cause: this compound's inhibition of the ERK/JNK MAPK signaling pathway can lead to anti-inflammatory responses.[6][7]

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins in the MAPK pathways (p-ERK, p-JNK, p-p38) and the NF-κB pathway (p-IκBα, nuclear translocation of p65) in your experimental system.

    • Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in response to this compound treatment.

    • Use of Specific Inhibitors: Compare the effects of this compound to those of well-characterized, specific inhibitors of the ERK and JNK pathways to confirm that the observed phenotype is due to this off-target activity.

Quantitative Data Summary

Table 1: On-Target Activity of this compound

Target Organism/SystemAssayParameterValueReference
S. aureus (USA300 MRSA)AIP Signal Biosynthesis InhibitionIC502.5 ± 0.1 μM[1][4][5]
E. faecalisGelatinase Production InhibitionIC50~10 μM[2]

Table 2: Off-Target Activity of this compound

SystemAssayParameterValueReference
RAW264.7 MacrophagesLPS-induced Nitric Oxide ProductionIC5020.80 ± 1.41 µM[2]
RAW264.7 MacrophagesCell ViabilityNo significant cytotoxicity≤ 25 µM[2][3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a suspected off-target protein within a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the protein of interest

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or with DMSO as a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After incubation, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant containing the soluble protein.

    • Analyze the amount of the soluble protein of interest at each temperature point using SDS-PAGE and Western blotting.

  • Data Interpretation:

    • A positive interaction between this compound and the target protein will result in a shift of the melting curve to a higher temperature compared to the DMSO control, indicating increased thermal stability of the protein upon ligand binding.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify unknown protein targets of this compound by using a modified version of the compound to "pull down" its binding partners from a cell lysate.

Materials:

  • Biotinylated this compound (or this compound with another suitable affinity tag)

  • Streptavidin-conjugated magnetic beads (or beads corresponding to the chosen tag)

  • Cell lysate from the experimental model

  • Wash buffers (e.g., TBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., high salt, low pH, or a buffer containing a competing ligand)

  • Mass spectrometer and associated reagents

Procedure:

  • Lysate Preparation:

    • Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Capture:

    • Incubate the biotinylated this compound with the cell lysate to allow for binding to its target proteins.

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated this compound-protein complexes.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the biotinylated this compound compared to a control (e.g., beads with biotin only).

Visualizations

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 MEK1_2 MEK1/2 MEKK->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) AP1->Inflammation Ambuic_Acid This compound Ambuic_Acid->JNK Ambuic_Acid->ERK

Caption: this compound's off-target anti-inflammatory signaling pathway.

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) CETSA_1 Treat cells with This compound vs. Vehicle CETSA_2 Heat cells across a temperature gradient CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble proteins CETSA_2->CETSA_3 CETSA_4 Analyze protein of interest by Western Blot CETSA_3->CETSA_4 CETSA_5 Compare thermal stability CETSA_4->CETSA_5 APMS_1 Incubate tagged this compound with cell lysate APMS_2 Capture complexes with affinity beads APMS_1->APMS_2 APMS_3 Wash to remove non-specific binders APMS_2->APMS_3 APMS_4 Elute bound proteins APMS_3->APMS_4 APMS_5 Identify proteins by Mass Spectrometry APMS_4->APMS_5

Caption: Workflows for identifying this compound's off-target effects.

References

Ambuic Acid Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of Ambuic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a secondary metabolite isolated from endophytic fungi such as Pestalotiopsis neglecta.[1][2] It has been reported to exhibit several biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.[1][3][4]

Q2: Has the cytotoxicity of this compound been evaluated on mammalian cell lines?

Yes, the cytotoxicity of this compound has been assessed in various cell lines. For instance, in RAW264.7 macrophages, weak cytotoxicity was observed at concentrations of 50 µM and 100 µM, while no significant cytotoxicity was detected at concentrations up to 25 µM.[2] In the context of cancer research, this compound has shown inhibitory activity against A2780 and cisplatin-resistant A2780 (A2780CisR) ovarian cancer cell lines.[3] Additionally, a derivative of this compound has demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells.[5]

Q3: What is the mechanism of action of this compound?

The anti-inflammatory action of this compound has been shown to be mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[1] It has been observed to suppress the phosphorylation of ERK1/2 and JNK.[1][2] Notably, its mechanism does not appear to involve the p38 MAPK or the NF-κB signaling pathways.[1][2] In bacteria, this compound acts as a quorum sensing inhibitor by inhibiting the biosynthesis of cyclic peptide quormones in Gram-positive bacteria.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and verify cell counts for each experiment.[8]
Pipetting errors when adding this compound or assay reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Add solutions consistently to the same side of the well to ensure proper mixing.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No cytotoxic effect observed at expected concentrations. This compound degradation.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.
Incorrect assay choice for the expected mechanism of cell death.Consider the expected mechanism of cytotoxicity. If apoptosis is anticipated, complement viability assays (like MTT) with apoptosis-specific assays (e.g., caspase activity, Annexin V staining).
Low cell sensitivity.Ensure the cell line used is appropriate and known to be sensitive to similar compounds. Test a wider range of this compound concentrations.
High background in fluorescence-based assays. Contamination of reagents or media.Use sterile, high-quality reagents and media. Filter-sterilize solutions if necessary.
Autofluorescence of this compound.Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If significant, subtract this background from the experimental wells.
Residual DNA from transfection reagents (if applicable).This is a known issue with DNA binding dye assays and is not recommended for post-transfection cytotoxicity assessment.[9]

Data Presentation

Table 1: Reported IC50 Values for this compound and its Derivatives

CompoundCell LineAssayIC50 Value (µM)Reference
(+)-Ambuic acidA2780 (Ovarian Cancer)CyQuant10.1[3]
(+)-Ambuic acidA2780CisR (Cisplatin-Resistant Ovarian Cancer)CyQuant17.0[3]
This compound derivativeMDA-MB-231 (Breast Cancer)Not specified26[5]
This compoundUSA300 MRSA (Bacteria)Mass Spectrometry (AIP production)2.5 ± 0.1[6][10]
This compoundEnterococcus faecalis (Bacteria)Not specified1.8 ± 0.7[6]

Table 2: Cytotoxicity Profile of this compound in RAW264.7 Macrophages

Concentration (µM)Cell Viability (%)ObservationReference
0.78 - 25~100No significant cytotoxicity[2]
50Slightly reducedWeak cytotoxicity[2]
100ReducedWeak cytotoxicity[2]

Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity Assessment

This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Mammalian cells in culture

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for Assessing ERK/JNK Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of ERK and JNK proteins upon treatment with this compound.

Materials:

  • This compound

  • Cell culture reagents

  • LPS (Lipopolysaccharide) for stimulating the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plate cell_culture->seeding treatment 3. This compound Treatment seeding->treatment mtt_add 4. Add MTT Reagent treatment->mtt_add incubation 5. Incubate (2-4h) mtt_add->incubation solubilization 6. Solubilize Formazan incubation->solubilization read_plate 7. Read Absorbance (570nm) solubilization->read_plate data_analysis 8. Calculate % Viability & IC50 read_plate->data_analysis

MTT Assay Experimental Workflow.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK MKK4_7 MKK4/7 MEKK->MKK4_7 MKK1_2 MKK1/2 MEKK->MKK1_2 JNK JNK MKK4_7->JNK ERK ERK1/2 MKK1_2->ERK Inflammation Inflammatory Response (iNOS, COX-2, IL-6) JNK->Inflammation ERK->Inflammation Ambuic_Acid This compound Ambuic_Acid->JNK Inhibition Ambuic_Acid->ERK Inhibition

This compound's Anti-inflammatory Signaling Pathway.

References

Technical Support Center: Overcoming Ambuic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ambuic acid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a sparingly soluble organic acid. Published data and supplier information indicate that it is soluble in several organic solvents. The available quantitative data is summarized in the table below.[1][][3][4]

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. What is happening?

A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the this compound may precipitate out of the solution as its concentration exceeds its solubility limit in the final aqueous environment.

Q3: What is the recommended storage condition for this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.

Q4: Is this compound stable in solution?

A4: While specific stability studies are not widely published, it is generally recommended to prepare solutions on the same day of use if possible. If storage is required, store solutions at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate is present.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.

Potential Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium to a level below its solubility limit.

  • Optimize Solvent Concentration: While high concentrations of organic solvents like DMSO can be toxic to cells, using a small, permissible percentage (typically <0.5% v/v) in the final culture medium can help maintain this compound's solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve the solubility of a compound more than a single solvent. For in vivo studies, co-solvent systems such as a combination of DMSO, polyethylene glycol (PEG), and saline may be explored, though careful formulation and toxicity studies are necessary.

  • pH Adjustment: As this compound is an acidic compound, its solubility is expected to be pH-dependent. Increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble salt. However, it is crucial to ensure the pH of the final solution is compatible with your experimental system (e.g., physiological pH for cell cultures).

  • Use of Solubilizing Agents: For preclinical formulations, the use of surfactants or cyclodextrins can be explored to enhance the solubility of poorly soluble compounds. These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous solutions.

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO)Soluble to 1 mg/mL~2.85 mM[1]
EthanolSoluble to 1 mg/mL~2.85 mM[1]
MethanolSolubleNot specified[][3][4]

Molecular Weight of this compound: 350.41 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays

This protocol is adapted from a study investigating the anti-inflammatory effects of this compound in RAW264.7 macrophages.[5]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound.

    • Dissolve the solid this compound in 100% cell culture grade DMSO to prepare a 50 mM stock solution. For example, to prepare 100 µL of a 50 mM stock solution, dissolve 1.75 mg of this compound in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 50 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. For example, to achieve a final concentration of 50 µM, dilute the 50 mM stock solution 1:1000 in the cell culture medium.

    • Important: Add the this compound stock solution to the medium dropwise while vortexing or gently swirling to minimize precipitation. The final DMSO concentration should be kept low (e.g., ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to differentiate the effects of this compound from those of the solvent.

Protocol 2: In Vivo Administration of this compound in a Murine Skin Infection Model

This protocol is based on a study evaluating the efficacy of this compound against MRSA-induced skin infections in mice.[6]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Bacterial inoculum (e.g., MRSA)

  • 0.3-mL, 31-gauge insulin syringes

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in neat (undiluted) sterile DMSO to achieve the desired concentration for the intended dose. For example, to deliver a 5 µg dose in a 50 µL injection volume, prepare a 100 µg/mL solution of this compound in DMSO.

    • The dosing solution can be prepared to be co-administered with the bacterial inoculum.

  • Inoculum and Dosing Suspension:

    • Prepare the bacterial inoculum suspension (e.g., 1 x 10^7 CFU in 50 µL).

    • For the treatment group, mix the bacterial inoculum with the this compound/DMSO solution.

    • For the vehicle control group, mix the bacterial inoculum with an equivalent volume of DMSO alone.

  • Administration:

    • Administer the 50 µL inoculum suspension containing either this compound or the DMSO vehicle intradermally into the skin of the mice using a 31-gauge insulin syringe.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of toxicity and for the therapeutic efficacy of this compound according to the study design (e.g., measuring abscess formation, bacterial load).

Note: The use of neat DMSO for in vivo administration should be carefully considered and may require ethical approval due to its potential for local irritation. Alternative, less irritant vehicle formulations may need to be developed depending on the route of administration and experimental model.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound.

Ambuic_Acid_Quorum_Sensing_Inhibition cluster_bacterium Gram-Positive Bacterium AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Secretion Extracellular Extracellular Space AIP->Extracellular AgrC AgrC (Receptor) Extracellular->AgrC Quorum Sensing AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P3_promoter P3 Promoter AgrA->P3_promoter Activation Virulence_Genes Virulence Gene Expression P3_promoter->Virulence_Genes Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition

Caption: this compound inhibits quorum sensing by targeting AgrB.

Ambuic_Acid_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk Ambuic_Acid This compound Ambuic_Acid->ERK Ambuic_Acid->JNK ERK_p p-ERK ERK->ERK_p JNK_p p-JNK JNK->JNK_p p38_p p-p38 p38->p38_p Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-6) ERK_p->Inflammation JNK_p->Inflammation p38_p->Inflammation IkB IκBα Ikk->IkB Inhibits degradation Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

References

Technical Support Center: Optimizing Ambuic Acid Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ambuic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has two well-documented primary mechanisms of action:

  • Quorum Sensing Inhibition: It acts as a signal biosynthesis inhibitor in Gram-positive bacteria.[1][2] Specifically, it targets the agr quorum sensing system, which is crucial for regulating virulence factors in bacteria like Staphylococcus aureus.[1][3][4] It inhibits the production of autoinducing peptides (AIPs), which are key signaling molecules in this system.[5][6]

  • Anti-inflammatory Activity: this compound exerts anti-inflammatory effects by selectively blocking the activation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3] It does not, however, inhibit the p38 MAPK or NF-κB signaling pathways.[3]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

Based on published data, a typical starting concentration range for this compound in in vitro studies is between 1 µM and 100 µM. The optimal concentration will depend on the specific cell type or bacterial strain and the biological effect being measured. For example, the IC50 for inhibiting AIP signal biosynthesis in a clinically relevant MRSA strain was found to be 2.5 ± 0.1 μM.[1][5] For anti-inflammatory effects in RAW264.7 macrophages, significant suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) was observed in a dose-dependent manner within this range.[3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% cell culture grade dimethyl sulfoxide (DMSO).[1] For example, a 50 mM stock solution can be prepared and stored in small aliquots at -20°C.[1] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity at effective concentrations in mammalian cells. For instance, in RAW264.7 macrophages, no significant cytotoxicity was observed at concentrations up to 25 µM.[1] Weak cytotoxicity was noted at 50 µM and 100 µM.[1] However, it is crucial to determine the cytotoxic profile of this compound in your specific cell line using an appropriate assay, such as the MTT assay.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Incorrect Concentration Verify the calculations for your serial dilutions from the stock solution. It is advisable to test a broad range of concentrations in a dose-response experiment to determine the optimal effective concentration for your specific model.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While stable when stored properly, prolonged incubation in culture media at 37°C could lead to degradation. Consider including a positive control to ensure your assay is working correctly.
Cell Line or Bacterial Strain Specificity The efficacy of this compound can vary between different cell lines and bacterial strains.[3] Confirm that your target is expected to be sensitive to this compound's mechanism of action. For quorum sensing inhibition, its effectiveness can differ among various Gram-positive bacteria.[3]
Solubility Issues Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture media, especially at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation. If precipitation occurs, try lowering the final concentration or slightly increasing the final DMSO percentage (while staying within non-toxic limits).
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells and may mask the specific effects of this compound. Ensure the final DMSO concentration in your control and treated samples is identical and as low as possible (ideally below 0.5%). Run a vehicle control (media with the same final concentration of DMSO) to assess the impact of the solvent alone.
Non-specific Binding In complex biological systems, compounds can sometimes bind non-specifically to proteins or other molecules, leading to off-target effects. If you suspect off-target effects, consider using a lower, more specific concentration of this compound. Additionally, if available, using a structurally related but inactive analog as a negative control can help differentiate specific from non-specific effects.
Contamination of Compound Ensure the purity of your this compound. Impurities could contribute to unexpected biological activity. If possible, obtain a certificate of analysis from the supplier.

Data Presentation

Table 1: Reported IC50 Values for this compound

Biological EffectSystem/StrainIC50 ValueReference
AIP Signal Biosynthesis InhibitionMethicillin-resistant Staphylococcus aureus (MRSA) USA3002.5 ± 0.1 μM[1][5]
Anti-proliferative ActivityA2780 Ovarian Cancer Cell Line10.1 μM[7]
Anti-proliferative ActivityA2780CisR (Cisplatin-resistant) Ovarian Cancer Cell Line17.0 μM[7]
Nitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated RAW264.7 Macrophages20.80 ± 1.41 µM[1]

Table 2: Cytotoxicity of this compound in RAW264.7 Macrophages

ConcentrationCell Viability (%)Reference
0.78 - 25 µMNo significant cytotoxicity[1]
50 µMWeak cytotoxicity[1]
100 µMWeak cytotoxicity[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol is adapted from a study on RAW264.7 macrophages.[1]

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Target cells (e.g., RAW264.7 macrophages)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A suggested range is 0.78 µM to 100 µM.[1]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Mandatory Visualizations

Signaling_Pathway_of_Ambuic_Acid_Anti_inflammatory_Action cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 I_kappa_B IκBα Degradation TLR4->I_kappa_B Ambuic_Acid This compound Ambuic_Acid->ERK Ambuic_Acid->JNK Inflammatory_Response Inflammatory Response (iNOS, COX-2, IL-6) ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response NF_kappa_B NF-κB Nuclear Translocation I_kappa_B->NF_kappa_B NF_kappa_B->Inflammatory_Response Experimental_Workflow_for_Ambuic_Acid_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Preparation 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with This compound (24h) Compound_Preparation->Treatment MTT_Addition 4. Add MTT (4h incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan with DMSO MTT_Addition->Solubilization Read_Plate 6. Read Absorbance (570 nm) Solubilization->Read_Plate Calculate_Viability 7. Calculate % Cell Viability Read_Plate->Calculate_Viability

References

Technical Support Center: Ambuic Acid and Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for bacterial resistance to Ambuic acid. The content is structured to offer troubleshooting guidance and answers to frequently asked questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is not a traditional bactericidal or bacteriostatic antibiotic. Instead, it functions as an anti-virulence agent by inhibiting quorum sensing (QS) in Gram-positive bacteria.[1][2][3] Specifically, it targets the biosynthesis of autoinducing peptides (AIPs), which are the signaling molecules for the Accessory Gene Regulator (agr) quorum sensing system.[1][4][5] The proposed target is AgrB, a transmembrane protein essential for processing the AgrD pro-peptide into the mature AIP.[1][6] By inhibiting AIP production, this compound prevents the activation of virulence factor expression, thereby disarming the pathogen without directly killing it.[1][4][5]

Q2: Which bacterial species are susceptible to this compound?

A2: this compound has demonstrated broad-spectrum efficacy against a variety of Gram-positive pathogens.[1][5] It is a potent inhibitor of the agr system in multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as Staphylococcus epidermidis, Enterococcus faecalis, and Listeria monocytogenes.[1][2][5]

Q3: Are there any bacteria that are known to be resistant to this compound?

A3: Yes, some bacterial isolates exhibit low susceptibility to this compound. For instance, certain strains of Staphylococcus lugdunensis and specific agr types of Staphylococcus epidermidis have shown minimal response to the compound, with IC50 values significantly higher than those for susceptible strains.[1] This suggests the presence of intrinsic resistance mechanisms in some commensal bacteria.[1][5]

Q4: How would bacteria theoretically develop acquired resistance to this compound?

A4: While acquired resistance to this compound has not been extensively documented, several plausible mechanisms could arise based on general principles of antibiotic resistance:

  • Target Modification: Mutations in the agrB gene could alter the structure of the AgrB protein, preventing this compound from binding effectively while potentially preserving the protein's function in AIP biosynthesis.

  • Efflux Pumps: Bacteria could upregulate or acquire efflux pumps capable of actively transporting this compound out of the cell, thereby preventing it from reaching its intracellular target at a sufficient concentration.

  • Enzymatic Degradation: Bacteria might evolve enzymes that can chemically modify or degrade this compound, rendering it inactive.

  • Pathway Bypass: Bacteria could potentially develop alternative regulatory pathways to control virulence factor expression that are independent of the agr system, thus bypassing the inhibitory effect of this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No inhibition of virulence factor expression (e.g., hemolysins, proteases) is observed. 1. Incorrect bacterial strain: The strain may be a low virulence producer or naturally resistant to this compound. 2. Sub-optimal concentration of this compound: The concentration used may be too low for the specific strain. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Confirm the agr functionality of your bacterial strain using a known agr-positive control. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your strain. 3. Ensure this compound is stored correctly (typically at -20°C) and prepare fresh solutions for each experiment.
Inconsistent results between experimental replicates. 1. Variability in inoculum size: Inconsistent starting bacterial densities can affect the timing and magnitude of quorum sensing activation. 2. Uneven drug distribution: Inadequate mixing of this compound in the culture medium.1. Standardize your inoculum preparation carefully, ensuring consistent cell densities (e.g., by measuring OD600). 2. Vortex or mix the culture medium thoroughly after adding this compound to ensure a homogenous solution.
This compound appears to inhibit bacterial growth. 1. High concentration of this compound: Although primarily an anti-virulence agent, very high concentrations may exhibit some off-target effects or toxicity. 2. Contamination of the this compound stock or culture. 1. Perform a minimal inhibitory concentration (MIC) test to confirm that the concentrations used for anti-virulence assays are non-inhibitory to growth.[2] 2. Check the purity of your this compound stock and ensure aseptic techniques are followed during experiments.
Suspected development of resistance during serial passage experiments. 1. Selection for resistant mutants: Continuous exposure to this compound may select for bacteria with mutations conferring resistance.1. Isolate colonies from the treated population and determine their IC50 for this compound compared to the parent strain. 2. Sequence the agrB gene and other potential target genes in the resistant isolates to identify mutations. 3. Perform efflux pump inhibitor assays to investigate the role of efflux pumps in the observed resistance.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration required to inhibit AIP production by 50%.

Bacterial Species/Strain IC50 of this compound (µM) Reference
Staphylococcus aureus (USA300 MRSA)2.5 ± 0.1[1][4][5]
Enterococcus faecalis1.8 ± 0.7[1]
Staphylococcus lugdunensis (agr type I)>200[1]
Staphylococcus epidermidis (agr types II and III)>200[1]

Experimental Protocols

Protocol 1: Determination of IC50 using a Reporter Gene Assay

This protocol uses a reporter strain (e.g., S. aureus carrying a plasmid with an agr-P3 promoter fused to a reporter gene like luciferase or GFP) to quantify the inhibition of quorum sensing.

  • Inoculum Preparation: Grow the reporter strain overnight in a suitable broth (e.g., TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh media.

  • Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Inoculation: Add the diluted bacterial culture to each well of the plate.

  • Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 8-16 hours), allowing for bacterial growth and reporter gene expression.

  • Measurement: Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) for each well.

  • Data Analysis: Normalize the reporter signal to the OD600 to account for any minor effects on bacterial growth. Plot the normalized reporter signal against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Direct Measurement of AIP Production by Mass Spectrometry

This protocol directly quantifies the production of AIPs in the culture supernatant.

  • Culture Preparation: Grow the bacterial strain of interest in the presence of various concentrations of this compound, as described in Protocol 1.

  • Supernatant Collection: After incubation, centrifuge the cultures to pellet the bacterial cells. Collect the supernatant.

  • Sample Preparation: Prepare the supernatant for mass spectrometry analysis. This may involve protein precipitation and solid-phase extraction to concentrate the AIPs.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the specific AIPs produced by the bacterial strain.

  • Data Analysis: Compare the amount of AIP produced at each this compound concentration to the untreated control to determine the extent of inhibition and calculate the IC50.

Visualizations

agr_pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Processor) AgrD->AgrB Processing AIP_immature Immature AIP AgrB->AIP_immature AIP_mature Mature AIP AIP_immature->AIP_mature Export AIP_ext AIP AIP_mature->AIP_ext Secretion AgrC AgrC (Receptor) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P3_promoter agr P3 Promoter AgrA->P3_promoter Binds Virulence_Genes Virulence Genes P3_promoter->Virulence_Genes Activates Transcription AIP_ext->AgrC Binding & Activation

Caption: The agr quorum sensing pathway in Staphylococcus aureus.

ambuic_acid_inhibition cluster_cell Bacterial Cell AgrD AgrD (Pro-peptide) AgrB AgrB AgrD->AgrB Processing AgrB->Inhibition Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits

Caption: Mechanism of this compound action on the AgrB protein.

resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_outcome Result Ambuic_Acid This compound Enters Cell Target_Mod Target Modification (Mutated AgrB) Ambuic_Acid->Target_Mod Cannot Bind Efflux Efflux Pump Activation Ambuic_Acid->Efflux Pumped Out Degradation Enzymatic Degradation Ambuic_Acid->Degradation Inactivated QS_Active Quorum Sensing Remains Active Target_Mod->QS_Active Efflux->QS_Active Degradation->QS_Active

Caption: Potential mechanisms of bacterial resistance to this compound.

References

Technical Support Center: Ambuic Acid in Chronic Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ambuic acid in pre-clinical chronic infection models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of efficacy data.

Troubleshooting Guide & FAQs

This section addresses potential issues and common questions that may arise during the experimental use of this compound.

QuestionAnswer
Why am I not observing a reduction in bacterial load in my in vivo model? There could be several reasons: 1. Inadequate Dose: The effective dose can vary depending on the infection model and bacterial strain. The published effective dose in a murine MRSA skin infection model is 5 µg per mouse[1][2][3]. Consider performing a dose-response study. 2. Timing of Administration: this compound functions as a quorum sensing inhibitor, preventing the establishment of virulence[1][4]. It may be most effective when administered early in the infection. 3. Bacterial Strain Resistance: Some bacterial strains may be resistant to the effects of this compound. It has been shown that certain isolates of S. epidermidis and S. lugdunensis have high IC50 values (>200 µM)[1]. 4. Compound Stability: Ensure proper storage and handling of the this compound solution to maintain its bioactivity.
Is this compound expected to have a direct bactericidal or bacteriostatic effect? No, this compound primarily acts as an antivirulence agent by inhibiting quorum sensing signal biosynthesis[1][5]. It does not typically inhibit bacterial growth, which can be confirmed with in vitro growth curves[2][4]. Its mechanism is to suppress the expression of virulence factors, thereby allowing the host immune system to clear the infection more effectively[1].
I am observing unexpected inflammatory responses in my cell-based assays. Could this compound be the cause? This compound has demonstrated anti-inflammatory properties by blocking the ERK/JNK MAPK signaling pathway[6][7]. It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[6][7]. If you observe an unexpected increase in inflammation, it is more likely attributable to other experimental factors or the specific cell line being used.
How can I confirm that this compound is inhibiting quorum sensing in my experiment? You can use a reporter strain of your bacterium that expresses a reporter gene (e.g., luciferase or GFP) under the control of a quorum sensing-regulated promoter, such as the agr-P3 promoter in S. aureus[1][2]. A reduction in the reporter signal in the presence of this compound would indicate successful quorum sensing inhibition. Additionally, you can measure the expression of specific virulence factors regulated by quorum sensing, such as alpha-toxin (Hla), via qRT-PCR or Western blot[1][2].
What is the optimal solvent and storage condition for this compound? The provided search results indicate that for in vivo studies, this compound was administered with DMSO as the vehicle control[1][2]. For long-term storage, it is recommended to store at -20°C. Always refer to the manufacturer's data sheet for specific instructions on solubility and storage.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.

Table 1: In Vitro Efficacy of this compound (IC50)

Bacterial StrainIC50 (µM)Reference
Staphylococcus aureus (USA300 MRSA)2.5 ± 0.1[1][2][3]
Enterococcus faecalis1.8 ± 0.7[1]
S. lugdunensis (agr type I)>200[1]
S. epidermidis (agr types II and III)>200[1]

Table 2: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model

ParameterTreatment GroupOutcomeReference
Abscess Formation5 µg this compoundSignificant reduction in abscess size compared to vehicle control[1][2][3]
Morbidity (Weight Loss)5 µg this compoundSignificantly less infection-induced weight loss compared to vehicle control[1][2]
Quorum Sensing Activity (in vivo)5 µg this compoundPotent suppression of agr-driven bioluminescence[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Murine Model of MRSA Skin Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing MRSA-induced skin lesions.

Materials:

  • This compound

  • DMSO (vehicle)

  • MRSA strain (e.g., USA300)

  • Age-matched BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Bioluminescence imaging system (for reporter strains)

Procedure:

  • Animal Preparation: Anesthetize mice and shave the abdominal skin. Cleanse the exposed skin with an alcohol prep pad[1].

  • Inoculum Preparation: Prepare the MRSA inoculum to the desired concentration (e.g., 1 x 108 CFU)[2].

  • Treatment Administration: Co-administer a single dose of this compound (e.g., 5 µg) or vehicle (DMSO) with the bacterial inoculum via intradermal injection[1][2].

  • Monitoring:

    • Measure the area of skin ulceration daily using calipers[2].

    • Monitor animal morbidity by recording body weight daily[2].

    • If using a bioluminescent reporter strain, perform imaging at regular intervals (e.g., every 30 minutes for the first few hours) to monitor quorum sensing activity[1][2].

  • Data Analysis: Compare the ulcer size and weight loss between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 2: In Vitro Quorum Sensing Inhibition Assay

Objective: To determine the IC50 of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate growth medium

  • Mass spectrometer or a reporter strain-based assay system

  • Plate reader (for reporter assays)

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-exponential phase.

  • Treatment: Aliquot the bacterial culture into a multi-well plate and add varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate under appropriate growth conditions.

  • Quantification of Quorum Sensing Signal:

    • Mass Spectrometry: After incubation, pellet the cells and analyze the supernatant for the presence of the autoinducing peptide (AIP) using mass spectrometry[1].

    • Reporter Assay: If using a reporter strain, measure the reporter signal (e.g., luminescence or fluorescence) at various time points[1].

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Ambuic_Acid_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_regulation Quorum Sensing Cascade AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Kinase) AIP->AgrC Activates Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Upregulates Virulence_Factors Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence_Factors Upregulates

Caption: Mechanism of this compound as a quorum sensing inhibitor in S. aureus.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Prep 1. Anesthetize and shave mice Inoculum_Prep 2. Prepare MRSA inoculum with this compound or vehicle Animal_Prep->Inoculum_Prep Injection 3. Intradermal injection of inoculum Inoculum_Prep->Injection Measure_Ulcer 4a. Daily measurement of skin ulceration Injection->Measure_Ulcer Measure_Weight 4b. Daily measurement of body weight Injection->Measure_Weight Bioluminescence 4c. (Optional) Bioluminescence imaging Injection->Bioluminescence Stats 5. Statistical analysis of treatment vs. vehicle groups Measure_Ulcer->Stats Measure_Weight->Stats Bioluminescence->Stats

Caption: Workflow for the murine MRSA skin infection model.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects cluster_nfkb NF-κB Pathway (Unaffected) LPS LPS ERK ERK1/2 LPS->ERK Activates JNK JNK LPS->JNK Activates p38 p38 LPS->p38 Activates I_kappa_B IκB-α Degradation LPS->I_kappa_B iNOS_COX2 iNOS & COX-2 Expression ERK->iNOS_COX2 JNK->iNOS_COX2 Ambuic_Acid This compound Ambuic_Acid->ERK Inhibits Phosphorylation Ambuic_Acid->JNK Inhibits Phosphorylation Ambuic_Acid->I_kappa_B No Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6) iNOS_COX2->Inflammatory_Mediators NF_kappa_B NF-κB Translocation I_kappa_B->NF_kappa_B

Caption: Anti-inflammatory signaling pathway of this compound.

References

Ambuic Acid Degradation Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation profile of Ambuic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

A1: Forced degradation studies for this compound should be designed to assess its intrinsic stability.[1] Based on general guidelines for pharmaceutical stability testing, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in solid state and in solution).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound, a complex polyketide, can be expected to yield several products depending on the stress condition. While specific degradation product identification requires analytical techniques like LC-MS and NMR[2], potential degradation pathways may involve hydrolysis of the lactone ring, oxidation of the double bonds, and cleavage of the side chains.

Q3: How can I analyze the degradation of this compound and its byproducts?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[3] The method should be validated to ensure it is specific, accurate, precise, and linear over the expected concentration range of this compound and its degradants. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.[2]

Q4: What are the key considerations for a robust stability study protocol for this compound?

A4: A well-designed stability protocol is crucial for obtaining reliable data.[4] Key elements to include are:

  • Number of batches to be tested (minimum of three primary batches is recommended).

  • Description of the container closure system.

  • Detailed storage conditions (temperature, humidity).

  • Testing frequency.

  • Specific and validated analytical methods.[5]

  • Acceptance criteria for degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. The this compound sample is exceptionally stable. 3. Analytical method is not sensitive enough to detect low levels of degradation.1. Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of exposure. 2. This is a valid result; report the stability of the molecule under the tested conditions. 3. Re-validate the analytical method to ensure it can detect impurities at a level of at least 0.1%.
Complete degradation of this compound is observed immediately. 1. Stress conditions are too harsh.1. Reduce the temperature, concentration of the stressor, or duration of exposure. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.[1]
Multiple, poorly resolved peaks in the chromatogram. 1. The HPLC method lacks specificity. 2. Secondary degradation of primary degradation products.1. Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. 2. Analyze samples at earlier time points to identify the initial degradation products before they degrade further.
Inconsistent results between batches. 1. Variability in the manufacturing process of this compound. 2. Inconsistent preparation of stress samples.1. Investigate the manufacturing process for any potential sources of variability. 2. Ensure precise and consistent execution of the experimental protocol for all batches.

Quantitative Data Summary

The following tables present hypothetical data on the degradation of this compound under various experimental conditions.

Table 1: Degradation of this compound under Hydrolytic Stress (in solution at 60°C)

Time (hours)% Degradation (0.1 M HCl)% Degradation (0.1 M NaOH)
00.00.0
21.25.8
42.512.1
85.125.3
127.838.9
2415.265.7

Table 2: Degradation of this compound under Oxidative and Thermal Stress

ConditionDuration (hours)% Degradation
3% H₂O₂ (Room Temp)248.5
80°C (Solid State)482.1
80°C (in Solution)4818.9

Table 3: Photostability of this compound

IlluminationDuration% Degradation
1.2 million lux hoursAs required4.3
200 watt hours/m² (UV)As required6.7

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v).

  • Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.

  • Incubation: Incubate the sample in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization and Dilution: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL this compound in 3% H₂O₂.

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidizing Agent, etc.) prep_stock->prep_stress incubation Incubate under Controlled Conditions (Temp, Light, Time) prep_stress->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify

Caption: Experimental workflow for a typical forced degradation study of this compound.

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Ambuic_Acid This compound Lactone_Opening Lactone Ring Opening Ambuic_Acid->Lactone_Opening H+/OH- Epoxidation Epoxidation of Double Bond Ambuic_Acid->Epoxidation [O] Isomerization Isomerization Ambuic_Acid->Isomerization hv Side_Chain_Cleavage Side Chain Cleavage Epoxidation->Side_Chain_Cleavage Further Oxidation

Caption: Hypothetical metabolic degradation pathways for this compound under different stress conditions.

troubleshooting_logic rect_node rect_node start Unexpected Degradation Results check_degradation Is degradation <5% or >90%? start->check_degradation check_peaks Are there multiple, unresolved peaks? check_degradation->check_peaks No adjust_conditions Adjust stress conditions (Time, Temp, Conc.) check_degradation->adjust_conditions Yes check_consistency Are results inconsistent? check_peaks->check_consistency No optimize_hplc Optimize HPLC method (Gradient, Column) check_peaks->optimize_hplc Yes review_protocol Review and standardize experimental protocol check_consistency->review_protocol Yes investigate_mfg Investigate manufacturing process variability review_protocol->investigate_mfg

Caption: Troubleshooting decision tree for unexpected this compound degradation results.

References

Technical Support Center: Ambuic Acid and Commensal Bacteria Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ambuic acid, focusing on minimizing its impact on commensal bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions as a quorum sensing inhibitor in Gram-positive bacteria. It specifically inhibits the biosynthesis of autoinducing peptides (AIPs), which are crucial signaling molecules in the accessory gene regulator (agr) system. By disrupting AIP production, this compound interferes with cell-density-dependent gene expression, including the expression of virulence factors in pathogenic bacteria.

Q2: Does this compound affect all bacteria uniformly?

A2: No, this compound exhibits differential activity. It has been shown to be a broad-spectrum inhibitor against multiple Gram-positive pathogens, such as Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes. However, it has a limited impact on the quorum sensing systems of several commensal staphylococci, including some strains of Staphylococcus epidermidis and Staphylococcus lugdunensis.

Q3: Why is it important to minimize the impact of this compound on commensal bacteria?

A3: Commensal bacteria, such as certain strains of S. epidermidis and S. lugdunensis, play a beneficial role in preventing the colonization of pathogens like S. aureus. Broad-spectrum antibiotics can disrupt the natural gut microbiota, potentially leading to adverse health effects and secondary infections. Therefore, selectively targeting pathogenic bacteria while preserving the commensal population is a key goal in developing antivirulence therapeutics.

Q4: What is the reported 50% inhibitory concentration (IC50) of this compound against different bacterial strains?

A4: The IC50 of this compound for AIP biosynthesis inhibition varies among different bacterial species and strains. A summary of reported IC50 values is provided in the table below.

Troubleshooting Guide

Problem 1: this compound is inhibiting the growth of my commensal control strains.

  • Possible Cause 1: The concentration of this compound is too high. While this compound primarily targets quorum sensing, high concentrations may exert off-target effects or have antimicrobial activity.

    • Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) and the IC50 for quorum sensing inhibition for your specific commensal strains. Aim to use a concentration that effectively inhibits the target pathogen while having minimal impact on the growth of the commensal bacteria.

  • Possible Cause 2: The specific strain of commensal bacteria you are using is susceptible to this compound's quorum sensing inhibition.

    • Solution: Research indicates that not all commensal staphylococci are resistant to this compound's effects. If possible, test different commensal strains to find one that is less affected. For example, two out of three tested subtypes of S. epidermidis showed little response to this compound.

Problem 2: I am not observing a differential effect between my pathogenic and commensal strains.

  • Possible Cause 1: The experimental endpoint is not specific to quorum sensing. If you are measuring a general metabolic activity or growth, the differential effect might be masked.

    • Solution: Utilize a reporter strain that specifically measures the activity of the agr system, such as an agr-P3-lux reporter. This will allow for direct measurement of quorum sensing inhibition.

  • Possible Cause 2: The incubation time is too long. Over extended periods, subtle differences in growth or other factors may obscure the specific quorum sensing inhibition.

    • Solution: Perform time-course experiments to identify the optimal time point for observing maximal quorum sensing inhibition in the pathogen with minimal effect on the commensal strain. In vivo studies have shown that quorum sensing inhibition by this compound can be observed as early as 2 hours post-treatment.

Problem 3: I am having difficulty replicating the reported IC50 values.

  • Possible Cause 1: Differences in experimental conditions. Factors such as media composition, temperature, aeration, and the growth phase of the bacteria can all influence the outcome.

  • Possible Cause 2: Variation in the purity of the this compound compound.

    • Solution: Verify the purity of your this compound stock. If possible, use a compound from a reputable supplier with a certificate of analysis.

Data Presentation

Table 1: IC50 of this compound for AIP Biosynthesis Inhibition in Various Bacterial Strains

Bacterial SpeciesStrainIC50 (µM)Reference
Staphylococcus aureusUSA300 MRSA2.5 ± 0.1
Enterococcus faecalisOG1RF~10
Enterococcus faecalis-1.8 ± 0.7

Note: The table will be expanded as more quantitative data is identified.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for AIP Biosynthesis Inhibition

This protocol is adapted from studies on this compound's effect on S. aureus.

Materials:

  • Target pathogenic and commensal bacterial strains

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

  • Plate reader for measuring optical density (OD600)

  • LC-MS/MS system for AIP quantification

Methodology:

  • Bacterial Culture Preparation: Inoculate the bacterial strains into the growth medium and grow overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight cultures to a starting OD600 of 0.05 in fresh medium.

  • This compound Treatment: In a 96-well plate, add the diluted bacterial cultures. Add serial dilutions of this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8 hours).

  • Growth Measurement: At the end of the incubation, measure the OD600 to assess bacterial growth.

  • AIP Extraction and Quantification:

    • Centrifuge the cultures to pellet the bacteria.

    • Collect the supernatant and extract the AIPs using an appropriate method (e.g., solid-phase extraction).

    • Quantify the AIP levels using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the AIP production to the bacterial growth (OD600).

    • Plot the percentage of AIP inhibition against the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression model.

Visualizations

agr_quorum_sensing_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding & Activation AgrB AgrB (Transporter/Protease) AgrB->AIP AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrD AgrD (AIP Precursor) AgrD->AgrB Processing & Export RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Transcriptional Activation Virulence_Factors Virulence Factors RNAIII->Virulence_Factors Upregulation Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition

Caption: The agr quorum sensing pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Data Analysis Start Start: Prepare Bacterial Cultures (Pathogen & Commensal) Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate at 37°C Treatment->Incubation OD_Measurement Measure Optical Density (OD600) (Bacterial Growth) Incubation->OD_Measurement AIP_Extraction Extract AIPs from Supernatant Incubation->AIP_Extraction Normalization Normalize AIP Production to OD600 OD_Measurement->Normalization LCMS Quantify AIPs using LC-MS/MS AIP_Extraction->LCMS LCMS->Normalization IC50_Calc Calculate IC50 for each strain Normalization->IC50_Calc Comparison Compare IC50 values (Pathogen vs. Commensal) IC50_Calc->Comparison

Ambuic Acid Formulation for Topical Application: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Ambuic acid for topical applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research and development efforts.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound for topical delivery.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of this compound in Aqueous Phase This compound is a hydrophobic molecule with limited aqueous solubility.- Utilize Co-solvents: Incorporate propylene glycol, ethanol, or polyethylene glycols (PEGs) to increase the polarity of the vehicle and enhance solubility. - pH Adjustment: As an acidic compound, the solubility of this compound can be increased by adjusting the pH of the aqueous phase with a suitable alkalizing agent. Conduct pH-solubility profiles to determine the optimal pH. - Use of Surfactants: Non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[1] - Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Precipitation of this compound in the Formulation Over Time - Supersaturation: The initial formulation may be supersaturated, leading to crystallization over time. - Temperature Fluctuations: Changes in storage temperature can affect solubility and lead to precipitation. - Incompatible Excipients: Interactions with other formulation components can reduce the solubility of the active pharmaceutical ingredient (API).- Optimize API Concentration: Determine the saturation solubility of this compound in the final formulation vehicle to avoid supersaturation. - Incorporate Crystal Growth Inhibitors: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state. - Control Cooling Rate: During manufacturing, rapid cooling can induce precipitation. A controlled, slower cooling rate is often beneficial.
Inconsistent Viscosity or Texture - Improper Mixing: Inadequate shear or mixing time can lead to a non-homogenous product.[2] - Temperature Variations during Processing: The hydration and swelling of gelling agents are often temperature-dependent.[2] - Incorrect Order of Ingredient Addition: The sequence of adding components, especially polymers and thickeners, is crucial for achieving the desired consistency.- Optimize Mixing Parameters: Validate mixing speed and duration to ensure uniform dispersion of all ingredients. - Maintain Consistent Temperature: Utilize temperature-controlled vessels to ensure consistent processing conditions.[2] - Standardize Order of Addition: Develop and adhere to a strict standard operating procedure (SOP) for the order of ingredient addition. Generally, gelling agents should be hydrated before the addition of other components.
Phase Separation in Emulsions (Creams, Lotions) - Inappropriate Emulsifier: The hydrophilic-lipophilic balance (HLB) of the emulsifier may not be optimal for the oil and water phases. - Insufficient Homogenization: Droplet size of the dispersed phase may be too large, leading to coalescence. - Inadequate Viscosity: Low viscosity of the continuous phase may not be sufficient to prevent the separation of the dispersed phase.- Select Appropriate Emulsifier System: Use a combination of emulsifiers to achieve the required HLB. - Optimize Homogenization: Employ high-shear homogenization to reduce droplet size and improve emulsion stability. - Incorporate Stabilizing Agents: Add viscosity-enhancing polymers to the continuous phase to retard droplet movement.
Degradation of this compound - pH Instability: this compound may be susceptible to hydrolysis at certain pH values. - Oxidation: The presence of unsaturated bonds in the this compound structure may make it prone to oxidation. - Light Sensitivity: Exposure to UV light can cause degradation of some active ingredients.[3]- Determine pH-Stability Profile: Evaluate the stability of this compound across a range of pH values to identify the optimal pH for the formulation. - Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the formulation. - Use Light-Protective Packaging: Package the final product in opaque or amber containers to protect it from light.[3]

II. Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound to consider for topical formulation?

PropertyValue/InformationImplication for Formulation
Molecular Weight 350.41 g/mol Influences diffusion and skin permeation.
logP (XLogP3-AA) 3.5Indicates a hydrophobic nature, suggesting poor water solubility and good lipid solubility.
Solubility Soluble in DMSO, ethanol, and methanol.[4][5] Assumed to be practically insoluble in water.Co-solvents and other solubility enhancement techniques will be necessary for aqueous-based formulations.
Chemical Class Organic acidThe charge state, and therefore solubility and permeability, will be pH-dependent. The pKa needs to be determined experimentally.

2. Which type of topical vehicle is most suitable for this compound?

The choice of vehicle depends on the desired clinical effect, the site of application, and the required drug release profile.

  • Ointments: These are oleaginous bases that can be suitable for a hydrophobic compound like this compound. They are occlusive, which can enhance skin penetration.

  • Creams (Emulsions): Oil-in-water (o/w) or water-in-oil (w/o) creams can be formulated. For a hydrophobic API, a w/o cream might offer better initial solubility in the oil phase. However, with appropriate solubilizers, o/w creams can provide a more cosmetically elegant and less greasy feel.

  • Gels: Hydrogels may be challenging due to the poor aqueous solubility of this compound. However, the use of co-solvents, surfactants, or formulating a solid dispersion into a hydrogel could be a viable strategy.[6]

  • Solutions/Lotions: These will likely require a high concentration of co-solvents or other solubilizing agents to keep this compound in solution.

3. How can I enhance the skin permeation of this compound?

Several strategies can be employed to improve the delivery of this compound into and through the skin:

  • Chemical Penetration Enhancers: Incorporate excipients like fatty acids (e.g., oleic acid), propylene glycol, or terpenes.

  • Occlusive Formulations: Ointments or the use of an occlusive dressing can increase skin hydration and subsequent drug penetration.

  • Nanocarriers: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its skin penetration profile.

4. What are the critical quality attributes to monitor during stability testing of a topical this compound formulation?

For a topical formulation, the following parameters should be assessed at various time points and storage conditions:

ParameterPurpose
Appearance, Color, Odor To detect any physical changes.
pH To monitor changes that could affect API stability and solubility.
Viscosity To ensure the consistency and physical stability of the formulation.
Assay of this compound To determine the chemical stability of the API.
Degradation Products/Impurities To identify and quantify any degradation products.
Microbial Limits To ensure the formulation remains free from microbial contamination.
Globule/Particle Size (for emulsions/suspensions) To monitor the physical stability of the dispersed phase.

III. Experimental Protocols

Protocol for In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation.

Objective: To quantify the rate and extent of this compound permeation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)

  • The this compound formulation to be tested

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Prepare the Skin Membrane: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. The thickness of the skin should be measured and recorded.

  • Set up the Franz Diffusion Cells:

    • Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for at least 30 minutes.

  • Apply the Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Protocol for Accelerated Stability Testing of a Topical Cream

This protocol describes a typical accelerated stability study for a topical cream formulation of this compound.

Objective: To evaluate the physical and chemical stability of the formulation under accelerated storage conditions to predict its shelf life.

Materials:

  • The final packaged this compound cream formulation

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Control storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH)

  • Analytical instrumentation for testing (pH meter, viscometer, HPLC, etc.)

Procedure:

  • Initial Analysis (Time 0): Perform a complete analysis of the initial batch of the formulation for all specified quality attributes (see FAQ #4).

  • Storage: Place the packaged samples in the stability chambers under both accelerated and control conditions.

  • Testing at Time Points: At specified time points (e.g., 1, 2, 3, and 6 months for accelerated testing), remove samples from the chambers and allow them to equilibrate to room temperature.

  • Analysis: Perform the full panel of stability tests on the samples.

  • Evaluation: Compare the results at each time point to the initial data and the product specifications. Any significant changes, such as a considerable drop in API content, a change in appearance, or phase separation, should be investigated.

IV. Data Presentation

The following tables provide examples of how to structure quantitative data for comparison of different formulation strategies.

Table 1: Solubility Enhancement of a Model Hydrophobic Drug (e.g., this compound)

Formulation StrategyVehicle/ExcipientsFold Increase in Solubility (compared to water)
Co-solvency 20% Propylene Glycol in WaterHypothetical Value: 15-fold
40% PEG 400 in WaterHypothetical Value: 50-fold
Micellar Solubilization 2% Polysorbate 80 in WaterHypothetical Value: 80-fold
Complexation 5% Hydroxypropyl-β-Cyclodextrin in WaterHypothetical Value: 120-fold

Table 2: In Vitro Skin Permeation of this compound from Different Formulations

Formulation TypeThis compound Concentration (%)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (h)
Simple Ointment 1%Hypothetical Value: 0.5Hypothetical Value: 4.2
O/W Cream 1%Hypothetical Value: 0.8Hypothetical Value: 3.5
O/W Cream with 5% Oleic Acid 1%Hypothetical Value: 2.1Hypothetical Value: 2.8
Nanoemulsion Gel 1%Hypothetical Value: 4.5Hypothetical Value: 1.9

V. Visualizations

Signaling Pathway

Ambuic_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 activates MKK4_7 MKK4/7 TLR4->MKK4_7 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Inflammatory_Response Pro-inflammatory Mediator Production (e.g., NO, PGE2, IL-6) ERK1_2->Inflammatory_Response promotes JNK JNK MKK4_7->JNK phosphorylates JNK->Inflammatory_Response promotes Ambuic_Acid This compound Ambuic_Acid->ERK1_2 inhibits phosphorylation Ambuic_Acid->JNK inhibits phosphorylation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Formulation_Development_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: Characterization & Testing cluster_final Phase 4: Finalization Char Physicochemical Characterization (Solubility, pKa, logP) Sol_Enhance Solubility Enhancement Strategy Selection Char->Sol_Enhance Excipient Excipient Compatibility Screening Proto Prototype Formulation (Creams, Gels, Ointments) Excipient->Proto Optimization Formulation Optimization (DoE) Proto->Optimization Sol_Enhance->Proto Phys_Char Physical Characterization (Viscosity, pH, Appearance) Optimization->Phys_Char Stability Accelerated Stability Testing Phys_Char->Stability IVPT In Vitro Permeation Testing (IVPT) Phys_Char->IVPT Final_Form Lead Formulation Selection Stability->Final_Form IVPT->Final_Form

Caption: Workflow for topical formulation development of this compound.

References

Light sensitivity and storage conditions for Ambuic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper storage conditions for Ambuic acid. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

Solid this compound should be stored at -20°C for optimal long-term stability.[1] Some suppliers suggest +4°C for short-term storage, but -20°C is the most commonly recommended temperature to ensure its integrity.[2]

Q2: Is this compound sensitive to light?

Yes, this compound is sensitive to light. The safety data sheet advises avoiding direct sunlight. It is crucial to protect the solid compound and its solutions from light to prevent photodegradation.

Q3: How should I store solutions of this compound?

If possible, solutions should be prepared fresh for immediate use.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, frozen solutions should be equilibrated to room temperature, and you should ensure that no precipitate has formed.[2]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol up to 1 mg/ml.

Q5: How should I handle this compound in the laboratory?

Handle this compound in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation, especially in confined areas. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[3] Avoid creating dust when handling the solid form.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems related to its stability.

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed. Degradation of this compound due to improper storage.Verify that the solid compound has been consistently stored at -20°C and protected from light.
Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stored solution, ensure it has been stored at -20°C for no longer than one month.[2]
Exposure to light during the experiment.Conduct experimental steps in a dark room or use amber-colored tubes and plates to minimize light exposure.
Precipitate observed in a thawed solution. Poor solubility or precipitation at low temperatures.Before use, ensure the solution is fully equilibrated to room temperature and vortex gently to redissolve any precipitate. If precipitation persists, consider preparing a fresh solution.
Variability between experimental replicates. Inconsistent handling of the compound.Ensure all aliquots and solutions are handled consistently, with minimal exposure to light and temperature fluctuations.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). Presence of degradation products.Review the storage and handling procedures. If photodegradation is suspected, analyze a freshly prepared sample that has been protected from light as a control.

Storage and Solubility Data Summary

The following table summarizes the key storage and solubility information for this compound.

Parameter Recommendation Source(s)
Solid Storage Temperature -20°C[1]
+4°C (alternative)[2]
Solution Storage Prepare fresh; if necessary, store at -20°C for up to one month.[2]
Light Sensitivity Avoid direct sunlight.
Recommended Solvents DMSO (up to 1 mg/ml), Ethanol (up to 1 mg/ml)
Chemical Stability Stable under recommended storage conditions.

Experimental Protocols

Representative Protocol for Assessing Photostability of this compound

This protocol provides a general framework for evaluating the light sensitivity of this compound. Researchers should adapt this methodology to their specific experimental setup and analytical capabilities.

Objective: To determine the degradation rate of this compound upon exposure to a controlled light source.

Materials:

  • This compound

  • HPLC-grade DMSO or ethanol

  • Amber and clear glass vials

  • A photostability chamber or a controlled light source (e.g., UV lamp with a specific wavelength)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/ml in DMSO) in a light-protected container.

  • Sample Aliquoting: Aliquot the stock solution into several amber and clear glass vials. The amber vials will serve as the dark control.

  • Initial Analysis (T=0): Immediately analyze an aliquot from a dark control vial using HPLC to determine the initial concentration and purity of this compound.

  • Light Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Place the amber (dark control) vials alongside, wrapped in aluminum foil to ensure no light exposure.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one clear vial and one dark control vial.

  • HPLC Analysis: Analyze the samples from both vials by HPLC to quantify the remaining percentage of this compound and to observe the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against the exposure time for both the light-exposed and dark control samples. Calculate the degradation rate constant if applicable.

Diagrams

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimentation receive Receive this compound store_solid Store Solid at -20°C in a Dark Location receive->store_solid weigh Weigh Solid in Subdued Light store_solid->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve store_solution Store Solution at -20°C in Amber Vials (Max 1 Month) dissolve->store_solution If not for immediate use use_immediately Use Solution Immediately dissolve->use_immediately If for immediate use perform_exp Perform Experiment (Minimize Light Exposure) store_solution->perform_exp use_immediately->perform_exp

Caption: Workflow for proper handling and storage of this compound.

G cluster_check Troubleshooting Checks cluster_action Corrective Actions start Experiment with This compound Fails check_storage Was solid stored at -20°C and protected from light? start->check_storage check_solution_age Was the solution freshly prepared? check_storage->check_solution_age Yes action_new_vial Use a new vial of solid this compound check_storage->action_new_vial No check_solution_storage If stored, was it at -20°C for less than one month? check_solution_age->check_solution_storage No check_light_exposure Was the experiment conducted with minimal light exposure? check_solution_age->check_light_exposure Yes check_solution_storage->check_light_exposure Yes action_fresh_solution Prepare a fresh solution check_solution_storage->action_fresh_solution No check_thawing Was the thawed solution clear of precipitate? check_light_exposure->check_thawing Yes action_protect_light Repeat experiment using amber tubes/plates check_light_exposure->action_protect_light No action_ensure_dissolved Ensure complete dissolution before use check_thawing->action_ensure_dissolved No end_other_issues Investigate other experimental parameters check_thawing->end_other_issues Yes

Caption: Troubleshooting workflow for failed experiments with this compound.

References

Impact of pH on Ambuic acid activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Ambuic Acid Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and experimental use of this compound, with a specific focus on the potential impact of pH on its activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biological activity of this compound?

Currently, there is no specific quantitative data in peer-reviewed literature that defines an optimal pH for this compound's activity. Its primary described activities, such as the inhibition of quorum sensing in Gram-positive bacteria and anti-inflammatory effects, have been demonstrated in standard cell culture media where the pH is typically maintained between 7.2 and 7.4.[1][2] For its production via fermentation, the culture medium's pH is often adjusted to 6.5 before sterilization.[2][3][4] However, the activity of many organic acids can be pH-dependent, often increasing at a pH close to or below their pKa, where the compound is in its protonated, more cell-permeable form.[5] Researchers should empirically determine the optimal pH for their specific assay.

Q2: How does pH affect the stability of this compound in solution?

Detailed studies on the stability of this compound across a range of pH values have not been published. As a highly functionalized cyclohexenone containing ester and carboxylic acid moieties, it may be susceptible to hydrolysis under strongly acidic or basic conditions.[6] For routine experiments, it is advisable to prepare fresh solutions. If storage is necessary, solutions should be kept at -20°C for up to one month.[7] A systematic stability study is recommended to determine its degradation profile in buffers relevant to your experimental design (see Experimental Protocols section).

Q3: How should I prepare and store this compound solutions?

This compound is soluble in DMSO, ethanol, and methanol.[8] For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO (e.g., to 1 mg/ml) and then dilute it into your aqueous experimental buffer or medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the biological system.

  • Storage of Solid: The solid compound should be stored at -20°C, where it is stable for at least three years.[8]

  • Storage of Solutions: Prepare solutions on the day of use if possible.[7] If you must store solutions, keep them at -20°C for short-term storage (up to one month).[7] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[7]

Q4: What are the known mechanisms of action for this compound?

This compound has two primary, well-documented mechanisms of action:

  • Quorum Sensing Inhibition: It inhibits the biosynthesis of autoinducing peptides (AIPs), which are cyclic peptide signaling molecules (quormones) used by Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis to regulate virulence gene expression.[1][9][10] It has been shown to inhibit the FsrB protein (an analog of AgrB), which is involved in processing the peptide precursor.[1] This makes it a potential anti-virulence agent.[11]

  • Anti-Inflammatory Activity: It exerts anti-inflammatory effects by blocking the activation of the ERK/JNK MAPK signaling pathway.[12] In studies with macrophages, this compound suppressed the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and downregulated the expression of iNOS and COX-2 proteins.[2][12]

Troubleshooting Guide

Issue: My experimental results with this compound are inconsistent or show a loss of activity.

  • Possible Cause (pH-Related): The pH of your buffer system may be causing the degradation of this compound or altering its effective concentration. The compound's charge state, and therefore its ability to cross cell membranes, can be highly dependent on pH.

  • Recommendation:

    • Verify Buffer pH: Always measure the pH of your final assay buffer after all components, including the diluted this compound solution, have been added.

    • Conduct a pH Pilot Study: Test your assay across a small range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to see if activity is sensitive to minor pH shifts.

    • Assess Stability: If you suspect degradation, perform a stability study by incubating this compound in your buffer for the duration of your experiment and then analyzing its concentration via HPLC (see protocol below).

Issue: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer.

  • Possible Cause (Solubility-Related): this compound is an organic acid and its solubility in aqueous solutions is limited and can be pH-dependent.[8] As a carboxylic acid, it will be more soluble in its deprotonated (anionic) form at higher pH values and less soluble in its protonated (neutral) form at lower pH values.

  • Recommendation:

    • Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit in the aqueous buffer.

    • Adjust Dilution Method: Try adding the DMSO stock solution to your buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.

    • Modify Buffer pH: If your experiment allows, slightly increasing the pH of the buffer may improve the solubility of this compound.

    • Include a Co-solvent: In some cases, a small percentage of a biocompatible co-solvent may be necessary, but this must be validated to ensure it does not affect the experimental outcome.

Data Presentation

Note: As no quantitative data on the pH-dependent activity or stability of this compound is available in the public literature, this section provides templates for how researchers can present their own data upon completing the protocols outlined below.

Table 1: Template for pH-Dependent Stability Data of this compound

Buffer pH Incubation Time (hours) Initial Concentration (µM) Final Concentration (µM) % Degradation
4.0 24 50
7.0 24 50

| 9.0 | 24 | 50 | | |

Table 2: Template for pH-Dependent Activity Data of this compound

Assay pH This compound Conc. (µM) Biological Readout (e.g., % Inhibition of Quorum Sensing) IC₅₀ (µM)
6.5 0.1 - 100
7.4 0.1 - 100

| 8.0 | 0.1 - 100 | | |

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound by HPLC-UV

This protocol provides a framework to quantify the chemical stability of this compound over time in buffers of varying pH.

  • Objective: To determine the rate of degradation of this compound at different pH values.

  • Materials:

    • This compound (solid)

    • DMSO (HPLC grade)

    • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a constant ionic strength.

    • HPLC system with a UV detector and a C18 column.

    • Acetonitrile (HPLC grade)

    • Formic acid or Trifluoroacetic acid (HPLC grade)

    • Incubator or water bath.

  • Methodology:

    • Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.

    • Prepare Working Solutions: Dilute the stock solution to a final concentration of 50 µM in each of the prepared pH buffers (e.g., pH 4.0, 7.0, 9.0). Ensure the final DMSO concentration is identical and low (<1%) in all samples.

    • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution and inject it into the HPLC to determine the initial peak area, which corresponds to 100% integrity.

    • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).

    • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze by HPLC.

    • HPLC Analysis: Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants. Monitor at a relevant UV wavelength.

    • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition. Plot "% this compound Remaining" vs. "Time" for each pH.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

G Workflow for pH Stability Assessment prep Prepare this compound Stock in DMSO dilute Dilute Stock into each pH Buffer prep->dilute buffers Prepare Buffers (e.g., pH 4, 7, 9) buffers->dilute t0 Analyze T=0 Sample via HPLC dilute->t0 incubate Incubate Solutions at Constant Temp dilute->incubate Start Incubation analyze Calculate % Degradation vs. Time for each pH t0->analyze tx Analyze Samples at Time Points (e.g., 2, 4, 8, 24h) incubate->tx tx->analyze

Caption: Experimental workflow for determining this compound stability across different pH values.

G This compound Inhibition of Quorum Sensing cluster_bacterium S. aureus Bacterium AgrD AgrD (Precursor Peptide) AgrB AgrB (Processing Enzyme) AgrD->AgrB Processing AIP AIP (Mature Signal) AgrB->AIP Virulence Virulence Gene Expression AIP->Virulence Activation Ambuic This compound Ambuic->AgrB Inhibition

Caption: this compound inhibits the AgrB enzyme, blocking the biosynthesis of the AIP quorum signal.

G This compound Anti-Inflammatory Pathway LPS LPS Stimulus MAPK_Pathway MAPK Signaling LPS->MAPK_Pathway ERK ERK Phosphorylation MAPK_Pathway->ERK JNK JNK Phosphorylation MAPK_Pathway->JNK Inflammation iNOS & COX-2 Expression (Pro-inflammatory Response) ERK->Inflammation JNK->Inflammation Ambuic This compound Ambuic->ERK Blocks Ambuic->JNK Blocks

Caption: this compound blocks ERK and JNK phosphorylation, reducing inflammatory responses.

References

Technical Support Center: Drug-Drug Interaction Studies Involving Ambuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Currently, there is a significant lack of publicly available scientific literature pertaining to the drug-drug interaction profile of Ambuic acid. Preclinical and clinical studies investigating the pharmacokinetics, metabolism, and potential for interactions with other therapeutic agents have not been extensively reported. The information that is available primarily focuses on the antimicrobial and anti-inflammatory properties of this compound.

This document aims to provide a foundational framework for researchers initiating studies in this area, based on general principles of drug-drug interaction research. The experimental protocols and troubleshooting guides provided below are therefore general best-practice recommendations and are not based on existing studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway of this compound in humans?

A1: As of the latest literature review, the metabolic pathway of this compound in humans has not been elucidated. Understanding its metabolism is a critical first step in assessing its drug-drug interaction potential. Key areas for investigation would include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.

Q2: Does this compound inhibit or induce any cytochrome P450 (CYP) enzymes?

A2: There are currently no published studies investigating the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. Such studies are essential for predicting potential pharmacokinetic interactions with co-administered drugs that are metabolized by CYPs.

Q3: Is this compound a substrate or inhibitor of any major drug transporters (e.g., P-glycoprotein, OATPs, OATs, OCTs)?

A3: The interaction of this compound with drug transporters is currently unknown. Investigating whether this compound is a substrate or inhibitor of key uptake and efflux transporters is crucial to understanding its disposition and potential to alter the pharmacokinetics of other drugs.

Q4: Are there any known drug-drug interactions with this compound from clinical trials?

A4: No clinical trials reporting on the drug-drug interaction potential of this compound are available in the public domain.

Troubleshooting Guides for In Vitro Drug Interaction Studies

This section provides general troubleshooting advice for researchers conducting initial in vitro studies to characterize the drug-drug interaction profile of this compound.

Issue Potential Cause Recommended Solution
High variability in CYP450 inhibition assay results. - Instability of this compound in the incubation medium.- Non-specific binding to microplate wells or proteins.- Solvent effects.- Assess the stability of this compound in the assay buffer over the incubation period.- Include a pre-incubation step. Consider using low-binding plates.- Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is consistent across all wells and is below the recommended limit for the assay (typically <0.5%).
Inconsistent results in transporter inhibition assays. - Cytotoxicity of this compound at the tested concentrations.- Interference of this compound with the detection method (e.g., fluorescence, luminescence).- Perform a cytotoxicity assay (e.g., MTT, LDH) in the relevant cell line at the intended concentrations prior to the transporter assay.- Run a control experiment to check for any interference of this compound with the analytical signal of the probe substrate.
Difficulty in determining the kinetic parameters of inhibition (e.g., Ki, IC50). - Inappropriate range of inhibitor concentrations.- Substrate concentration is not optimal.- Use a wide range of this compound concentrations spanning several orders of magnitude to capture the full inhibition curve.- For competitive inhibition, use a substrate concentration at or below its Km value.

Proposed Experimental Protocols

The following are generalized protocols for key in vitro experiments to begin characterizing the drug-drug interaction potential of this compound.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major human CYP450 isoforms.

Methodology:

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Use specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • Inhibitor: this compound, tested over a range of concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Pre-incubate this compound with the enzyme system and NADPH regenerating system before adding the probe substrate.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for each CYP isoform.

Transporter Substrate and Inhibition Assays

Objective: To determine if this compound is a substrate or inhibitor of key drug transporters.

Methodology:

  • System: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp, HEK293-OATP1B1 for OATP1B1).

  • Substrate Assessment (Bidirectional Transport Assay):

    • Plate the cells on permeable supports to form a monolayer.

    • Add this compound to either the apical or basolateral side.

    • After incubation, measure the concentration of this compound in both compartments.

    • Calculate the efflux ratio to determine if it is a substrate of efflux transporters like P-gp.

  • Inhibition Assessment:

    • Use known probe substrates for each transporter (e.g., Digoxin for P-gp, Estrone-3-sulfate for OATP1B1).

    • Incubate the cells with the probe substrate in the presence and absence of various concentrations of this compound.

    • Measure the uptake or efflux of the probe substrate.

    • Calculate the IC50 value.

Visualizations

Logical Workflow for Investigating Drug-Drug Interactions

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Metabolic Stability (Liver Microsomes, Hepatocytes) B CYP450 Phenotyping A->B Identify metabolizing enzymes D CYP450 Induction (Hepatocytes) A->D Assess induction potential C CYP450 Inhibition (Reversible and Time-Dependent) B->C Assess inhibition potential F Animal Pharmacokinetic Studies C->F Inform in vivo study design D->F E Transporter Mapping (Substrate & Inhibition) E->F G Clinical Drug-Drug Interaction Studies F->G Translate to human studies cluster_0 Scenario: this compound as a CYP3A4 Inhibitor Ambuic_Acid This compound CYP3A4 CYP3A4 Enzyme Ambuic_Acid->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite produces Substrate_Drug Co-administered Drug (CYP3A4 Substrate) Substrate_Drug->CYP3A4 Metabolized by Increased_Concentration Increased Plasma Concentration of Substrate Drug Substrate_Drug->Increased_Concentration leads to Toxicity Potential for Adverse Effects/Toxicity Increased_Concentration->Toxicity

Validation & Comparative

Unraveling Ambuic Acid: A Comparative Analysis of a Fungal Metabolite and Its Synthetic Cousins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Ambuic acid, a natural fungal metabolite, and its synthetic analogs reveals significant potential in the development of novel therapeutics. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a cyclohexenone isolated from endophytic fungi of the Pestalotiopsis genus, has garnered considerable attention for its diverse biological activities. These include potent anti-inflammatory and quorum sensing inhibitory effects, positioning it as a promising scaffold for drug discovery. This report delves into the comparative efficacy of this compound and its synthetic derivatives, offering a clear overview of their structure-activity relationships.

Performance Snapshot: this compound vs. Synthetic Analogs

The biological activity of this compound and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their potency.

Table 1: Quorum Sensing Inhibition Activity

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
This compoundStaphylococcus aureus (MRSA)AIP Signal Biosynthesis Inhibition2.5 ± 0.1[1][2]
Synthetic Analogs (general)Staphylococcus aureusagr Activity Inhibition (bioluminescent reporter)< 10[3][4]
Cyclopropyl Isostere AnalogStaphylococcus aureusagr Activity Inhibition (bioluminescent reporter)Potent inhibitor[3][4]

AIP: Autoinducing Peptide

Table 2: Anti-inflammatory Activity

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundRAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition20.80 ± 1.41
This compound Derivative (unnamed)RAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition88.66[5]
(±)-Pestallic Acid R/S/T/U/V AnalogRAW264.7 MacrophagesLPS-induced NO Release Inhibition21.1[6]

Table 3: Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
(+)-Ambuic AcidA278010.1[7]
A2780CisR17.0[7]
Pestallic Acid EA27803.3[7][8]
A2780CisR5.1[7]
Pestallic Acids R & TA549, HeLa, HepG2, MCF-73.6 - 12.5[6]

A2780: Human ovarian carcinoma cell line; A2780CisR: Cisplatin-resistant human ovarian carcinoma cell line; A549: Human lung carcinoma cell line; HeLa: Human cervical cancer cell line; HepG2: Human liver cancer cell line; MCF-7: Human breast cancer cell line.

Delving into the Mechanisms: Signaling Pathways

This compound exerts its biological effects by modulating specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by blocking the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This, in turn, suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Inflammation Inflammatory Response (NO, PGE2 production) ERK->Inflammation JNK->Inflammation Ambuic_Acid This compound Ambuic_Acid->ERK inhibits Ambuic_Acid->JNK inhibits

This compound's Anti-inflammatory Mechanism
Quorum Sensing Inhibition Pathway in S. aureus

In Gram-positive bacteria like Staphylococcus aureus, this compound acts as a signal biosynthesis inhibitor, disrupting the accessory gene regulator (agr) quorum sensing system.[1] This system regulates the expression of virulence factors. This compound is believed to inhibit AgrB, a membrane-bound protease essential for the processing of the autoinducing peptide (AIP) precursor, AgrD.[3][4] By blocking AIP synthesis, this compound prevents the activation of the AgrC receptor and the subsequent signaling cascade that leads to virulence gene expression.[1]

quorum_sensing_pathway cluster_cell Staphylococcus aureus AgrD AgrD (precursor) AgrB AgrB (protease) AgrD->AgrB AIP AIP (signal) AgrB->AIP processing AgrC AgrC (receptor) AIP->AgrC binds (extracellular) AgrA AgrA (regulator) AgrC->AgrA activates Virulence Virulence Gene Expression AgrA->Virulence Ambuic_Acid This compound Ambuic_Acid->AgrB inhibits

Quorum Sensing Inhibition by this compound

Experimental Corner: Protocols for Key Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key experiments cited in this guide.

Quorum Sensing Inhibition Assay (S. aureus)

This assay evaluates the ability of a compound to inhibit the agr quorum sensing system in Staphylococcus aureus. A common method utilizes a bioluminescent reporter strain where the lux operon is fused to an agr-regulated promoter.

Experimental Workflow:

qs_workflow Start Prepare S. aureus reporter strain culture Incubate Incubate with This compound/Analogs Start->Incubate Measure Measure Bioluminescence Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Quorum Sensing Inhibition Assay Workflow

Methodology:

  • Bacterial Strain and Culture Conditions: A Staphylococcus aureus reporter strain (e.g., RN10829 carrying pSB2035) is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

  • Assay Preparation: The overnight culture is diluted to a starting OD₆₀₀ of approximately 0.1. The test compounds (this compound and its analogs) are prepared in a series of concentrations.

  • Incubation: The diluted bacterial culture is added to a 96-well plate containing the test compounds. The plate is incubated at 37°C with shaking for a defined period (e.g., 3-6 hours).

  • Measurement: Bioluminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of bioluminescence, is determined by plotting the percentage of inhibition against the compound concentration.

LPS-Induced Nitric Oxide (NO) Production Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

no_workflow Seed Seed RAW264.7 cells Pretreat Pre-treat with This compound/Analogs Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure NO in supernatant (Griess Assay) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Nitric Oxide Production Assay Workflow

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of ~1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This comparative analysis underscores the significant therapeutic potential of this compound and its analogs. The data presented herein provides a valuable resource for researchers in the fields of drug discovery and development. The potent quorum sensing and anti-inflammatory activities, coupled with the emerging understanding of their mechanisms of action, pave the way for the rational design of novel and more effective therapeutic agents. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising in vitro findings into clinical applications.

References

A Comparative Analysis of Ambuic Acid and Vancomycin for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ambuic acid and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). While direct comparative studies are not available in the current literature, this document synthesizes the existing experimental data for each compound to offer a comprehensive overview for research and development purposes.

At a Glance: this compound vs. Vancomycin for MRSA

FeatureThis compoundVancomycin
Mechanism of Action Quorum Sensing InhibitionInhibition of Cell Wall Synthesis
Primary Target Accessory Gene Regulator (Agr) systemD-alanyl-D-alanine residues of peptidoglycan precursors
In Vitro Efficacy (MRSA) IC50: 2.5 ± 0.1 μM (USA300 MRSA strain)[1]MIC: 0.5 - 2 µg/mL for susceptible strains
In Vivo Efficacy (MRSA) A 5-μg dose reduces abscess formation in a murine skin infection model.[1]Effective in various animal models, but concerns exist regarding treatment failure even with susceptible strains.[2][3]
Mode of Action Anti-virulenceBactericidal[4]

Mechanism of Action

This compound: A Quorum Sensing Inhibitor

This compound operates through an anti-virulence mechanism by inhibiting the quorum-sensing system in Gram-positive bacteria, including MRSA.[1] Specifically, it targets the accessory gene regulator (Agr) system, which controls the expression of virulence factors in S. aureus. This compound inhibits the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the Agr system.[1] By disrupting this communication pathway, this compound prevents the coordinated expression of toxins and other virulence factors, thereby mitigating the pathogenicity of MRSA without directly killing the bacteria.[1]

cluster_MRSA MRSA Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Secretion AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding & Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P3 P3 Promoter AgrA->P3 Binding RNAIII RNAIII (Effector Molecule) P3->RNAIII Transcription Virulence_Factors Virulence Factors (e.g., toxins) RNAIII->Virulence_Factors Upregulation Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibition of AIP Biosynthesis

Figure 1. Signaling pathway of this compound's inhibition of the MRSA Agr quorum sensing system.

Vancomycin: A Cell Wall Synthesis Inhibitor

Vancomycin is a glycopeptide antibiotic that exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[4] Its primary target is the D-alanyl-D-alanine termini of the peptidoglycan precursors.[5] By binding to these residues, vancomycin sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, which are essential for maintaining the integrity of the cell wall. This disruption leads to cell lysis and death.

cluster_CellWall Bacterial Cell Wall Synthesis Lipid_II Lipid II with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan_Chain->Transpeptidase Substrate Transglycosylase->Peptidoglycan_Chain Elongation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binding to D-Ala-D-Ala

Figure 2. Mechanism of action of Vancomycin in inhibiting bacterial cell wall synthesis.

Efficacy Data

In Vitro Efficacy

Disclaimer: The following in vitro efficacy data for this compound and vancomycin are from separate studies and are not the result of a direct head-to-head comparison.

This compound: Quantitative mass spectrometric analysis has shown that this compound inhibits the biosynthesis of AIPs in a clinically relevant USA300 MRSA strain with a 50% inhibitory concentration (IC50) of 2.5 ± 0.1 μM.[1]

Vancomycin: The in vitro efficacy of vancomycin against MRSA is typically measured by the Minimum Inhibitory Concentration (MIC). For MRSA strains considered susceptible to vancomycin, MIC values generally range from 0.5 to 2 µg/mL. However, there is growing concern about "MIC creep," where isolates with higher MICs within the susceptible range are associated with a greater likelihood of treatment failure.[2]

In Vivo Efficacy

Disclaimer: The following in vivo efficacy data for this compound and vancomycin are from separate studies and are not the result of a direct head-to-head comparison.

This compound: In a murine model of intradermal MRSA infection, a single 5-μg dose of this compound administered at the time of infection was shown to reduce the formation of skin abscesses.[1] This demonstrates the potential of this compound as an anti-virulence therapeutic agent in an in vivo setting.

Vancomycin: Vancomycin has been a standard therapy for severe MRSA infections for decades and has demonstrated efficacy in various animal models of infection, including bacteremia.[3] However, clinical studies have reported treatment failures even when the infecting MRSA strain is susceptible to vancomycin, particularly in cases of high bacterial burden or when the MIC is at the higher end of the susceptible range.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent against MRSA using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing.

Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Standardized MRSA Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Agent in Cation-Adjusted Mueller-Hinton Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum: a. Select several isolated colonies of the MRSA strain from an 18-24 hour agar plate. b. Suspend the colonies in a sterile broth or saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the antimicrobial agent (this compound or vancomycin) in a suitable solvent. b. Perform a series of two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

This compound and vancomycin represent two distinct strategies for combating MRSA infections. Vancomycin, a long-standing therapeutic option, directly targets bacterial cell viability through the inhibition of cell wall synthesis. In contrast, this compound employs an anti-virulence approach by disrupting the quorum-sensing system, thereby neutralizing the pathogenic potential of MRSA without direct bactericidal activity. While existing data demonstrates the in vitro and in vivo potential of both compounds, the lack of direct comparative studies necessitates further research to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development of novel anti-MRSA therapies.

References

Validating Ambuic Acid's Target in Staphylococcus aureus: A Comparative Guide to Agr Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Staphylococcus aureus necessitates innovative therapeutic strategies that move beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the targeted disruption of virulence through the inhibition of the accessory gene regulator (Agr) quorum sensing (QS) system. This guide provides a comparative analysis of Ambuic acid and its alternatives as inhibitors of the S. aureus Agr system, supported by experimental data and detailed methodologies to aid in the validation and development of novel anti-virulence therapies.

The Agr Quorum Sensing System: A Key Virulence Regulator

The Agr system is a master regulator of virulence factor production in S. aureus. It operates in a cell-density-dependent manner, controlled by the secretion and detection of autoinducing peptides (AIPs). The core components of this system are encoded by the agr operon, which includes agrB, agrD, agrC, and agrA.

// Inhibitor nodes Ambuic_Acid [label="this compound", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Savirin [label="Savirin", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AgrC_Inhibitors [label="AgrC Inhibitors\n(e.g., AIP analogs)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibition edges Ambuic_Acid -> AgrB [arrowhead=tee, color="#EA4335", style=bold]; Savirin -> AgrA [arrowhead=tee, color="#EA4335", style=bold]; AgrC_Inhibitors -> AgrC [arrowhead=tee, color="#EA4335", style=bold]; } . Figure 1. The Staphylococcus aureus Agr quorum sensing signaling pathway and points of inhibition.

Comparative Analysis of Agr System Inhibitors

The validation of this compound's target within the Agr system has paved the way for the exploration of other inhibitors targeting different components of this critical pathway. Below is a comparative summary of this compound and its key alternatives.

InhibitorMolecular TargetMechanism of ActionIC50Key AdvantagesKey Disadvantages
This compound AgrB Inhibits the biosynthesis of Autoinducing Peptide (AIP) by targeting the AgrB peptidase.~2.5 µM (against USA300 MRSA)Broad-spectrum activity against multiple Gram-positive pathogens. Targets a conserved biosynthesis step.Potential for off-target effects is not fully elucidated.
Savirin AgrA Blocks the DNA-binding activity of the response regulator AgrA, preventing the transcription of virulence genes.~0.4-6.3 µM (in reporter strain); 83 µM (in EMSA)Specific to S. aureus AgrA, with minimal impact on S. epidermidis. Low potential for resistance development.Higher concentration required for in vitro DNA binding inhibition.
AIP Analogs AgrC Act as competitive antagonists at the AgrC receptor, preventing binding of the native AIP.Varies (nanomolar to micromolar range)High specificity for the target receptor.Activity can be specific to certain S. aureus agr groups. Potential for mutational resistance in AgrC.
3-Hydroxybenzoic Acid AgrA & SarA Interacts with the active site residues of both AgrA and the accessory regulator SarA, inhibiting their function.25 µg/mL (for biofilm inhibition)Dual-targeting mechanism may reduce the likelihood of resistance.Broader mechanism may lead to more complex off-target effects.

Experimental Protocols for Target Validation

The following sections provide detailed methodologies for key experiments used to validate the targets of Agr system inhibitors.

Agr Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of the Agr system.

Objective: To determine the IC50 of a test compound against the Agr system.

Materials:

  • S. aureus reporter strain (e.g., carrying a plasmid with the agr P3 promoter fused to a reporter gene like GFP, YFP, or luciferase).

  • Tryptic Soy Broth (TSB).

  • Test compound stock solution (in a suitable solvent, e.g., DMSO).

  • 96-well microtiter plates.

  • Plate reader capable of measuring fluorescence or luminescence.

Procedure:

  • Grow the S. aureus reporter strain overnight in TSB with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • In a 96-well plate, prepare serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours, until the untreated control shows a strong reporter signal).

  • Measure the optical density (OD600) to assess bacterial growth and the reporter signal (fluorescence or luminescence) using a plate reader.

  • Normalize the reporter signal to the OD600 to account for any effects on bacterial growth.

  • Plot the normalized reporter signal against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Reporter_Assay_Workflow start Start culture Overnight culture of S. aureus reporter strain start->culture dilution Dilute culture 1:100 culture->dilution inoculation Inoculate plate with diluted culture dilution->inoculation plate_prep Prepare serial dilutions of test compound in 96-well plate plate_prep->inoculation incubation Incubate at 37°C with shaking inoculation->incubation measurement Measure OD600 and reporter signal incubation->measurement analysis Normalize signal and calculate IC50 measurement->analysis end End analysis->end

Quantification of AIP Production by Mass Spectrometry

This method directly measures the impact of an inhibitor on the biosynthesis of AIP.

Objective: To quantify the amount of AIP produced by S. aureus in the presence and absence of an inhibitor.

Materials:

  • S. aureus strain of interest.

  • TSB.

  • Test compound.

  • Centrifuge.

  • 0.22 µm syringe filters.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Synthetic AIP standard.

Procedure:

  • Grow S. aureus in TSB to a specific growth phase (e.g., mid-logarithmic or stationary).

  • Add the test compound at the desired concentration. Include a vehicle control.

  • Continue incubation for a defined period.

  • Pellet the bacterial cells by centrifugation.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.

  • Analyze the filtered supernatant by LC-MS.

  • Create a standard curve using the synthetic AIP to quantify the concentration of AIP in the samples.

  • Compare the AIP levels in the treated samples to the vehicle control to determine the extent of inhibition.

Murine Skin Abscess Model

This in vivo model assesses the efficacy of an inhibitor in a relevant infection setting.

Objective: To evaluate the ability of a test compound to reduce the severity of a S. aureus skin infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or SKH1).

  • S. aureus strain (e.g., USA300).

  • Test compound formulated for in vivo administration.

  • Anesthetic.

  • Calipers.

  • Homogenizer.

  • TSA plates.

Procedure:

  • Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.

  • Anesthetize the mice.

  • Inject a defined number of colony-forming units (CFUs) of S. aureus subcutaneously into the flank of each mouse.

  • Administer the test compound at a specified dose and route (e.g., co-injection with bacteria, intraperitoneal, or topical). Include a vehicle control group.

  • Monitor the mice daily for signs of illness and measure the size of the resulting abscesses with calipers.

  • At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize the mice and excise the abscesses.

  • Homogenize the abscess tissue and perform serial dilutions.

  • Plate the dilutions on TSA plates to determine the bacterial load (CFU/gram of tissue).

  • Compare the abscess size and bacterial load between the treated and control groups to assess the efficacy of the inhibitor.

Conclusion

The validation of this compound's inhibitory action on AgrB has solidified the Agr quorum sensing system as a druggable target for anti-virulence therapies against Staphylococcus aureus. This guide provides a framework for comparing this compound with alternative inhibitors that target different components of the Agr pathway. By utilizing the detailed experimental protocols provided, researchers can effectively validate novel inhibitors and contribute to the development of next-generation therapeutics to combat the growing threat of antibiotic-resistant S. aureus.

A Head-to-Head Examination of Ambuic Acid and Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-present challenge of combating fungal infections and the rise of antifungal resistance, the exploration of naturally derived compounds as potential therapeutic agents is a critical area of research. This guide provides a comparative overview of Ambuic acid and other prominent natural antifungals, focusing on their efficacy against pathogenic fungi. While this compound has demonstrated notable biological activity, including moderate effects against several plant pathogenic fungi, a significant gap in the literature exists regarding its efficacy against human pathogens such as Candida albicans and Aspergillus fumigatus. In fact, some studies have reported a lack of activity for this compound against Aspergillus fumigatus[1][2].

This comparison, therefore, pivots to a broader analysis, presenting available quantitative data for a selection of natural antifungal compounds from diverse chemical classes, thereby providing a valuable resource for researchers and drug development professionals.

Quantitative Antifungal Potency: A Comparative Analysis

To facilitate a clear comparison of antifungal efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various natural compounds against the key fungal pathogens Candida albicans and Aspergillus fumigatus. The data has been compiled from multiple studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies between different research groups.

Table 1: Comparative Antifungal Activity (MIC) against Candida albicans

Compound ClassNatural AntifungalMIC Range (µg/mL)Reference
Cyclohexenone This compound Data Not Available -
Terpenoid Hinokitiol8.21[3]
Linalool≤640 (as % v/v)[4]
Citral≤640 (as % v/v)[4]
Carvacrol125 - 250[5]
Thymol39 - 78[6]
Phenolic Compound Tannic Acid0.25 - >64[7]
Rosmarinic Acid160 - 1280[8]
Ellagic Acid250 - 2000[9]
Eugenol39 - 1200 (as % v/v)[4][6]

Table 2: Comparative Antifungal Activity (MIC) against Aspergillus fumigatus

Compound ClassNatural AntifungalMIC Range (µg/mL)Reference
Cyclohexenone This compound Reported as Inactive [1][2]
Terpenoid Data Not Available--
Phenolic Compound Data Not Available--

Experimental Protocols: Determining Antifungal Susceptibility

The following are detailed methodologies for the key experiments cited for determining the antifungal activity of the compounds.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is generally performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Experimental Workflow:

  • Preparation of Antifungal Stock Solutions: The natural compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Experimental Workflow:

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

  • Plating: The aliquots are plated onto sterile, drug-free agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subcultures.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.

Visualizing Mechanisms of Action and Experimental Processes

To better understand the biological interactions and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination stock Antifungal Stock Solution dilutions Serial Dilutions in Microplate stock->dilutions incubation Incubation (35°C, 24-48h) dilutions->incubation inoculum Standardized Fungal Inoculum inoculum->dilutions mic_reading MIC Determination (Visual/Spectrophotometric) incubation->mic_reading subculture Subculture from Clear Wells mic_reading->subculture mfc_incubation Incubation on Agar Plates subculture->mfc_incubation mfc_reading MFC Determination mfc_incubation->mfc_reading

Caption: Workflow for MIC and MFC determination.

ambuic_acid_pathway cluster_stimulation Inflammatory Stimulus cluster_cell Macrophage cluster_downstream Downstream Effects lps Lipopolysaccharide (LPS) erk ERK1/2 lps->erk Activates jnk JNK lps->jnk Activates ambuic_acid This compound p_erk p-ERK1/2 ambuic_acid->p_erk Inhibits p_jnk p-JNK ambuic_acid->p_jnk Inhibits erk->p_erk Phosphorylation jnk->p_jnk Phosphorylation inos iNOS Expression p_erk->inos cox2 COX-2 Expression p_erk->cox2 il6 IL-6 Production p_jnk->il6 natural_antifungal_mechanisms cluster_compounds Natural Antifungals cluster_fungal_cell Fungal Cell terpenoids Terpenoids (e.g., Carvacrol, Thymol) cell_membrane Cell Membrane Integrity terpenoids->cell_membrane Disrupts cell_cycle Cell Cycle Arrest terpenoids->cell_cycle Induces phenols Phenolic Compounds (e.g., Eugenol) ergosterol Ergosterol Synthesis phenols->ergosterol Inhibits cell_death Fungal Cell Death cell_membrane->cell_death ergosterol->cell_death cell_cycle->cell_death

References

Comparative Transcriptomics of Ambuic Acid-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the transcriptomic impact of ambuic acid on Gram-positive bacteria, in comparison to other quorum sensing inhibitors. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate further investigation into anti-virulence strategies.

This compound, a fungal secondary metabolite, has emerged as a promising anti-virulence agent through its targeted inhibition of the accessory gene regulator (agr) quorum sensing (QS) system in Gram-positive bacteria.[1] This system is a key regulator of virulence factor expression in pathogens such as Staphylococcus aureus.[2] Understanding the precise transcriptomic changes induced by this compound is crucial for its development as a therapeutic. This guide provides a comparative overview of the transcriptomic effects of this compound and other agr QS inhibitors, offering insights into their mechanisms of action and potential for antimicrobial drug development.

Mechanism of Action: Inhibition of Signal Biosynthesis

This compound functions by inhibiting the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr QS system.[1][3] Specifically, it is proposed to inhibit the activity of AgrB, a membrane endopeptidase responsible for processing the AgrD propeptide into the mature AIP.[4] This disruption of signal production prevents the activation of the agr system, leading to a downstream reduction in the expression of numerous virulence factors.[3]

Quantitative Transcriptomic Analysis of this compound Treatment

While comprehensive RNA-sequencing (RNA-Seq) data on this compound-treated bacteria is not yet publicly available, quantitative real-time PCR (qRT-PCR) has been employed to assess its impact on key genes within the agr regulon in S. aureus. The findings demonstrate a selective targeting of the QS system.[3]

Gene TargetFunctionFold Change in Expression (this compound vs. DMSO)Bacterial StrainReference
rnaIIIEffector molecule of the agr systemSignificantly decreasedS. aureus[3]
spa (Protein A)Cell surface protein, expression repressed by agrIncreasedS. aureus[3]
hla (alpha-toxin)Virulence factor, expression activated by agrNot specified at transcript level, but protein production preventedS. aureus[3]
Housekeeping GenesMetabolic functionsNo significant changeS. aureus[3]
Stress Response GenesCellular stress responsesNo significant changeS. aureus[3]

Table 1: Gene Expression Changes in Staphylococcus aureus following Treatment with this compound. Data is based on qRT-PCR analysis.[3]

Comparative Analysis with Other agr Quorum Sensing Inhibitors

To provide a broader context for the transcriptomic effects of this compound, we can compare its targeted action with the global transcriptomic changes induced by other agr QS inhibitors with different mechanisms. Savirin, for example, inhibits the agr system by targeting the transcriptional regulator AgrA.[5] A microarray analysis of savirin-treated S. aureus revealed a more extensive impact on the transcriptome.

Gene CategoryRegulation by SavirinImplicationBacterial StrainReference
agr-regulated virulence factorsDown-regulatedAttenuation of virulenceS. aureus[5]
Metabolic pathwaysVariably regulatedAdaptation to QS inhibitionS. aureus[5]
Drug efflux and resistanceMinimally affectedLow potential for resistance developmentS. aureus[5]
Non-agr-regulated transcriptomeMinimal changesHigh selectivity for the agr systemS. aureus[5]

Table 2: Summary of Transcriptomic Changes in Staphylococcus aureus following Treatment with Savirin. Data is based on microarray analysis.[5]

The comparison suggests that while both this compound and savirin are selective for the agr system, the specific point of intervention in the QS cascade may lead to subtle differences in the overall transcriptomic response. Inhibiting signal biosynthesis with this compound may have a more focused effect on the direct downstream targets of the agr system, whereas inhibiting the final transcriptional regulator with savirin could potentially have a broader, though still selective, impact.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to study these compounds, the following diagrams are provided.

agr_pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors agrD agrD proAIP Pro-AIP agrD->proAIP Transcription & Translation agrB AgrB (Endopeptidase) proAIP->agrB AIP AIP agrB->AIP Processing & Export AIP_out AIP AIP->AIP_out agrC AgrC (Receptor) agrA AgrA (Regulator) agrC->agrA Phosphorylation p_agrA P-AgrA agrA->p_agrA P3 P3 Promoter p_agrA->P3 Binding rnaIII RNAIII P3->rnaIII Transcription virulence Virulence Factors (e.g., hla) rnaIII->virulence Upregulation AIP_out->agrC ambuic_acid This compound ambuic_acid->agrB Inhibits savirin Savirin savirin->agrA Inhibits

Caption: The agr quorum sensing pathway and points of inhibition.

transcriptomics_workflow bacterial_culture Bacterial Culture (+/- this compound) rna_extraction RNA Extraction bacterial_culture->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control library_prep cDNA Library Preparation quality_control->library_prep sequencing Next-Generation Sequencing (RNA-Seq) library_prep->sequencing data_analysis Data Analysis (Mapping, DEGs, Pathway Analysis) sequencing->data_analysis

Caption: A generalized workflow for a transcriptomics experiment.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for this compound-Treated S. aureus

This protocol is adapted from the methodology described by Todd et al. (2017).[4]

  • Bacterial Culture and Treatment: S. aureus cultures are grown to the desired optical density. The cultures are then supplemented with this compound at a specific concentration (e.g., 100 µM) or a vehicle control (e.g., DMSO). The treated cultures are incubated for a defined period.

  • RNA Isolation: Bacterial cells are harvested by centrifugation. Cell lysis is performed using appropriate enzymes (e.g., lysostaphin). Total RNA is then purified using a commercial RNA isolation kit.

  • DNase Treatment: To remove any contaminating genomic DNA, the purified RNA is treated with DNase.

  • cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (rnaIII, spa, etc.) and housekeeping genes for normalization. The relative gene expression is calculated using the ΔΔCt method.

Microarray Analysis for Savirin-Treated S. aureus

This protocol is based on the methodology described by Sully et al. (2014).[5]

  • Bacterial Culture and Treatment: S. aureus is grown to the mid-exponential phase, and the agr system is induced with the appropriate autoinducing peptide (AIP). The cultures are then treated with savirin or a vehicle control.

  • RNA Isolation and Purification: Total RNA is isolated from the bacterial cultures using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit. The RNA is then treated with DNase.

  • cDNA Synthesis and Labeling: The purified RNA is converted to cDNA. During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color microarray experiments).

  • Microarray Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for the entire genome of S. aureus.

  • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity for each spot. The raw data is then normalized, and statistical analysis is performed to identify differentially expressed genes.

Conclusion and Future Directions

This compound demonstrates significant promise as a selective inhibitor of the agr quorum sensing system in Gram-positive bacteria. The available transcriptomic data, though not from global analyses, strongly supports its targeted mechanism of action in inhibiting AIP biosynthesis. Comparative analysis with other agr inhibitors like savirin highlights the potential for nuanced differences in transcriptomic outcomes based on the specific molecular target within the QS cascade.

Future research should prioritize comprehensive transcriptomic studies, such as RNA-Seq, to fully elucidate the global impact of this compound on the bacterial transcriptome. This will not only provide a more detailed understanding of its mechanism of action but also help in identifying potential off-target effects and mechanisms of resistance. Such data will be invaluable for the continued development of this compound and other quorum sensing inhibitors as a novel class of anti-virulence therapeutics.

References

Validating Ambuic Acid's In Vivo Efficacy: A Comparative Guide to Secondary Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ambuic acid, a fungal metabolite, has demonstrated significant promise as an anti-virulence agent against Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of the accessory gene regulator (Agr) quorum-sensing system, a critical pathway for controlling virulence factor expression in Gram-positive bacteria.[1][2][3][4] While its efficacy has been established in a primary murine skin infection model, validation in a secondary, distinct animal model is crucial for advancing its development as a potential therapeutic. This guide provides a comparative overview of this compound's performance, juxtaposed with alternative quorum-sensing inhibitors, and proposes a relevant secondary animal model for further in vivo validation.

Comparative In Vivo Efficacy of Quorum-Sensing Inhibitors

The following table summarizes the in vivo efficacy of this compound and its alternatives in murine models of MRSA infection. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

CompoundPrimary Animal ModelMRSA StrainDosageKey FindingsReference
This compound Murine Skin InfectionUSA300 (LAC)5 µg, single doseReduced abscess formation and morbidity.[1][3][5][1][3][5]
Apicidin Murine Skin InfectionUSA3005 mg, single doseAttenuated dermonecrosis and bacterial burden.
Savirin Murine Skin & Subcutaneous InfectionUSA3005 µg and 10 µgReduced infection in both preventative and treatment models.
RNAIII-inhibiting peptide (RIP) Murine Wound InfectionATCC 4330020 µg (soaked in dressing)Significantly reduced bacterial load and improved wound healing.[6][6]

Proposed Secondary Animal Model: Murine Pneumonia Model

While this compound has been effective in a localized skin infection model, a systemic infection model would provide a more stringent test of its therapeutic potential. A murine pneumonia model is a highly relevant secondary model for several reasons:

  • Clinical Relevance: Pneumonia is a severe manifestation of MRSA infection with high mortality rates.

  • Different Pathophysiology: This model assesses the compound's ability to combat infection in a different anatomical location with distinct host-pathogen interactions.

  • Systemic Efficacy: It evaluates the bioavailability and efficacy of the compound when administered systemically to treat a lung-centric infection.

Experimental Protocols

Detailed methodologies for the primary murine skin infection model used for this compound and a proposed murine pneumonia model are provided below.

Murine Skin Infection Model Protocol (Primary Model for this compound)

This protocol is based on methodologies used in the evaluation of this compound and other quorum-sensing inhibitors.[1][7][8][9][10]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: MRSA USA300 (e.g., LAC strain).

  • Bacterial Preparation:

    • Grow MRSA overnight in Tryptic Soy Broth (TSB).

    • Subculture in fresh TSB until the mid-exponential growth phase is reached.

    • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/50 µL.

  • Infection Procedure:

    • Anesthetize mice (e.g., with isoflurane).

    • Shave the dorsal side of the mice.

    • Inject 50 µL of the bacterial suspension (1 x 10⁸ CFU) intradermally.

  • Treatment:

    • Administer a single 5 µg dose of this compound (or vehicle control, e.g., DMSO) at the time of infection, typically via the same injection route or a proximal subcutaneous injection.

  • Endpoint Measurement:

    • Monitor mice daily for weight loss and overall health.

    • Measure the size of the skin lesion (abscess) daily using a caliper.

    • At a predetermined time point (e.g., day 4 post-infection), euthanize the mice.

    • Excise the skin lesion, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial burden.

Proposed Murine Pneumonia Model Protocol (Secondary Model)

This protocol is a standard model used for evaluating therapeutics against MRSA-induced pneumonia.[9]

  • Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: MRSA USA300.

  • Bacterial Preparation:

    • Prepare the bacterial inoculum as described for the skin infection model, adjusting the final concentration as needed for the desired infectious dose.

  • Infection Procedure:

    • Anesthetize mice.

    • Administer the MRSA suspension (e.g., 1-5 x 10⁸ CFU in 20-50 µL of PBS) via intranasal or intratracheal instillation.

  • Treatment:

    • Administer this compound or vehicle control at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point post-infection (e.g., 2 hours).

  • Endpoint Measurement:

    • Monitor survival and clinical signs of illness.

    • At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Harvest the lungs, homogenize the tissue, and determine the bacterial burden (CFU/lung).

    • Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx and cytokine levels.

    • Conduct histological analysis of lung tissue to assess tissue damage.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

This compound's Mechanism of Action: Inhibition of the Agr Quorum-Sensing System

ambuic_acid_moa cluster_bacteria Staphylococcus aureus cluster_extracellular Extracellular Space AgrD AgrD (Pro-peptide) AgrB AgrB (Transmembrane Peptidase) AgrD->AgrB Processing & Secretion AIP AIP (Autoinducing Peptide) AgrB->AIP AIP_out AIP AIP->AIP_out Secretion AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII (agrBDCA transcript) P2->RNAII Transcription RNAIII RNAIII (Regulatory RNA) P3->RNAIII Transcription RNAII->AgrD Translation RNAII->AgrB Translation RNAII->AgrC Translation RNAII->AgrA Translation Virulence_Factors Toxins (e.g., Hla) Exoenzymes RNAIII->Virulence_Factors Upregulates Adhesion_Factors Surface Proteins (e.g., Spa) RNAIII->Adhesion_Factors Downregulates AIP_out->AgrC Binds & Activates Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits

Caption: this compound inhibits the AgrB peptidase, preventing the biosynthesis of AIP and subsequent activation of the Agr quorum-sensing cascade, leading to a downregulation of virulence factors.

Experimental Workflow: Validating this compound in a Murine Pneumonia Model

experimental_workflow cluster_setup Preparation cluster_procedure Infection & Treatment cluster_analysis Endpoint Analysis Animal_Model Select Mice (e.g., BALB/c) Anesthesia Anesthetize Mice Animal_Model->Anesthesia Bacterial_Culture Culture MRSA USA300 to mid-log phase Inoculum_Prep Prepare Inoculum (1-5 x 10^8 CFU) Bacterial_Culture->Inoculum_Prep Infection Intranasal/Intratracheal Inoculation Inoculum_Prep->Infection Anesthesia->Infection Treatment Administer this compound (or Vehicle) Infection->Treatment Monitoring Monitor Survival & Clinical Score Treatment->Monitoring Euthanasia Euthanize at Pre-determined Time Monitoring->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest Bacterial_Load Determine Bacterial Burden (CFU/lung) Lung_Harvest->Bacterial_Load BAL_Analysis Bronchoalveolar Lavage: Cell Count & Cytokines Lung_Harvest->BAL_Analysis Histology Histopathological Analysis of Lungs Lung_Harvest->Histology

Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound in a murine model of MRSA pneumonia.

References

Structure-activity relationship (SAR) studies of Ambuic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ambuic Acid Derivatives

This compound, a natural product isolated from endophytic fungi, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anti-proliferative, anti-inflammatory, and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anti-proliferative Activity against Human Ovarian Cancer Cells

Several derivatives of this compound have been evaluated for their ability to inhibit the growth of human ovarian cancer cell lines, A2780 (cisplatin-sensitive) and A2780CisR (cisplatin-resistant). The α,β-unsaturated ketone moiety in the core structure appears to be a key feature for cytotoxicity.

Quantitative Data: Anti-proliferative Activity
CompoundModificationA2780 IC₅₀ (µM)A2780CisR IC₅₀ (µM)
(+)-Ambuic acidParent Compound10.117.0
Pestallic acid EModified side chain3.35.1

Data sourced from references[1].

Structure-Activity Relationship Insights

Initial studies indicate that modifications to the side chains of the this compound scaffold can significantly influence its anti-proliferative potency. Pestallic acid E, a derivative with a modified side chain, demonstrated a threefold increase in activity against the A2780 cell line and the cisplatin-resistant A2780CisR line compared to the parent compound, (+)-Ambuic acid[1]. Both potent compounds, Pestallic acid E and (+)-Ambuic acid, feature an α,β-unsaturated ketone at the 10-position, suggesting this functional group is crucial for their anticancer effects[1].

Anti-inflammatory Activity

This compound and its analogues have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is believed to be mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway[2].

Quantitative Data: Nitric Oxide Inhibition
CompoundModificationNO Inhibition IC₅₀ (µM)
Compound 6 Derivative11.20 ± 0.79
This compound (Compound 7 )Parent Compound20.80 ± 1.41
Compound 4 Derivative88.66 ± 6.74
HydrocortisonePositive Control53.68 ± 3.86

Data sourced from reference[3]. Note: The specific structures for compounds 4 and 6 were detailed in the source publication.

Structure-Activity Relationship Insights

The anti-inflammatory activity of this compound derivatives is sensitive to structural changes. Certain derivatives, such as compound 6 , have demonstrated significantly more potent inhibition of NO production than this compound itself, and even surpassed the activity of the positive control, hydrocortisone[3]. This suggests that specific modifications can enhance the interaction with targets in the inflammatory pathway.

Antibacterial Activity via Quorum Sensing Inhibition

A significant area of research for this compound derivatives is their ability to act as anti-virulence agents against Gram-positive bacteria, particularly Staphylococcus aureus. They function by inhibiting the accessory gene regulator (agr) quorum sensing system, a key regulator of virulence factor production. The proposed mechanism is the inhibition of auto-inducing peptide (AIP) biosynthesis, rather than the sensing of the peptide[3].

Quantitative Data: Quorum Sensing Inhibition
Compound/AnalogueTarget/StrainActivity/IC₅₀ (µM)
This compoundMRSA (USA300)2.5 ± 0.1
Majority of synthesized analoguesS. aureus agr-activity reporter< 10
Cyclopropyl isosteric analogueS. aureus agr-activity reporterPotent inhibitor

Data sourced from references[3][4][5][6].

Structure-Activity Relationship Insights

The core structure of this compound is a potent inhibitor of the S. aureus agr system. A study synthesizing a range of analogues found that the majority displayed potent inhibitory activity with IC₅₀ values below 10 µM[3][4]. Surprisingly, a cyclopropyl isostere, where the epoxide ring was replaced, retained potent activity. This indicates that the epoxide functionality, while potentially contributing to activity, is not essential for the inhibition of quorum sensing[3][4]. This finding is significant for drug development, as epoxides can be reactive and lead to off-target effects. This compound's inhibition of AIP signal biosynthesis has been confirmed in a clinically relevant MRSA strain with an IC₅₀ of 2.5 µM[5][6].

Experimental Protocols

Anti-proliferative Activity: MTT Assay

This protocol is used to assess cell viability and proliferation.

  • Cell Plating: Seed A2780 and A2780CisR cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and dissolve the formed purple formazan crystals in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates (1.5 x 10⁵ cells/mL) for 24 hours[7].

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for an additional 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7].

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Antibacterial Activity: S. aureus Quorum Sensing Inhibition Assay

This assay typically uses a reporter strain of S. aureus where a reporter gene (e.g., luciferase) is under the control of an agr-responsive promoter (e.g., P3).

  • Bacterial Culture: Grow the S. aureus reporter strain to the early exponential phase.

  • Compound Exposure: Aliquot the bacterial culture into a 96-well plate and add the this compound derivatives at various concentrations.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Signal Measurement: At regular intervals, measure both the optical density (at 600 nm) to monitor bacterial growth and the reporter signal (e.g., luminescence).

  • Data Analysis: The inhibition of quorum sensing is determined by a reduction in the reporter signal relative to the untreated control, normalized to bacterial growth. The IC₅₀ is the concentration that causes 50% inhibition of the reporter signal.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Staph_aureus_agr_Quorum_Sensing AIP AIP AgrC AgrC (Receptor Kinase) AIP->AgrC Activates AgrB AgrB (Processing & Export) AgrB->AIP Exports AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrD AgrD (Precursor Peptide) AgrD->AgrB Processed by P2 P2 Promoter AgrA->P2 Binds to P3 P3 Promoter AgrA->P3 Binds to RNAII RNAII (agrB,D,C,A) P2->RNAII Drives transcription of RNAIII RNAIII (Virulence Factors) P3->RNAIII Drives transcription of AmbuicAcid This compound Derivatives AmbuicAcid->AgrB Inhibits

Caption: S. aureus agr Quorum Sensing Pathway and Inhibition by this compound Derivatives.

MTT_Assay_Workflow start Start plate_cells Plate A2780 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add this compound Derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT anti-proliferative assay.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Core This compound Scaffold UnsatKetone α,β-Unsaturated Ketone (Position 10) Core->UnsatKetone SideChain Side Chain Modifications Core->SideChain Epoxide Epoxide Ring Core->Epoxide AntiProliferative Increased Anti-proliferative Activity UnsatKetone->AntiProliferative Crucial for SideChain->AntiProliferative Modulates QS_Inhibition Potent Quorum Sensing Inhibition Epoxide->QS_Inhibition Not essential for

Caption: Logical relationships in the SAR of this compound derivatives.

References

A Comparative Meta-Analysis of Ambuic Acid: A Multi-Target Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ambuic acid, a highly functionalized cyclohexenone originally isolated from endophytic fungi such as Pestalotiopsis spp., has emerged as a molecule of significant interest due to its diverse biological activities[1][2]. Initially identified for its antifungal properties, subsequent research has revealed its potent role as a quorum sensing inhibitor in Gram-positive bacteria and as an anti-inflammatory agent[1][3][4]. This guide provides a comparative meta-analysis of the existing research, presenting key quantitative data, detailed experimental protocols, and visual pathways to support further investigation and drug development efforts.

Quantitative Performance Analysis

The biological activity of this compound has been quantified across various models. The following tables summarize the key inhibitory concentrations (IC₅₀) and in vivo efficacy reported in the literature.

Table 1: Quorum Sensing & Antibacterial Activity

This table compares the efficacy of this compound in inhibiting bacterial quorum sensing signals and bacterial growth. The primary mechanism is the inhibition of autoinducing peptide (AIP) biosynthesis, which regulates virulence in many Gram-positive pathogens[5][6].

Target Organism/SystemAssayIC₅₀ Value (µM)Reference
Staphylococcus aureus (USA300 MRSA)AIP Signal Biosynthesis Inhibition2.5 ± 0.1[5][6]
Enterococcus faecalisAIP Signal Biosynthesis Inhibition1.8 ± 0.7[5]
Enterococcus faecalisGelatinase Production Inhibition~10[7]
Staphylococcus aureus (ATCC 6538)Antimicrobial (Growth Inhibition)43.9[8][9]
Various Staphylococci StrainsAIP Signal Biosynthesis Inhibition>200 (for some commensal strains)[5]

Observation: this compound is a more potent inhibitor of quorum sensing signaling (IC₅₀: 1.8-2.5 µM) than it is a direct antimicrobial agent (IC₅₀: 43.9 µM). This highlights its potential as an "anti-virulence" therapeutic, which may pose less selective pressure for resistance compared to traditional antibiotics[5].

Table 2: Anti-Inflammatory Activity

This compound has been shown to suppress inflammatory responses in macrophage cell lines.

Target SystemAssayIC₅₀ Value (µM)Reference
LPS-activated Macrophages (RAW264.7)Nitric Oxide (NO) Production Inhibition20.80 ± 1.41[10]
Table 3: In Vivo Efficacy

Studies in animal models demonstrate the potential of this compound to treat infections by mitigating virulence.

ModelTreatmentKey FindingReference
Murine Model of Intradermal MRSA InfectionSingle 5 µg dose of this compoundSignificant reduction in skin ulcer/abscess formation[5][6][11]
In Vivo Quorum Sensing Reporter (Mouse Model)5 µg dose of this compoundPrevention of agr-driven bioluminescence (quorum sensing signaling)[5][11]

Signaling Pathways and Mechanisms of Action

Visual diagrams are provided to illustrate the molecular pathways affected by this compound.

Quorum Sensing Inhibition Pathway

This compound disrupts the agr quorum sensing system in Gram-positive bacteria by inhibiting the AgrB protein. This prevents the processing and secretion of the autoinducing peptide (AIP), thereby blocking the activation of virulence gene expression.

G cluster_bacterium Gram-Positive Bacterium AgrD AgrD (Propeptide) AgrB AgrB (Transmembrane Processor) AgrD->AgrB Processing AIP_secreted AIP (Autoinducing Peptide) AgrB->AIP_secreted Secretion AgrC AgrC (Receptor) AIP_secreted->AgrC Binding & Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation Virulence Virulence Genes (e.g., toxins) AgrA->Virulence Upregulation Ambuic_Acid This compound Ambuic_Acid->AgrB INHIBITS

Caption: Mechanism of quorum sensing inhibition by this compound.

Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively blocking the phosphorylation of ERK and JNK kinases within the MAPK signaling cascade, without affecting the p38 or NF-κB pathways[4]. This leads to reduced expression of pro-inflammatory mediators.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-6) ERK->Pro_inflammatory JNK->Pro_inflammatory p38->Pro_inflammatory Not Inhibited Ambuic_Acid This compound Ambuic_Acid->ERK Blocks Phosphorylation Ambuic_Acid->JNK Blocks Phosphorylation

Caption: Anti-inflammatory mechanism via MAPK pathway modulation.

Key Experimental Protocols

This section details the methodologies used to generate the quantitative data cited in this guide.

Quorum Sensing Inhibition Assay (Mass Spectrometry-based)

This protocol is adapted from studies measuring the direct inhibition of AIP biosynthesis[5].

  • Objective: To quantify the production of Autoinducing Peptides (AIPs) by bacterial cultures in the presence and absence of this compound.

  • Workflow:

    • Bacterial Culture: A relevant bacterial strain (e.g., S. aureus USA300 MRSA) is grown in culture medium to a specific optical density.

    • Treatment: Cultures are treated with varying concentrations of this compound or a vehicle control (DMSO).

    • Incubation: The treated cultures are incubated for a set period to allow for AIP production.

    • Extraction: The bacterial supernatant is collected, and AIPs are extracted using a solid-phase extraction method.

    • Quantification: The extracted samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of specific AIP produced.

    • Data Analysis: The AIP levels in treated samples are compared to the control to calculate the percent inhibition and determine the IC₅₀ value.

G A Bacterial Culture (e.g., S. aureus) B Add this compound (Dose Response) A->B C Incubate B->C D Collect Supernatant C->D E Solid-Phase Extraction of AIP D->E F LC-MS Analysis E->F G Calculate IC₅₀ F->G

Caption: Experimental workflow for AIP biosynthesis inhibition assay.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol is based on methods used to assess the anti-inflammatory properties of this compound in macrophages[4][10].

  • Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Workflow:

    • Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

    • Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response. A control group remains unstimulated.

    • Incubation: The cells are incubated for 24 hours.

    • NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • Data Analysis: The absorbance is read on a plate reader, and the nitrite concentration is calculated. The inhibition by this compound is determined relative to the LPS-only treated cells to calculate the IC₅₀.

References

Ambuic Acid's Efficacy Against MRSA: A Comparative Analysis of Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ambuic acid's performance against various Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with a particular focus on the prevalent and virulent USA300 lineage. The data presented herein is collated from published experimental studies and focuses on this compound's role as a quorum sensing inhibitor, a novel anti-virulence strategy against bacterial pathogens.

Executive Summary

This compound demonstrates potent inhibitory activity against the quorum sensing system of MRSA, specifically by targeting the biosynthesis of autoinducing peptides (AIPs) that regulate virulence factor expression. This anti-virulence approach differs from traditional antibiotics that directly inhibit bacterial growth. As such, the primary metric for its efficacy is the half-maximal inhibitory concentration (IC50) for AIP biosynthesis, rather than the Minimum Inhibitory Concentration (MIC). Experimental data indicates that this compound effectively reduces MRSA virulence in vitro and in vivo, highlighting its potential as a lead compound for the development of novel therapeutics to combat antibiotic-resistant infections.

Comparative Efficacy of this compound

The primary mechanism of this compound is the inhibition of the agr quorum sensing system, which is pivotal for controlling virulence in S. aureus. The following table summarizes the quantitative data on the inhibitory effect of this compound on AIP signal biosynthesis in a clinically relevant MRSA USA300 strain and other Gram-positive bacteria.

Bacterial Strain/SpeciesTarget OrganismMeasurementValueReference
MRSA USA300Staphylococcus aureusIC50 (AIP Biosynthesis Inhibition)2.5 ± 0.1 μM[1][2][3][4][5]
Enterococcus faecalisEnterococcus faecalisIC50 (AIP Biosynthesis Inhibition)1.8 ± 0.7 μM[1]
S. lugdunensis (agr type I)Staphylococcus lugdunensisIC50 (AIP Biosynthesis Inhibition)>200 μM[1]
S. epidermidis (agr types II & III)Staphylococcus epidermidisIC50 (AIP Biosynthesis Inhibition)>200 μM[1]

Note on Minimum Inhibitory Concentration (MIC): Extensive literature searches did not yield specific MIC values for this compound against various MRSA strains. This is likely because this compound's primary mode of action is to inhibit virulence through quorum sensing, rather than directly inhibiting bacterial growth. Therefore, its bacteriostatic or bactericidal effects are not its primary therapeutic feature.

In Vivo Efficacy

In a murine model of skin and soft tissue infection, this compound has demonstrated significant efficacy in reducing the pathology associated with MRSA.

MRSA StrainAnimal ModelTreatmentOutcomeReference
USA300 (isolate AH1263)BALB/c Mice (Intradermal Injection)Single 5 μg dose of this compoundReduction in MRSA-induced abscess formation[1][3][6]

Experimental Protocols

Determination of IC50 for AIP Biosynthesis Inhibition

The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of autoinducing peptide (AIP) biosynthesis is a key measure of its potency as a quorum sensing inhibitor. The following protocol outlines the general steps for this determination:

  • Bacterial Culture Preparation: A single colony of the MRSA strain of interest is inoculated into a suitable broth medium and grown overnight at 37°C with shaking.

  • Subculturing with Inhibitor: The overnight culture is diluted into fresh broth to a standardized starting optical density. The diluted culture is then aliquoted into a multi-well plate containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 16 hours) to allow for bacterial growth and AIP production.

  • Sample Preparation: After incubation, the bacterial cells are pelleted by centrifugation. The supernatant, which contains the secreted AIPs, is collected and filtered.

  • AIP Quantification by Mass Spectrometry: The concentration of AIP in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS). The amount of AIP produced in the presence of different concentrations of this compound is compared to the vehicle control.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of AIP inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Murine Model of MRSA Skin Infection

The in vivo efficacy of this compound is assessed using a well-established mouse model of skin and soft tissue infection:

  • Animal Model: BALB/c mice are typically used for this model.

  • Bacterial Inoculum Preparation: An overnight culture of the MRSA USA300 strain is washed and resuspended in a suitable buffer to a final concentration of approximately 1 × 10⁸ Colony Forming Units (CFU) per injection volume.

  • Intradermal Injection: The mice are anesthetized, and a defined area of their back is shaved. The prepared MRSA inoculum is then injected intradermally.

  • Treatment Administration: A single dose of this compound (e.g., 5 μg or 25 μg) or a vehicle control (e.g., DMSO) is administered at the time of infection, typically at the site of injection.[6]

  • Monitoring and Assessment: The mice are monitored daily for signs of infection, including the size of the resulting skin abscess or ulceration.[6] Body weight is also measured as an indicator of morbidity.

  • Data Analysis: The size of the skin lesions is measured over several days, and the data from the this compound-treated group is compared to the vehicle control group to determine the statistical significance of the treatment effect.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental and biological processes involved, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro IC50 Determination cluster_invivo In Vivo Murine Model culture MRSA Culture (e.g., USA300) incubation Incubation with MRSA culture->incubation dilution Serial Dilution of This compound dilution->incubation centrifugation Separation of Supernatant incubation->centrifugation lcms LC-MS Analysis of AIP centrifugation->lcms ic50 IC50 Calculation lcms->ic50 mice BALB/c Mice infection Intradermal MRSA Infection (USA300) mice->infection treatment This compound Treatment (Single Dose) infection->treatment monitoring Daily Monitoring (Lesion Size, Weight) treatment->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental workflow for evaluating this compound's efficacy.

signaling_pathway cluster_cell Staphylococcus aureus Cell agrD agrD (precursor peptide) agrB AgrB (protease) agrD->agrB Processing AIP AIP (Autoinducing Peptide) agrB->AIP Biosynthesis export Export AIP->export virulence Virulence Factor Expression export->virulence Triggers (via AgrC/A) ambuic_acid This compound ambuic_acid->agrB Inhibition

Caption: this compound's mechanism of action in MRSA.

References

Synergistic Potential of Ambuic Acid with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of adjuvants that can restore or enhance the efficacy of existing antibiotics. This guide provides a comprehensive overview of the potential synergistic effects of ambuic acid, a fungal secondary metabolite, when combined with conventional antibiotics. While direct quantitative data on synergy from checkerboard assays is not yet prevalent in published literature, this guide compiles the existing evidence on its mechanism of action as a virulence inhibitor and presents the standard experimental protocols to formally evaluate its synergistic potential.

Mechanism of Action: Quorum Sensing Inhibition

This compound's primary mode of action is the disruption of quorum sensing (QS) in Gram-positive bacteria, most notably in Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1] It functions as a signal biosynthesis inhibitor, specifically targeting the accessory gene regulator (agr) system.[1] The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors.[1]

This compound is proposed to inhibit FsrB, a protein involved in the biosynthesis of the autoinducing peptide (AIP), which is the signaling molecule of the agr system.[1] By preventing AIP production, this compound effectively shuts down the entire QS cascade, leading to a downregulation of toxins and other virulence factors, without directly killing the bacteria.[1] This "antivirulence" approach can potentially weaken the pathogen, making it more susceptible to the bactericidal or bacteriostatic action of conventional antibiotics.

agr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AgrB AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC AgrC AgrA AgrA AgrC->AgrA AgrD AgrD (Pro-peptide) AgrD->AgrB Processing P2_promoter P2 Promoter AgrA->P2_promoter Activates P3_promoter P3 Promoter AgrA->P3_promoter Activates P2_promoter->AgrB Transcription P2_promoter->AgrC P2_promoter->AgrD P2_promoter->AgrA RNAIII RNAIII P3_promoter->RNAIII Transcription Virulence_Factors Virulence Factors (e.g., Hla, Toxins) RNAIII->Virulence_Factors Upregulates Ambuic_Acid This compound Ambuic_Acid->AgrB Inhibits AIP->AgrC Binds & Activates

Caption: The agr Quorum Sensing Pathway and Inhibition by this compound.

Comparative Data on this compound's Biological Activity

While studies focusing on the Fractional Inhibitory Concentration (FIC) indices for this compound with other antibiotics are limited, the existing data clearly demonstrates its efficacy as a quorum sensing inhibitor. The table below summarizes key findings from the literature.

OrganismStrainAssayKey FindingReference
Staphylococcus aureusUSA300 MRSAMass SpectrometryInhibits AIP signal biosynthesis[1]
Staphylococcus aureusUSA300 MRSAQuantitative Real-Time PCRSelectively targets the agr quorum sensing regulon[1]
Staphylococcus aureus-Western BlotPrevents alpha-toxin (Hla) production[1]
Murine ModelMRSA Skin InfectionIn vivo imagingReduces MRSA-induced abscess formation[1]
Enterococcus faecalis-Reporter AssayInhibits the fsr quorum sensing system[1]

Experimental Protocols for Synergy Testing

To quantitatively assess the synergistic potential of this compound with conventional antibiotics, standardized in vitro methods such as the checkerboard assay and time-kill assay are essential.

Checkerboard Assay Protocol

The checkerboard or microdilution assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents. The result is often expressed as the Fractional Inhibitory Concentration (FIC) index.

1. Preparation of Reagents and Inoculum:

  • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.

  • Culture the bacterial strain (e.g., S. aureus) overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Plate Setup:

  • Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

  • Create serial twofold dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10).

  • Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

  • Column 11 serves as the control for the antibiotic alone, and row H serves as the control for this compound alone. A well with no antimicrobials serves as a growth control.

3. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared bacterial suspension.[2]

  • Incubate the plate at 35-37°C for 16-24 hours.

4. Data Analysis:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index using the following formula:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[2][3]

checkerboard_workflow start Start prep_reagents Prepare Antibiotic and this compound Stocks start->prep_reagents prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-well plate with serial dilutions prep_reagents->setup_plate inoculate Inoculate plate with bacteria prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MICs visually or with plate reader incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental Workflow for the Checkerboard Assay.
Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

1. Preparation:

  • Prepare a logarithmic-phase culture of the test organism in a suitable broth (e.g., CAMHB).

  • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Prepare test tubes with the following:

    • Growth control (no antimicrobial)

    • This compound alone (at a sub-MIC concentration, e.g., 1/4x MIC)

    • Conventional antibiotic alone (at its MIC)

    • The combination of this compound and the conventional antibiotic at the same concentrations.

2. Execution:

  • Incubate all tubes at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

3. Data Analysis:

  • Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each test condition.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[4] A ≥ 3-log₁₀ decrease from the initial inoculum indicates bactericidal activity.[4]

time_kill_workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture inoculate Inoculate tubes to ~5x10^5 CFU/mL prep_culture->inoculate setup_tubes Set up test tubes with controls and combinations setup_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate incubate_plates Incubate plates for 24h dilute_plate->incubate_plates count_colonies Count CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data analyze Analyze for Synergy and Bactericidal Activity plot_data->analyze end End analyze->end

Caption: Experimental Workflow for the Time-Kill Assay.

Conclusion

This compound presents a compelling case as a potential synergistic partner for conventional antibiotics, not by direct potentiation of bactericidal activity, but by disarming pathogenic bacteria through the inhibition of quorum sensing. Its ability to reduce virulence factor expression in clinically significant pathogens like MRSA suggests that it could lower the pathogenicity of an infection and potentially make the bacteria more vulnerable to antibiotic treatment. While the current body of research focuses on its antivirulence properties, this guide provides the necessary framework and standardized protocols for researchers to rigorously evaluate the synergistic effects of this compound in combination with established antibiotics. Future studies employing checkerboard and time-kill assays are crucial to quantify this potential and pave the way for novel combination therapies to combat antibiotic-resistant infections.

References

Safety Operating Guide

Navigating the Safe Disposal of Ambuic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ambuic Acid, a substance recognized for its potential biological activities, is also classified as a hazardous material, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Core Safety and Hazard Profile of this compound

Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the safety and hazard information associated with this compound. This data, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and disposal.[1]

Hazard Classification & Precautionary StatementsDescription
Acute Toxicity Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P330: Rinse mouth.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the approved procedure for the disposal of this compound. Due to its classification as an acute toxicant, this compound should be treated as a hazardous chemical waste and should not be disposed of down the drain or in regular trash.[2][3] Neutralization is not recommended without specific guidance, as it may not mitigate the toxic hazards of the compound.[4]

Materials Required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

  • Tools for solid transfer (e.g., spatula, scoop).

  • Absorbent material for spill cleanup.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Prepare the Hazardous Waste Container:

    • Select a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[5][6][7]

    • The container material must be compatible with this compound.

    • Affix a hazardous waste label to the container before adding any waste.[3][7]

  • Label the Waste Container:

    • Clearly write "Hazardous Waste" on the label.

    • List the full chemical name: "this compound". Do not use abbreviations.[7]

    • Indicate the approximate quantity of the waste.

    • Fill in the date when the first of the waste is added to the container.[3]

    • Provide the name of the principal investigator and the laboratory location.[3]

  • Transfer of Waste:

    • Solid this compound: Carefully transfer the solid waste into the prepared hazardous waste container using a spatula or scoop. Avoid creating dust.[1]

    • Contaminated Labware: Dispose of any labware (e.g., pipette tips, contaminated glassware) that has come into contact with this compound in the same hazardous waste container. If dealing with sharps, use a designated sharps container that is also labeled as hazardous waste.[5]

    • Empty Original Containers: The original container of this compound, even if seemingly empty, should be managed as hazardous waste. It can be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7][8]

  • Storage of Hazardous Waste:

    • Securely close the lid of the hazardous waste container.[5][7]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

    • Ensure the waste is segregated from incompatible materials. For instance, store acids separately from bases.[6]

    • Utilize secondary containment, such as a larger bin or tray, to capture any potential leaks.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3]

    • Do not allow hazardous waste to accumulate in the laboratory for an extended period.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.

Ambuic_Acid_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste Solutions Containing this compound or Rinsate waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container prepare_hw_container Step 3: Prepare & Label Hazardous Waste Container solid_waste->prepare_hw_container liquid_waste->prepare_hw_container triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse transfer_waste Step 4: Transfer Waste to Container prepare_hw_container->transfer_waste store_waste Step 5: Securely Store Container in Designated Area with Secondary Containment transfer_waste->store_waste schedule_pickup Step 6: Contact EHS for Hazardous Waste Pickup store_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end triple_rinse->prepare_hw_container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment, and maintaining regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambuic Acid
Reactant of Route 2
Ambuic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.